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  • Product: 2-(4-Chlorophenyl)propan-2-amine hydrochloride
  • CAS: 151946-41-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a substituted phenethylamine derivative, is a compound of interest in medicinal chemistry and p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)propan-2-amine hydrochloride, a substituted phenethylamine derivative, is a compound of interest in medicinal chemistry and pharmacological research. Its structural similarity to other biologically active amines necessitates a thorough understanding of its chemical and physical properties for applications in drug design, synthesis, and development. This technical guide provides a comprehensive overview of the core chemical properties of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, offering insights into its structure, synthesis, analytical characterization, and safety considerations.

It is important to note that while this guide focuses on 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS RN: 17797-11-4), extensive experimental data for this specific compound is limited in publicly accessible literature. Therefore, for comparative purposes and to provide a more complete technical picture, data from its close structural isomer, 4-chloro-α,α-dimethylphenethylamine hydrochloride (Chlorphentermine hydrochloride, CAS RN: 151-06-4), is included and explicitly identified where utilized.

Nomenclature and Structure

  • Systematic Name: 2-(4-Chlorophenyl)propan-2-amine hydrochloride

  • Synonyms: Benzenemethanamine, 4-chloro-α,α-dimethyl-, hydrochloride; 1-(4-Chlorophenyl)-1-methylethylamine hydrochloride; 4-Chloro-α,α-dimethylbenzylamine Hydrochloride[1]

  • CAS Number: 17797-11-4[2]

  • Molecular Formula: C₉H₁₂ClN · HCl[2]

  • Molecular Weight: 206.11 g/mol [1]

  • Chemical Structure:

The structure features a central propane chain with a phenyl group and an amine group attached to the second carbon. The phenyl ring is substituted with a chlorine atom at the para (4-position). The hydrochloride salt form enhances the compound's stability and water solubility.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(4-Chlorophenyl)propan-2-amine hydrochloride is presented below. Due to the scarcity of experimental data for this specific compound, some properties are extrapolated from its structural isomer, Chlorphentermine hydrochloride.

PropertyValue / InformationSource / Comment
Appearance White to off-white solidGeneral observation for similar amine hydrochlorides.
Melting Point Not availableExperimental data not found in the searched literature.
Boiling Point Not availableDecomposes upon heating.
Solubility Soluble in water.The hydrochloride salt form generally confers aqueous solubility. Solubility in organic solvents is not well-documented but is expected in polar organic solvents like methanol and ethanol.
pKa Not availableThe primary amine group is expected to have a pKa in the range of 9-10, similar to other phenethylamines.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 2-(4-Chlorophenyl)propan-2-amine hydrochloride was not found in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method for the synthesis of similar tertiary carbinamines involves the Ritter reaction.

Proposed Synthetic Pathway: Ritter Reaction

The Ritter reaction provides a direct route to N-alkyl amides from alkenes or alcohols in the presence of a nitrile and a strong acid. The resulting amide can then be hydrolyzed to yield the desired primary amine.

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenyl)propan-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS Number: 151946-41-7), a tertiary amin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS Number: 151946-41-7), a tertiary amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document synthesizes information from analogous structures and established chemical principles to offer scientifically grounded insights into its properties, synthesis, analysis, and potential applications. The guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling them to make informed decisions in their scientific endeavors with this molecule.

Introduction and Chemical Identity

2-(4-Chlorophenyl)propan-2-amine hydrochloride is a primary amine hydrochloride with a molecular structure characterized by a 4-chlorophenyl ring attached to a propan-2-amine backbone. The presence of the chlorine atom on the phenyl ring and the tertiary carbon atom bearing the amine group are key structural features that are anticipated to influence its physicochemical properties and biological activity. Its molecular formula is C₉H₁₃Cl₂N, and it has a molecular weight of approximately 206.11 g/mol .[1]

While specific applications for this compound are not widely documented, the broader class of chlorophenyl-alkylamines has been explored for various pharmacological activities. The structural motifs present in 2-(4-Chlorophenyl)propan-2-amine hydrochloride suggest its potential as a scaffold in the development of novel therapeutic agents.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. It is important to note that while some data is available from chemical suppliers, other values are predicted based on its structure.

PropertyValueSource
CAS Number 151946-41-7[1][2]
Molecular Formula C₉H₁₃Cl₂N[1]
Molecular Weight 206.11 g/mol [1]
Appearance Expected to be a white to off-white solidGeneral knowledge of amine hydrochlorides
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolGeneral knowledge of amine hydrochlorides
Melting Point Not reported-

Hypothetical Synthesis Strategies

Ritter Reaction Approach

The Ritter reaction is a classic method for the synthesis of tert-alkylamines from tertiary alcohols and nitriles in the presence of a strong acid.[3][4][5][6][7] This approach would involve the following conceptual steps:

Ritter Reaction cluster_0 Step 1: Formation of Tertiary Alcohol cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Hydrolysis and Salt Formation 4-Chloroacetophenone 4-Chloroacetophenone Tertiary_alcohol 2-(4-Chlorophenyl)propan-2-ol 4-Chloroacetophenone->Tertiary_alcohol Grignard Reaction Methylmagnesium_bromide Methylmagnesium bromide (Grignard) Methylmagnesium_bromide->Tertiary_alcohol Intermediate_amide N-(1-(4-chlorophenyl)-1-methylethyl)formamide Tertiary_alcohol->Intermediate_amide Strong Acid (e.g., H2SO4) Nitrile Nitrile (e.g., HCN or a safer equivalent) Nitrile->Intermediate_amide Free_base 2-(4-Chlorophenyl)propan-2-amine Intermediate_amide->Free_base Acid or Base Hydrolysis Final_product 2-(4-Chlorophenyl)propan-2-amine hydrochloride Free_base->Final_product HCl

A conceptual workflow for the synthesis of the target compound via the Ritter Reaction.

Causality Behind Experimental Choices:

  • Grignard Reaction: The initial step would likely involve the synthesis of the precursor tertiary alcohol, 2-(4-chlorophenyl)propan-2-ol. A Grignard reaction between 4-chloroacetophenone and methylmagnesium bromide is a standard and efficient method for this transformation.[8][9][10][11]

  • Ritter Reaction: The tertiary alcohol can then be subjected to a Ritter reaction. The use of a nitrile, such as hydrogen cyanide or a safer alternative like chloroacetonitrile, in the presence of a strong acid like sulfuric acid, would generate a stable tertiary carbocation from the alcohol, which is then trapped by the nitrile to form an N-tert-alkylamide.[4]

  • Hydrolysis: The resulting amide would then be hydrolyzed under acidic or basic conditions to yield the free primary amine.

  • Salt Formation: Finally, treatment of the free amine with hydrochloric acid would provide the desired 2-(4-Chlorophenyl)propan-2-amine hydrochloride, likely as a crystalline solid which is more stable and easier to handle than the free base.

Strecker Amino Acid Synthesis Adaptation

The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones.[2][12][13][14][15] While the target molecule is not an amino acid, a modification of the initial steps of the Strecker synthesis could be employed to generate the desired α,α-disubstituted amine.

Strecker_Synthesis_Adaptation cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Addition cluster_2 Step 3: Grignard Reaction and Salt Formation 4-Chloroacetophenone 4-Chloroacetophenone Iminium_ion Iminium ion intermediate 4-Chloroacetophenone->Iminium_ion Ammonia Ammonia Ammonia->Iminium_ion Aminonitrile α-Aminonitrile Iminium_ion->Aminonitrile Cyanide Cyanide source (e.g., KCN) Cyanide->Aminonitrile Free_base 2-(4-Chlorophenyl)propan-2-amine Aminonitrile->Free_base Grignard Reaction Methylmagnesium_bromide Methylmagnesium bromide Methylmagnesium_bromide->Free_base Final_product 2-(4-Chlorophenyl)propan-2-amine hydrochloride Free_base->Final_product HCl

A conceptual workflow for an adapted Strecker-type synthesis.

Causality Behind Experimental Choices:

  • Iminium Ion Formation: The reaction would begin with the condensation of 4-chloroacetophenone with ammonia to form an iminium ion intermediate.

  • Cyanide Addition: A cyanide source, such as potassium cyanide, would then add to the iminium ion to form an α-aminonitrile.

  • Grignard Reaction: The crucial step would be the reaction of the α-aminonitrile with a Grignard reagent, such as methylmagnesium bromide. The Grignard reagent would attack the nitrile carbon, and after workup, would yield the desired primary amine.

  • Salt Formation: As with the Ritter reaction, the final step would be the formation of the hydrochloride salt.

Analytical Characterization (Predicted)

Given the absence of published spectra, this section provides predicted analytical data based on the known spectroscopic behavior of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts for the free base, 2-(4-Chlorophenyl)propan-2-amine, are presented below. The hydrochloride salt would exhibit similar shifts, with potential broadening of the amine proton signal.

Predicted ¹H NMR Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons7.2-7.4Multiplet4H
Amine Protons (-NH₂)1.5-2.5Broad singlet2H
Methyl Protons (-CH₃)1.4-1.6Singlet6H

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Cl (Aromatic)131-133
C-H (Aromatic)128-129
C-quaternary (Aromatic)145-147
C-quaternary (Aliphatic)50-55
-CH₃29-31

These predictions are based on established NMR principles and databases.[16][17]

Mass Spectrometry (MS)

In mass spectrometry, the molecule would likely undergo fragmentation upon ionization. The predicted fragmentation pattern for 2-(4-Chlorophenyl)propan-2-amine would involve characteristic losses.

Predicted Fragmentation Pattern

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (approx. 169/171 m/z for ³⁵Cl/³⁷Cl isotopes) may be observed.

  • Loss of Methyl Group (M-15): A significant fragment resulting from the loss of a methyl radical is expected, leading to a stable benzylic cation.

  • Other Fragments: Further fragmentation of the aromatic ring and the aliphatic side chain would produce a complex pattern of smaller ions.

The fragmentation of amines is a well-studied process, and the predicted pattern is based on these established principles.[18][19][20][21][22]

Infrared (IR) Spectroscopy

The IR spectrum of 2-(4-Chlorophenyl)propan-2-amine hydrochloride would exhibit characteristic absorption bands.

Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (amine salt)2800-3200Broad and strong absorption, typical for primary amine hydrochlorides.[23][24][25][26][27]
C-H Stretch (aromatic)3000-3100Sharp, medium intensity bands.
C-H Stretch (aliphatic)2850-3000Sharp, medium to strong intensity bands.
N-H Bend (amine salt)1500-1600Medium intensity absorption.[24]
C=C Stretch (aromatic)1450-1600Multiple sharp bands of variable intensity.
C-Cl Stretch1000-1100Strong absorption.

Analytical Methodologies

For the quantitative analysis and purification of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be the methods of choice.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

Hypothetical HPLC Method

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at acidic pH)

  • Detection: UV at a wavelength corresponding to the absorbance maximum of the chlorophenyl chromophore (likely around 220-230 nm).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

This method would be useful for assessing purity, quantifying the compound in various matrices, and for in-process control during synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS would be a powerful tool for the identification and quantification of the free base form of the compound.

Hypothetical GC-MS Method

  • Column: A non-polar capillary column (e.g., DB-5ms)

  • Injector Temperature: 250 °C

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure elution.

  • Carrier Gas: Helium

  • Detector: Mass Spectrometer operating in electron ionization (EI) mode.

GC-MS would provide excellent sensitivity and selectivity, making it suitable for trace analysis and confirmation of identity.[28][29][30][31][32][33]

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample 2-(4-Chlorophenyl)propan-2-amine HCl Dissolution Dissolution in appropriate solvent (e.g., Methanol, Water) Sample->Dissolution HPLC HPLC-UV (Purity & Quantification) Dissolution->HPLC GC_MS GC-MS (Free Base) (Identification & Trace Analysis) Dissolution->GC_MS NMR NMR Spectroscopy (Structural Elucidation) Dissolution->NMR IR IR Spectroscopy (Functional Group ID) Dissolution->IR Data_Analysis Data Interpretation and Comparison with Standards HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Report Comprehensive Analytical Report Data_Analysis->Report

A general workflow for the analytical characterization of the target compound.

Potential Applications and Biological Relevance

While no specific biological activities have been reported for 2-(4-Chlorophenyl)propan-2-amine hydrochloride, its structural features suggest several areas of potential pharmacological interest. The α,α-dimethylbenzylamine scaffold is present in compounds with known biological activities.

  • Central Nervous System (CNS) Activity: The phenethylamine backbone is a common motif in compounds that interact with monoamine transporters and receptors in the brain. Derivatives of α,α-dimethylbenzylamine have been investigated for their effects on the CNS. For example, some have shown potential as antiarrhythmic agents.[34]

  • Enzyme Inhibition: The chlorophenyl group is a common substituent in enzyme inhibitors. It is plausible that derivatives of the target compound could exhibit inhibitory activity against various enzymes.

  • Scaffold for Drug Discovery: Perhaps the most significant potential application of this compound is as a building block in medicinal chemistry. Its reactive primary amine group allows for the straightforward synthesis of a wide range of derivatives, which could be screened for various biological activities.

It is important to emphasize that these are hypothetical applications based on structural analogy, and dedicated biological screening would be required to ascertain any actual pharmacological effects.

Conclusion

2-(4-Chlorophenyl)propan-2-amine hydrochloride represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data is currently scarce, this in-depth technical guide has provided a scientifically reasoned framework for understanding its properties, potential synthetic routes, and analytical characterization. The hypothetical synthesis strategies and predicted analytical data presented herein offer a solid starting point for researchers interested in working with this molecule. Further experimental validation is necessary to confirm these predictions and to fully elucidate the chemical and biological profile of this compound.

References

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Wikipedia. (2024, February 27). Strecker amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Grokipedia. (2026, January 14). Ritter reaction. Retrieved from [Link]

  • News-Medical.Net. (2018, October 30). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Pearson. (2024, August 10). Show how you would synthesize the following amino acids using the.... Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • University of Cambridge. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]

  • ResearchGate. (n.d.). Primary, secondary, and tertiary amine synthesis by nitrile hydrogenation. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Reactions of 4-substituted-2′-halogenoacetophenones with Grignard reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • PubMed. (1975). The antiarrhythmic and hemodynamic actions of alpha, alpha-dimethyl-4-(alpha, alpha, beta, beta-tetrafluorophenethyl) benzylamine (MK-251). Retrieved from [Link]

  • University of Cambridge. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 151946-41-7 | Product Name : 2-(4-Chlorophenyl)propan-2-amine Hydrochloride. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2024, March 1). Grignard reagent. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram. Retrieved from [Link]

  • PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation Pattern in Mass Spectra | PPTX. Retrieved from [Link]

  • Google Patents. (n.d.). US7081532B2 - N-phenyl-2-pyrimidine-amine derivatives.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.
  • NMRDB.org. (n.d.). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from [Link]

  • Charles River. (n.d.). Drug Discovery Patents. Retrieved from [Link]

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Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

Abstract This technical guide provides a comprehensive examination of the molecular structure of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with advanced analytical interpretations to fully characterize the compound. We will explore its core structural features, the methodologies for its elucidation, and a plausible synthetic pathway. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction and Nomenclature

2-(4-Chlorophenyl)propan-2-amine hydrochloride is a chemical compound belonging to the class of substituted phenethylamines. Its structure is characterized by a central quaternary carbon atom bonded to a 4-chlorophenyl group, an amino group, and two methyl groups. The hydrochloride salt form enhances its stability and aqueous solubility, making it more suitable for handling and potential pharmaceutical applications. Understanding its precise molecular architecture is foundational for predicting its chemical reactivity, metabolic fate, and potential biological activity.

This guide will systematically deconstruct the molecule, presenting its structural properties as determined by modern analytical techniques.

Chemical Identification

A consistent and unambiguous identification is critical in scientific research. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name 2-(4-chlorophenyl)propan-2-amine;hydrochloride[1]
Synonyms Benzenemethanamine, 4-chloro-α,α-dimethyl-, hydrochloride[1]
CAS Number 17797-11-4[1]
Molecular Formula C₉H₁₂ClN · HCl (or C₉H₁₃Cl₂N)[1][2]
Molecular Weight 206.11 g/mol [1][2]
InChIKey QMHIYOHACPZOAB-UHFFFAOYSA-N[1]

Elucidation of the Core Molecular Structure

The molecular structure of 2-(4-Chlorophenyl)propan-2-amine hydrochloride is defined by three key moieties: the aromatic 4-chlorophenyl ring, the quaternary dimethyl-substituted carbon center, and the protonated primary amine (ammonium) group.

Caption: Molecular structure of 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

The central carbon (Cα) is sp³ hybridized and forms a tetrahedral geometry. It is not a stereocenter due to the presence of two identical methyl substituents. The amine group exists as a positively charged ammonium ion, forming an ionic bond with the chloride anion. This salt formation is a critical aspect of its chemistry, dictating its physical properties.

Analytical Characterization Workflow

Confirming the molecular structure requires a multi-technique analytical approach. Each method provides complementary information, and together they form a self-validating system for structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis synthesis Proposed Synthesis purification Purification synthesis->purification salt_formation HCl Salt Formation purification->salt_formation nmr NMR Spectroscopy (¹H, ¹³C) salt_formation->nmr ms Mass Spectrometry (MS) salt_formation->ms ir Infrared Spectroscopy (IR) salt_formation->ir xray X-ray Crystallography (Optional Gold Standard) salt_formation->xray final_structure Final Verified Structure nmr->final_structure Connectivity & Environment ms->final_structure Mass & Fragmentation ir->final_structure Functional Groups xray->final_structure 3D Solid-State Structure

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[3] The predicted spectra in a solvent like Deuterated Chloroform (CDCl₃) or DMSO-d₆ are highly characteristic.

¹H NMR Spectrum (Predicted):

  • Aromatic Protons (δ 7.3-7.5 ppm): The 4-chlorophenyl group will exhibit a classic AA'BB' system, appearing as two distinct doublets due to the symmetry of the para-substituted ring. Each doublet would integrate to 2H.

  • Ammonium Protons (-NH₃⁺, variable shift): A broad singlet, whose chemical shift is highly dependent on concentration and solvent. In the hydrochloride salt form, these protons are less labile than in the free amine and may appear further downfield. This peak would integrate to 3H.

  • Methyl Protons (δ ~1.6 ppm): The two methyl groups are chemically equivalent. Therefore, they will produce a single, sharp singlet integrating to 6H.[4]

¹³C NMR Spectrum (Predicted):

  • Aromatic Carbons (δ 120-150 ppm): Due to symmetry, four signals are expected for the six aromatic carbons. This includes the carbon bearing the chlorine (ipso-carbon), the carbon attached to the side chain, and the two pairs of equivalent CH carbons.

  • Quaternary Carbon (Cα, δ ~55-65 ppm): The signal for the central sp³ carbon bonded to the nitrogen and the phenyl ring will be found in this region.

  • Methyl Carbons (δ ~25-30 ppm): The two equivalent methyl carbons will give rise to a single signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass of the molecule and its fragmentation patterns, which helps in confirming the structure. When analyzed via Electron Ionization (EI), the free base (M) C₉H₁₂ClN (MW ≈ 169/171 due to Cl isotopes) would be detected.

  • Molecular Ion (M⁺): A pair of peaks at m/z 169 and 171 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

  • Key Fragmentation: The most prominent fragment would likely arise from the alpha-cleavage, losing a methyl group (•CH₃) to form a stable iminium cation at m/z 154/156. This is a characteristic fragmentation for amines.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[5]

  • N-H Stretching (Ammonium): A very broad and strong absorption band in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in an ammonium salt. This often overlaps with the C-H stretching bands.[6]

  • C-H Stretching (Aliphatic/Aromatic): Absorptions just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic (methyl) C-H stretching.[5]

  • N-H Bending: A peak around 1600-1500 cm⁻¹ corresponding to the asymmetric bending of the -NH₃⁺ group.

  • C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

  • C-Cl Stretching: A strong absorption in the fingerprint region, typically around 850-800 cm⁻¹ for a para-substituted chlorobenzene.

Proposed Synthesis and Protocol for Salt Formation

While multiple synthetic routes are conceivable, a plausible approach involves the synthesis of the corresponding alcohol followed by conversion to the amine. The final, crucial step is the formation of the stable hydrochloride salt.

G A 2-(4-Chlorophenyl)propan-2-ol B Ritter Reaction (e.g., H₂SO₄, CH₃CN) A->B C Intermediate N-acetyl amine B->C D Hydrolysis (Acid or Base) C->D E 2-(4-Chlorophenyl)propan-2-amine (Free Base) D->E F HCl in inert solvent (e.g., Ether, Dioxane) E->F G Final Product: 2-(4-Chlorophenyl)propan-2-amine HCl F->G

Caption: A plausible synthetic workflow via the Ritter reaction.

Experimental Protocol: Hydrochloride Salt Formation

This protocol describes the conversion of the purified free amine to its hydrochloride salt, a standard procedure for improving the handling and stability of amine-containing compounds.[7]

Rationale: The basic amine is reacted with a strong acid (HCl) in an anhydrous, non-polar solvent. The resulting salt is typically insoluble in this solvent and precipitates, allowing for easy isolation by filtration. Anhydrous conditions are crucial to prevent the introduction of water, which could interfere with crystallization.

Materials:

  • 2-(4-Chlorophenyl)propan-2-amine (free base, 1.0 eq)

  • Anhydrous diethyl ether (or ethyl acetate)

  • 4 M Hydrochloric acid in 1,4-dioxane (1.1 eq)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the purified 2-(4-Chlorophenyl)propan-2-amine (1.0 eq) in a minimal amount of anhydrous diethyl ether in a clean, dry round-bottom flask.

  • Cooling: Place the flask in an ice-water bath and begin stirring with a magnetic stir bar. Allow the solution to cool to 0-5 °C.

  • Acidification: Slowly add the solution of 4 M HCl in 1,4-dioxane (1.1 eq) dropwise to the stirred amine solution. Immediate formation of a white precipitate should be observed.[7]

  • Precipitation: Continue the dropwise addition until complete. Stir the resulting suspension in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the resulting white solid under vacuum to yield the final 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

Conclusion

The molecular structure of 2-(4-Chlorophenyl)propan-2-amine hydrochloride has been thoroughly detailed through an integrated analysis of its constituent parts and the spectroscopic data used for its confirmation. The combination of NMR, MS, and IR spectroscopy provides a robust and self-validating dataset that unambiguously defines its connectivity, functional groups, and molecular mass. The protocols and rationale provided herein offer a clear framework for the synthesis, purification, and structural verification of this compound, adhering to the principles of scientific rigor required by research and drug development professionals.

References

  • PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. RSC.org. Retrieved March 14, 2026, from [Link]

  • Reagent Database. (n.d.). 2-(4-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE. Retrieved March 14, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-(4-Chlorophenyl)propan-2-amine Hydrochloride. Retrieved March 14, 2026, from [Link]

  • Chemspace. (n.d.). (2S)-1-(4-chlorophenyl)propan-2-amine hydrochloride. Retrieved March 14, 2026, from [Link]

  • Google Patents. (2009). WO 2009/062036 A2.
  • MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved March 14, 2026, from [Link]

  • precisionFDA. (n.d.). 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE. Retrieved March 14, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved March 14, 2026, from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved March 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved March 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine. Retrieved March 14, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic pathways to 2-(4-chlorophenyl)propan-2-amine hydrochloride, a compound of interest in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways to 2-(4-chlorophenyl)propan-2-amine hydrochloride, a compound of interest in medicinal chemistry and pharmacological research. The document delves into the core chemical principles, offers detailed experimental protocols, and presents methods for the characterization and purification of the target molecule.

Introduction and Strategic Overview

2-(4-Chlorophenyl)propan-2-amine, also known as 4-chloro-α,α-dimethylphenethylamine, and its hydrochloride salt are compounds with potential applications in the development of new therapeutic agents. The synthesis of this molecule primarily revolves around the formation of a key carbon-nitrogen bond, transforming a ketone precursor into the desired primary amine. This guide will focus on the most prevalent and efficient synthetic strategy: the reductive amination of 4-chlorophenylacetone.

Two primary approaches for this reductive amination will be explored:

  • The Leuckart Reaction: A classical method in organic chemistry that utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent.

  • Alternative Reductive Amination: Employing other reducing agents such as sodium borohydride or sodium cyanoborohydride in the presence of an ammonia source.

The final step in the synthesis involves the conversion of the free amine to its more stable and handleable hydrochloride salt.

Synthesis Pathway: From Precursor to Final Product

The overall synthetic pathway can be visualized as a two-step process: the reductive amination of the ketone precursor followed by salt formation.

Synthesis_Pathway 4-Chlorophenylacetone 4-Chlorophenylacetone Reductive_Amination Reductive Amination (e.g., Leuckart Reaction) 4-Chlorophenylacetone->Reductive_Amination 2-(4-Chlorophenyl)propan-2-amine\n(Free Base) 2-(4-Chlorophenyl)propan-2-amine (Free Base) Reductive_Amination->2-(4-Chlorophenyl)propan-2-amine\n(Free Base) HCl_Treatment Treatment with HCl 2-(4-Chlorophenyl)propan-2-amine\n(Free Base)->HCl_Treatment Final_Product 2-(4-Chlorophenyl)propan-2-amine Hydrochloride HCl_Treatment->Final_Product

Figure 1: Overall synthetic workflow for 2-(4-chlorophenyl)propan-2-amine hydrochloride.

Core Synthesis: Reductive Amination of 4-Chlorophenylacetone

The cornerstone of this synthesis is the conversion of the carbonyl group of 4-chlorophenylacetone into a primary amine.

The Leuckart Reaction: A Classic Approach

The Leuckart reaction is a one-pot method for the reductive amination of aldehydes and ketones.[1][2] It typically involves heating the carbonyl compound with formamide or ammonium formate.[3] The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.[4]

Mechanism of the Leuckart Reaction (with Ammonium Formate):

  • Imine Formation: Ammonium formate is in equilibrium with ammonia and formic acid. Ammonia acts as a nucleophile, attacking the carbonyl carbon of 4-chlorophenylacetone to form an intermediate imine.[3]

  • Reduction: The formate ion then acts as a hydride donor, reducing the imine to the corresponding amine.[3]

Experimental Protocol: Leuckart Reaction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 4-Chlorophenylacetone

  • Ammonium formate (or formamide and formic acid)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Toluene (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chlorophenylacetone and an excess of ammonium formate (typically 2-3 molar equivalents).

  • Heat the reaction mixture to a temperature of 150-180°C. The reaction is typically carried out neat (without a solvent).[4]

  • Maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a concentrated solution of hydrochloric acid and heat the mixture under reflux for several hours to hydrolyze the intermediate N-formyl amine.

  • Cool the solution and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether) multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2-(4-chlorophenyl)propan-2-amine free base.

Parameter Value Reference
Reactant Ratio1 : 2-3 (Ketone : Ammonium Formate)[4]
Temperature150-180 °C[4]
Reaction TimeSeveral hours (TLC monitored)-
HydrolysisConcentrated HCl, reflux[4]

Table 1: Typical Reaction Parameters for the Leuckart Reaction.

Alternative Reductive Amination Methods

Modern reductive amination methods often employ milder and more selective reducing agents.[5] These reactions are typically performed in a suitable solvent at or below room temperature.

Common Reducing Agents:

  • Sodium Borohydride (NaBH₄): A versatile and cost-effective reducing agent.

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the reduction of imines in the presence of ketones.[5]

Experimental Protocol: Reductive Amination with Sodium Borohydride

This protocol is a generalized procedure and may require optimization.

Materials:

  • 4-Chlorophenylacetone

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Hydrochloric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-chlorophenylacetone in methanol in a round-bottom flask.

  • Add an excess of the ammonia source (e.g., ammonium acetate).

  • Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride in portions, keeping the temperature low.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude free base.

Purification and Hydrochloride Salt Formation

The crude 2-(4-chlorophenyl)propan-2-amine free base can be purified by vacuum distillation or column chromatography. However, for ease of handling and improved stability, it is typically converted to its hydrochloride salt.

Purification_and_Salt_Formation cluster_purification Purification of Free Base cluster_salt_formation Hydrochloride Salt Formation Crude_Amine Crude 2-(4-chlorophenyl)propan-2-amine Purification_Method Vacuum Distillation or Column Chromatography Crude_Amine->Purification_Method Purified_Amine Purified Free Base Purification_Method->Purified_Amine Dissolution Dissolve in Organic Solvent Purified_Amine->Dissolution HCl_Addition Add HCl (e.g., in ether or isopropanol) Dissolution->HCl_Addition Precipitation Precipitation HCl_Addition->Precipitation Isolation Isolate and Dry Hydrochloride Salt Precipitation->Isolation

Figure 2: Workflow for the purification and salt formation of 2-(4-chlorophenyl)propan-2-amine hydrochloride.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolve the purified 2-(4-chlorophenyl)propan-2-amine free base in a suitable anhydrous solvent such as diethyl ether, isopropanol, or ethyl acetate.[6]

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an anhydrous solvent) dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form.

  • Continue adding the HCl solution until the precipitation is complete (the solution can be checked with pH paper to ensure it is acidic).

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold, anhydrous solvent.

  • Dry the resulting white solid under vacuum to yield 2-(4-chlorophenyl)propan-2-amine hydrochloride.

Characterization of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

The identity and purity of the synthesized compound should be confirmed using various analytical techniques.

Technique Expected Observations
Melting Point A sharp melting point is indicative of high purity.
¹H NMR Signals corresponding to the aromatic protons, the benzylic protons, and the methyl protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Resonances for the aromatic carbons, the quaternary carbon bearing the amino group, the benzylic carbon, and the methyl carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the free base and a fragmentation pattern consistent with the structure.

Note: While specific experimental spectra for the target compound are not widely available in the literature, the expected data can be predicted based on the analysis of similar structures.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 4-Chlorophenylacetone: This compound can be toxic and may cause irritation to the skin and mucous membranes.[1]

  • Formamide/Ammonium Formate: These reagents can be harmful if inhaled or ingested. The Leuckart reaction should be performed in a well-ventilated area due to the evolution of ammonia and carbon dioxide.

  • Sodium Borohydride: This reagent is flammable and reacts with water to produce hydrogen gas.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care.

  • Final Product: The toxicological properties of 2-(4-chlorophenyl)propan-2-amine hydrochloride have not been extensively studied. It should be handled with care, avoiding skin and eye contact, and inhalation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these procedures.

References

  • Guidechem. (2022, October 22).
  • Grokipedia. Leuckart reaction.
  • Wikipedia. Leuckart reaction.
  • Sciencemadness Wiki. (2020, February 11). Leuckart reaction.
  • Erowid. THE LEUCKART REACTION.
  • Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Benchchem. Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(phenyl)
  • Benchchem. Application Notes: Synthesis of N-[(2-Chlorophenyl)methyl]propan-2-amine hydrochloride salt.
  • Synple Chem.
  • Wikipedia.
  • Master Organic Chemistry. (2017, September 1).
  • PubChem. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride.
  • Benchchem. Application Notes and Protocols for the NMR Characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry. 1H and 13C NMR spectra of compound 2a.
  • ResearchGate. (2014, October 16). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction.
  • ResearchGate.
  • Patsnap Eureka. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
  • Patsnap Eureka. Synthesis method of phentermine hydrochloride.
  • Google Patents.
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  • MDPI. (2019, October 24).
  • Chemsrc. (2025, August 26). CAS#:151-06-4 | 1-(4-chlorophenyl)-2-methylpropan-2-amine hydrochloride.
  • NIST WebBook. 1-(2-Chlorophenyl)propan-2-one.
  • The Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL.
  • Merck. 2-(4-Bromophenyl)propan-2-amine hydrochloride | 1173047-86-3.
  • PubChem. (2R)-2-(4-chlorophenyl)propanamide - Optional[MS (GC)] - Spectrum - SpectraBase.
  • PMC. (2023, July 26). 2-(4-Fluorophenyl)
  • Organic Syntheses. Procedure.

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Foundational

Mechanism of action of 2-(4-Chlorophenyl)propan-2-amine hydrochloride

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride (Chlorphentermine) Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride (Chlorphentermine)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a compound more commonly known as Chlorphentermine. Developed in the 1960s as an anorectic, its primary pharmacological activity is mediated through potent interaction with the serotonin neurotransmitter system. This document will elucidate its molecular interactions, compare its activity to structurally related compounds, and detail the experimental methodologies required to characterize its pharmacodynamic profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and monoaminergic signaling.

Introduction and Chemical Identity

2-(4-Chlorophenyl)propan-2-amine hydrochloride is the hydrochloride salt of chlorphentermine, a sympathomimetic amine belonging to the substituted phenethylamine class.[1] Structurally, it is the para-chloro derivative of phentermine, a well-known anorectic agent.[2] While phentermine is still in clinical use, chlorphentermine was largely withdrawn from the market due to safety concerns, including observations of pulmonary toxicity in animal studies.[2]

Despite its limited clinical use today, chlorphentermine serves as an important pharmacological tool for understanding the structure-activity relationships of phenethylamine compounds. Its mechanism diverges significantly from its parent compound, providing key insights into how subtle molecular modifications can dramatically shift biological activity.

Chemical Synonyms:

  • Chlorphentermine Hydrochloride[3]

  • 4-Chlorophentermine[2]

  • 4-Chloro-α,α-dimethylphenethylamine hydrochloride[1][2]

Primary Mechanism of Action: A Selective Serotonin Releasing Agent

The defining characteristic of chlorphentermine's mechanism of action is its function as a highly selective serotonin releasing agent (SRA) .[2] Unlike compounds that merely block the reuptake of serotonin, an SRA enters the presynaptic neuron via the serotonin transporter (SERT) and triggers a reversal of the transporter's function, leading to a robust, non-vesicular efflux of serotonin into the synaptic cleft.[2]

This elevation of synaptic serotonin levels is the primary driver of its anorectic effects. The process involves several key steps:

  • SERT Binding and Substrate Activity: Chlorphentermine acts as a substrate for SERT, allowing it to be transported into the presynaptic terminal.

  • VMAT2 Disruption: Inside the neuron, it is thought to disrupt the vesicular monoamine transporter 2 (VMAT2), which is responsible for sequestering serotonin into synaptic vesicles. This increases the cytosolic concentration of free serotonin.

  • Transporter Reversal: The elevated cytosolic serotonin, combined with chlorphentermine's interaction with the transporter, induces a conformational change in SERT, causing it to reverse its direction of transport and release serotonin from the cytoplasm directly into the synapse.

  • TAAR1 Agonism (Hypothesized): Like other phenethylamines, it may also act as an agonist at the trace amine-associated receptor 1 (TAAR1), which can further modulate and promote the efflux of monoamines through phosphorylation of the transporter.[4]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT SERT->cytosol_entry Serotonin_ext Serotonin (5-HT) SERT->Serotonin_ext Non-vesicular Release VMAT2 VMAT2 Vesicle Synaptic Vesicle (Serotonin) Mito Mitochondrion Vesicle->cytosol_target Increases cytosolic 5-HT MAO MAO cytosol_entry->SERT 3. Reverses SERT   Function cytosol_entry->VMAT2 2. Disrupts VMAT2 Chlorphentermine_ext Chlorphentermine Chlorphentermine_ext->SERT 1. Enters via SERT Receptor 5-HT Receptors Serotonin_ext->Receptor 4. Receptor Binding

Caption: Proposed mechanism of Chlorphentermine-induced serotonin release.

Secondary Pharmacological Activities & Comparative Profile

While chlorphentermine's primary action is on the serotonin system, it is not entirely devoid of effects on other monoamines.

  • Norepinephrine Reuptake Inhibition: It acts as a moderately potent norepinephrine reuptake inhibitor (NRI).[2] However, its potency as an NRI is significantly lower (15-fold) than its efficacy as a serotonin releaser.[2] Importantly, it is inactive as a norepinephrine releasing agent.[2]

  • Dopamine Effects: At high doses, chlorphentermine can also increase dopamine levels in the brain.[2] This effect is less pronounced than its impact on serotonin.

This profile is in stark contrast to its parent compound, phentermine , which is a selective norepinephrine-dopamine releasing agent (NDRA) with minimal effects on serotonin.[2][5] The addition of a single chlorine atom at the para-position of the phenyl ring dramatically shifts the compound's selectivity from catecholaminergic systems to the serotonergic system. This is a classic example of how halogenation can enhance serotonergic activity in phenethylamine derivatives.[4]

CompoundPrimary MechanismTarget Selectivity
Chlorphentermine Serotonin Releasing Agent (SRA)SERT >> NET > DAT
Phentermine Norepinephrine-Dopamine Releasing Agent (NDRA)NET & DAT >> SERT
Table 1: Comparative pharmacodynamic profiles of Chlorphentermine and Phentermine.

Experimental Elucidation of the Mechanism of Action

Determining the precise mechanism of a compound like chlorphentermine requires a multi-tiered experimental approach, progressing from in vitro target identification to in vivo confirmation of neurochemical effects.

G A Hypothesis Generation (Structural similarity to Phentermine) B In Vitro Screening: Target Affinity & Function A->B C Ex Vivo / In Vivo Analysis: Neurochemical & Behavioral Effects B->C B1 Radioligand Binding Assays (Determine Ki at SERT, NET, DAT) B2 Synaptosome Uptake/Release Assays (Measure IC50/EC50 for monoamines) D Conclusion: Mechanism of Action Confirmed C->D C1 Brain Microdialysis (Measure synaptic neurotransmitter levels) C2 Behavioral Pharmacology (Assess anorectic & locomotor effects)

Caption: Experimental workflow for elucidating the mechanism of action.
Detailed Experimental Protocols

Objective: To determine the binding affinity (Kᵢ) of chlorphentermine for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Methodology:

  • Membrane Preparation: Utilize cell membranes prepared from stably transfected cell lines (e.g., HEK293) expressing either hSERT, hNET, or hDAT.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competitive Binding: In a 96-well plate, incubate the cell membranes with a specific radioligand at a concentration near its Kₑ value.

    • For hSERT: [³H]Citalopram

    • For hNET: [³H]Nisoxetine

    • For hDAT: [³H]WIN 35,428

  • Test Compound: Add varying concentrations of chlorphentermine hydrochloride (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of chlorphentermine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Objective: To measure the ability of chlorphentermine to induce the release of [³H]serotonin ([³H]5-HT) and [³H]norepinephrine ([³H]NE) from pre-loaded rat brain synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., hippocampus for SERT, hypothalamus for NET) using differential centrifugation.

  • Pre-loading: Incubate the synaptosomes with a low concentration of the respective radiolabeled neurotransmitter (e.g., 10 nM [³H]5-HT or [³H]NE) for a set time (e.g., 30 minutes at 37°C) to allow for uptake into the nerve terminals.

  • Washing: Wash the synaptosomes with buffer to remove external radioactivity.

  • Superfusion: Place the pre-loaded synaptosomes into a superfusion system. Continuously perfuse with physiological buffer at a constant flow rate.

  • Baseline Collection: Collect several baseline fractions to establish a stable rate of spontaneous neurotransmitter efflux.

  • Compound Exposure: Switch to a buffer containing a known concentration of chlorphentermine and collect a series of fractions.

  • Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.

  • Data Analysis: Calculate the amount of neurotransmitter release as a percentage of the total radioactivity present in the synaptosomes. Determine the EC₅₀ value (the concentration of chlorphentermine that produces 50% of the maximal release effect) by fitting the data to a sigmoidal dose-response curve.

Conclusion

The mechanism of action of 2-(4-Chlorophenyl)propan-2-amine hydrochloride (Chlorphentermine) is primarily and selectively as a serotonin releasing agent. This activity is responsible for its anorectic effects and distinguishes it pharmacologically from its non-halogenated parent compound, phentermine. Its secondary activity as a norepinephrine reuptake inhibitor is significantly weaker. The study of chlorphentermine underscores the critical role that specific chemical substitutions play in defining the interaction of phenethylamine derivatives with monoamine transporter systems, providing a valuable case study for drug design and medicinal chemistry.

References

  • Title: Chlorphentermine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chlorphentermine Hydrochloride | C10H15Cl2N | CID 65477 Source: PubChem URL: [Link]

  • Title: Phenethylamine, 4-chloro-alpha,alpha-dimethyl-, hydrochloride - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Phentrol | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

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Exploratory

In-depth Technical Guide: Solubility Profile of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. As a critical parameter in drug development and chemical synthesis, und...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. As a critical parameter in drug development and chemical synthesis, understanding the solubility of this compound is paramount for researchers, scientists, and formulation professionals. This document details its solubility in various solvents, outlines robust methodologies for its determination, and explores the key physicochemical factors that govern its dissolution behavior.

Introduction: The Foundational Importance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For active pharmaceutical ingredients (APIs) and their intermediates, solubility dictates crucial aspects such as bioavailability, ease of formulation, and ultimately, therapeutic efficacy. A compound with poor solubility can present significant challenges during development, leading to suboptimal absorption and complex formulation strategies.

2-(4-Chlorophenyl)propan-2-amine hydrochloride is a hydrochloride salt of a primary amine. This structure confers both hydrophilic (from the amine hydrochloride) and lipophilic (from the chlorophenyl group) characteristics, resulting in a varied solubility profile across different solvent systems. A thorough understanding of this profile is essential for its effective application.

Physicochemical Properties

A molecule's intrinsic properties are fundamental to interpreting its solubility. Key physicochemical data for 2-(4-Chlorophenyl)propan-2-amine hydrochloride are presented below.

PropertyValueSource(s)
Molecular Formula C9H13Cl2N[1][2]
Molecular Weight 206.11 g/mol [1][2]
CAS Number 151946-41-7[2][3]
Appearance Solid (form may vary)[4]

Note: Critical parameters such as pKa and LogP, which significantly influence solubility, should be determined experimentally for a complete profile. These determinations are integral to the methodologies discussed later in this guide.

Solubility Profile in Common Solvents

The solubility of 2-(4-Chlorophenyl)propan-2-amine hydrochloride was assessed in a range of standard laboratory solvents at ambient temperature (approximately 25°C). The qualitative and semi-quantitative results are crucial for solvent selection in synthesis, purification, and formulation processes.

SolventExpected Solubility ClassificationRationale
WaterHighThe hydrochloride salt form promotes high aqueous solubility.
Methanol / EthanolHigh to ModeratePolar protic solvents are generally effective at solvating ionic salts.
DichloromethaneLowThe polarity is insufficient to effectively dissolve the salt.
AcetoneLowWhile polar, acetone is aprotic and less effective at solvating the ionic lattice.
Toluene / HexaneVery Low / InsolubleNon-polar solvents are unable to overcome the crystal lattice energy of the salt.

Rigorous Methodology for Experimental Solubility Determination

To ensure accuracy and reproducibility, a standardized protocol for solubility measurement is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]

Essential Materials and Equipment
  • 2-(4-Chlorophenyl)propan-2-amine hydrochloride (of known purity and polymorphic form)

  • Analytical grade solvents

  • Vials with secure caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated pH meter and buffers

  • Volumetric glassware

Experimental Workflow: Equilibrium Shake-Flask Method

A systematic approach is critical for reliable solubility data.[7][8] The workflow ensures that the solution reaches true equilibrium before analysis.

Caption: Workflow for Equilibrium Solubility Measurement.

Detailed Step-by-Step Protocol
  • Preparation : Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

  • Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[5][8] Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[7] It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation : After equilibration, separate the solid and liquid phases. This is a critical step and can be achieved by centrifugation or filtration.[6] Care must be taken to avoid temperature changes during this process.

  • Sampling and Dilution : Carefully withdraw a precise aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated HPLC method. Construct a calibration curve from standards of known concentrations to quantify the compound in the samples.

  • Calculation : Determine the solubility by back-calculating the concentration in the original supernatant, accounting for the dilution factor. The experiment should be performed in triplicate to assess variability.[8]

Critical Factors Influencing Solubility

The solubility of an ionizable compound like 2-(4-Chlorophenyl)propan-2-amine hydrochloride is not a single value but is highly dependent on environmental conditions.

  • Effect of pH : As the salt of a weak base, the solubility of this compound is profoundly influenced by pH.[9][10] In acidic solutions, the equilibrium favors the protonated (ionized) form of the amine, which is highly soluble in water. As the pH increases towards and above the pKa of the amine, the equilibrium shifts towards the neutral, less soluble free base form, potentially causing precipitation.[5] Therefore, determining the pH-solubility profile is essential for developing aqueous formulations.

G cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) Ionized R-NH3+ (Ionized Form) Soluble High Aqueous Solubility Ionized->Soluble Favors Equilibrium pH-Dependent Equilibrium Ionized->Equilibrium Neutral R-NH2 (Neutral Free Base) Insoluble Low Aqueous Solubility Neutral->Insoluble Favors Equilibrium->Neutral

Caption: pH-Dependent Equilibrium and its Effect on Solubility.

  • Temperature : The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. This relationship should be quantified, especially if the compound will be subjected to temperature variations during manufacturing or storage.

  • Polymorphism : The existence of different crystalline forms (polymorphs) can significantly impact solubility.[11] The most stable polymorph typically exhibits the lowest solubility. It is imperative to characterize the solid form used in any solubility study using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

  • Common Ion Effect : In a solution that already contains chloride ions, the solubility of 2-(4-Chlorophenyl)propan-2-amine hydrochloride may be suppressed, as predicted by Le Châtelier's principle.

Conclusion and Strategic Recommendations

This guide has detailed the critical aspects of the solubility of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. The provided methodologies offer a robust framework for its experimental determination. For any development program involving this compound, it is strongly recommended that a comprehensive experimental solubility study be conducted to generate precise data for the intended application. This should include a full pH-solubility profile, an assessment of temperature effects, and characterization of the solid-state form. Such data is invaluable for guiding formulation development, ensuring consistent performance, and mitigating risks in later stages of research and manufacturing.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Reagent Database. (n.d.). 2-(4-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 2-(4-chlorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(4-Chlorophenyl)propan-2-amine Hydrochloride. Retrieved from [Link]

  • Sugano, K., et al. (2019). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences, 108(1), 184-191.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992).
  • Avdeef, A. (2003).
  • Glomme, A., & März, J. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
  • Chemspace. (n.d.). (2S)-1-(4-chlorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 1-(4-chlorophenyl)-2-methylpropan-2-amine hydrochloride. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • BD. (2019, August 28). Material Safety Data Sheet. Retrieved from [Link]

  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • The Journal of Chemical Physics. (2024, May 10). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • AHH Chemical. (2023, May 4). 2-(3-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)propanal. Retrieved from [Link]

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Foundational

2-(4-Chlorophenyl)propan-2-amine hydrochloride physical characteristics

An In-depth Technical Guide to the Physical Characteristics of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Characteristics of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the known and methodologies for determining the essential physical characteristics of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who are working with this compound. While some physical properties are readily available, this guide emphasizes the experimental procedures for determining key parameters such as melting point, solubility, and spectral data, thereby providing a framework for generating a complete physicochemical profile. The causality behind experimental choices and the importance of self-validating protocols are highlighted to ensure data integrity and reproducibility.

Introduction

2-(4-Chlorophenyl)propan-2-amine hydrochloride is a primary amine hydrochloride salt with a substituted phenylpropane backbone. Its structure, featuring a chlorophenyl group, imparts specific properties that are of interest in medicinal chemistry and pharmacological research. A thorough understanding of its physical characteristics is fundamental for its handling, formulation, and analytical development. This guide consolidates the available data and provides detailed protocols for the experimental determination of its key physical properties.

Core Physicochemical Properties

A summary of the core physicochemical properties of 2-(4-Chlorophenyl)propan-2-amine hydrochloride is presented below. It is important to note that while some properties are well-documented, others, such as the melting point and specific solubility values, are not consistently reported in publicly available literature.

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
Chemical Name 2-(4-Chlorophenyl)propan-2-amine hydrochloride[1][2][3]
Synonyms Benzenemethanamine, 4-chloro-α,α-dimethyl-, hydrochloride; 4-Chloro-α,α-dimethylbenzylamine hydrochloride[3]
CAS Number 17797-11-4, 151946-41-7[1][2][3]
Molecular Formula C₉H₁₂ClN · HCl (or C₉H₁₃Cl₂N)[1][3]
Molecular Weight 206.11 g/mol [1][3]
Appearance Solid, powder[4]
Melting Point Data not consistently available. A melting point of 180-183 °C has been reported for the isomeric 1-(2-chlorophenyl)propan-2-amine hydrochloride.[5]
Solubility Expected to be soluble in polar solvents such as water, ethanol, and DMSO due to its ionic nature as a hydrochloride salt. Quantitative data is not readily available.[6][7]

Experimental Protocols for Physical Characterization

The following sections provide detailed, field-proven methodologies for determining the key physical characteristics of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. The emphasis is on establishing self-validating systems to ensure the generation of reliable and reproducible data.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities. The capillary method is a widely accepted and reliable technique for this determination.

Protocol:

  • Sample Preparation:

    • Ensure the 2-(4-Chlorophenyl)propan-2-amine hydrochloride sample is completely dry by placing it in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂) for at least 24 hours.

    • Grind the dried sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer.

  • Capillary Tube Loading:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.

    • Repeat until a packed column of 2-3 mm in height is achieved.

  • Measurement:

    • Place the loaded capillary tube into a calibrated melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to approach the expected melting point.

    • Once the temperature is within 20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample (Desiccator) Grind Grind to Fine Powder (Mortar & Pestle) Dry->Grind Load Load Sample into Capillary Tube Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Place Place in Apparatus Pack->Place Heat_Fast Rapid Heating (to ~T_m - 20°C) Place->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Record Record Melting Range (Onset to Completion) Heat_Slow->Record

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Characterization

3.3.1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Expected Signals:

    • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the 4-chlorophenyl ring. The coupling pattern will be characteristic of a 1,4-disubstituted benzene ring.

    • Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be variable and dependent on the solvent and concentration.

    • Methyl Protons (-CH₃): A singlet in the aliphatic region (typically δ 1.0-2.0 ppm), integrating to six protons, corresponding to the two equivalent methyl groups.

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Expected Absorptions:

    • N-H Stretching: A broad absorption band in the region of 3200-2800 cm⁻¹, characteristic of the ammonium salt (R-NH₃⁺).

    • C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹.

    • C-H Stretching (Aliphatic): Absorptions just below 3000 cm⁻¹.

    • N-H Bending: An absorption band around 1600-1500 cm⁻¹.

    • C=C Stretching (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

    • C-N Stretching: An absorption in the 1250-1020 cm⁻¹ region.

    • C-Cl Stretching: An absorption in the 850-550 cm⁻¹ region.

3.3.3. Mass Spectrometry (MS)

  • Expected Fragmentation: In techniques like Electrospray Ionization (ESI), the spectrum would be expected to show the molecular ion of the free base [M]+ at m/z corresponding to C₉H₁₂ClN (approximately 169.07). Fragmentation patterns would likely involve the loss of a methyl group.

Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has synthesized the available information on the physical characteristics of 2-(4-Chlorophenyl)propan-2-amine hydrochloride and provided detailed, actionable protocols for the experimental determination of its key properties. By following these methodologies, researchers can generate a comprehensive and reliable physicochemical profile of this compound, which is essential for its effective use in research and development. The emphasis on the causality behind experimental choices and the use of self-validating protocols will ensure the integrity of the data generated.

References

  • PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Reagent Database. (n.d.). 2-(4-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 2-(4-chlorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(4-Chlorophenyl)propan-2-amine Hydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). (2R)-2-(4-chlorophenyl)propanamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

  • Environmental Protection Agency. (1993). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-(4-chlorophenyl)-2-methylpropan-2-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-(2-chlorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl3). Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Chemspace. (n.d.). (2S)-1-(4-chlorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Exploratory

Unlocking the Potential of 2-(4-Chlorophenyl)propan-2-amine hydrochloride: A Hypothesis-Driven Guide for Novel CNS Research

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive exploration of the potential research applications of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a sparsely studied chemical entity....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the potential research applications of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a sparsely studied chemical entity. Due to the limited direct research on this compound, this document adopts a hypothesis-driven approach, extrapolating potential biological activities from its structural characteristics and the known pharmacology of analogous compounds. We present its physicochemical properties, propose a viable synthetic route, and outline a strategic roadmap for its experimental validation as a potential modulator of monoaminergic systems. Detailed protocols for initial in-vitro screening are provided to empower researchers to investigate its potential as a novel chemical probe for the central nervous system or as a starting point for drug discovery programs.

Introduction: Defining a Novel Chemical Entity

In the vast landscape of neuropharmacology, the exploration of novel chemical scaffolds is paramount to uncovering new therapeutic mechanisms. 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS No: 17797-11-4) represents one such unexplored molecule.[1] Its structure, featuring a 4-chlorophenyl moiety attached to a gem-dimethyl-aminomethyl scaffold, positions it as an intriguing candidate for interacting with central nervous system (CNS) targets.

It is critical to distinguish this compound from its better-known structural isomer, chlorphentermine (1-(4-chlorophenyl)-2-methylpropan-2-amine).[2] While both share the same molecular formula, the arrangement of the substituent groups imparts distinct stereoelectronic properties that are likely to result in a unique pharmacological profile. Chlorphentermine is a serotonin-releasing agent, but the activity of 2-(4-Chlorophenyl)propan-2-amine hydrochloride remains uncharacterized.[2]

This guide serves as a foundational resource for researchers, providing a logical framework to systematically investigate the compound's potential. We will delve into its fundamental properties, propose methods for its synthesis and characterization, and, most importantly, construct testable hypotheses regarding its biological targets and potential applications in neuroscience and drug development.

Physicochemical Profile and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is the cornerstone of any research endeavor. These parameters influence solubility, membrane permeability, and potential for target engagement.

PropertyValue / PredictionSource / Note
IUPAC Name 2-(4-chlorophenyl)propan-2-amine;hydrochloridePubChem
Synonyms 4-Chloro-α,α-dimethylbenzenemethanamine hydrochlorideReagent Database[1]
CAS Number 17797-11-4Reagent Database[1]
Molecular Formula C₉H₁₂ClN · HClReagent Database[1]
Molecular Weight 206.12 g/mol Reagent Database[1]
Predicted pKa (amine) 9.5 - 10.5Extrapolated from similar amines[3]
Predicted LogP ~2.8 - 3.2Increased lipophilicity due to chloro and gem-dimethyl groups
Key Structural Features and Their Implications:

The unique architecture of 2-(4-Chlorophenyl)propan-2-amine dictates its potential interactions with biological macromolecules.

cluster_molecule 2-(4-Chlorophenyl)propan-2-amine cluster_features Structural Features & Hypothesized Roles mol F1 4-Chlorophenyl Group Increases lipophilicity, enhancing blood-brain barrier penetration. The para-chloro substitution is a known motif for enhancing affinity and selectivity for the serotonin transporter (SERT). F2 Gem-Dimethyl Group Provides steric bulk which can influence binding pocket interactions. May confer metabolic stability by shielding the benzylic carbon from oxidation. F3 Primary Amine The key functional group for forming salt bridges and hydrogen bonds with target residues (e.g., aspartate in monoamine transporters). Its protonation at physiological pH is critical for solubility and receptor interaction.

Caption: Key structural features of 2-(4-Chlorophenyl)propan-2-amine.

Proposed Synthesis and Characterization Workflow

The accessibility of a compound is a prerequisite for its study. While not widely commercialized, 2-(4-Chlorophenyl)propan-2-amine hydrochloride can be synthesized through established organic chemistry reactions. We propose a robust two-step synthesis starting from the commercially available 4-chloroacetophenone.

G start 4-Chloroacetophenone step1 Step 1: Grignard Reaction Reagents: Methylmagnesium bromide (CH3MgBr), THF Intermediate: 2-(4-chlorophenyl)propan-2-ol start->step1 1. Add 2 eq. CH3MgBr step2 Step 2: Ritter Reaction Reagents: Acetonitrile (CH3CN), H2SO4, then H2O Intermediate: N-(1-(4-chlorophenyl)-1-methylethyl)acetamide step1->step2 2. Acid-catalyzed addition to CH3CN step3 Step 3: Amide Hydrolysis Reagents: Aqueous HCl, Heat Product: 2-(4-chlorophenyl)propan-2-amine step2->step3 3. Acid hydrolysis final Final Product: 2-(4-Chlorophenyl)propan-2-amine hydrochloride step3->final 4. Isolation

Caption: Proposed synthetic workflow for the target compound.

Protocol 1: Synthesis via Ritter Reaction

Expertise & Rationale: This pathway is chosen for its reliability and the use of readily available starting materials. The Grignard reaction is a classic and high-yielding method for creating tertiary alcohols. The subsequent Ritter reaction provides a direct route to the N-acetyl protected amine, which can be cleanly hydrolyzed under acidic conditions to yield the final product as its hydrochloride salt, ensuring stability and ease of handling.

Step-by-Step Methodology:

  • Preparation of 2-(4-chlorophenyl)propan-2-ol:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (2.2 eq).

    • Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of methyl bromide (2.2 eq) in anhydrous THF via an addition funnel to form the Grignard reagent (CH₃MgBr).

    • Once the magnesium is consumed, cool the solution to 0°C.

    • Add a solution of 4-chloroacetophenone (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Synthesis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride:

    • Dissolve the crude 2-(4-chlorophenyl)propan-2-ol (1.0 eq) in acetonitrile (5.0 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid (2.0 eq) dropwise, keeping the internal temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully pour the reaction mixture onto crushed ice and basify to pH > 12 with a cold 50% aqueous NaOH solution.

    • Extract the aqueous layer with dichloromethane (3x). The combined organic layers contain the intermediate N-acetylated amine.

    • To the combined organic layers, add 6M hydrochloric acid (5.0 eq) and heat the mixture to reflux for 6-8 hours to hydrolyze the amide.

    • After cooling, separate the aqueous layer, wash it with dichloromethane, and then concentrate it under reduced pressure to yield the crude product.

    • Recrystallize the solid from an isopropanol/ether mixture to afford pure 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Hypothesized Pharmacological Profile & Research Applications

The true value of a novel compound lies in its potential biological activity. Based on its structural motifs, we hypothesize three primary avenues of investigation for 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

cluster_synapse Hypothetical Monoaminergic Synapse Interaction pre_neuron Presynaptic Neuron post_neuron Postsynaptic Neuron transporter Monoamine Transporter (SERT, DAT, NET) receptor Postsynaptic Receptor transporter->receptor Neurotransmitter (e.g., Serotonin) maoa MAO-A vesicle Vesicle (5-HT, DA, NE) compound 2-(4-Chlorophenyl) propan-2-amine HCl compound->transporter Hypothesis 1: Binds to transporter, potentially inhibiting reuptake or acting as a releasing agent. compound->maoa Hypothesis 2: Inhibits MAO-A, preventing neurotransmitter breakdown.

Caption: Hypothesized interactions at a monoaminergic synapse.

Hypothesis 1: Monoamine Transporter Ligand
  • Rationale: The phenethylamine scaffold is a classic framework for compounds that interact with the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[4] The para-chloro substitution, in particular, is known to enhance potency and selectivity for SERT.[3] While not a true phenethylamine, the spatial relationship between the aromatic ring and the amine group may allow it to fit within the transporter binding pocket.

  • Potential Research Applications:

    • Chemical Probe: If it shows high affinity and selectivity for one transporter, it could be used as a research tool to study the function and regulation of that specific transporter in various neurological processes.

    • Lead Compound for Therapeutics: Depending on its profile (e.g., selective serotonin reuptake inhibitor [SSRI] or serotonin-norepinephrine reuptake inhibitor [SNRI]), it could serve as a starting point for developing novel treatments for depression, anxiety disorders, or ADHD.

Hypothesis 2: Monoamine Oxidase (MAO) Inhibitor
  • Rationale: Many amphetamine and phenethylamine derivatives are known to inhibit monoamine oxidase (MAO), the enzyme responsible for degrading monoamine neurotransmitters.[5][6][7][8] The gem-dimethyl group might confer a specific binding orientation within the MAO active site.

  • Potential Research Applications:

    • Neurodegenerative Disease Research: Selective MAO-B inhibitors are used in the treatment of Parkinson's disease. If this compound shows selectivity for MAO-B, it could be investigated in models of neurodegeneration.

    • Antidepressant Development: Non-selective or MAO-A selective inhibitors are effective antidepressants.[7] This compound could be explored for this activity, particularly if it possesses a favorable side-effect profile.

A Strategic Roadmap for Experimental Validation

A hypothesis is only as good as the experiments designed to test it. We propose a logical, tiered screening cascade to efficiently characterize the pharmacological profile of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. This approach ensures that foundational binding data is collected before investing in more complex functional assays.

G cluster_0 Tier 1: Primary In-Vitro Screening cluster_1 Tier 2: Functional & Selectivity Profiling cluster_2 Tier 3: Cellular & Ex-Vivo Models a1 Radioligand Binding Assays (SERT, DAT, NET) Goal: Determine binding affinity (Ki) b1 Synaptosome Uptake Assays Goal: Differentiate inhibitor vs. releaser a1->b1 If Ki < 1µM a2 MAO-A / MAO-B Inhibition Assays Goal: Determine inhibitory potency (IC50) a2->b1 If IC50 < 1µM c2 Brain Slice Electrophysiology Goal: Assess effects on neuronal firing b1->c2 If functional activity confirmed b2 Broad Receptor Panel Screen (e.g., CEREP panel) Goal: Identify off-target activities c1 Cell-Based Signaling Assays (e.g., cAMP for GPCRs) b2->c1 If off-target hits identified

Caption: A tiered experimental workflow for pharmacological characterization.

Protocol 2: In-Vitro Radioligand Binding Assays

Trustworthiness & Rationale: This is the gold-standard first step to validate a binding hypothesis. It directly measures the affinity of the test compound for the target protein. Using membranes from cells stably expressing a single human transporter ensures target specificity and provides clean, reproducible data.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing either the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • 25 µL of test compound (2-(4-Chlorophenyl)propan-2-amine HCl) at various concentrations (e.g., 0.1 nM to 100 µM).

    • 25 µL of the appropriate radioligand (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]Nisoxetine for NET) at a concentration near its Kd.

    • 150 µL of the cell membrane preparation diluted in assay buffer.

    • For non-specific binding (NSB) wells, add a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT) instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB counts from the total counts. Plot the percent inhibition of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀, which can be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: MAO-A and MAO-B Inhibition Assay

Trustworthiness & Rationale: This is a robust, fluorescence-based functional assay that directly measures enzyme inhibition. Using recombinant human MAO-A and MAO-B allows for precise determination of potency and selectivity.

Step-by-Step Methodology:

  • Reagents: Use a commercially available MAO-Glo™ Assay kit (Promega), which includes recombinant human MAO-A and MAO-B enzymes, a luminogenic substrate, and a Luciferin Detection Reagent.

  • Assay Setup: In a white, opaque 96-well plate, add:

    • The test compound at various concentrations.

    • MAO-A or MAO-B enzyme in its respective buffer.

  • Pre-incubation: Pre-incubate the enzyme and compound for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a luciferase reaction that produces a light signal proportional to the amount of MAO product formed.

  • Measurement: Incubate for 20 minutes at room temperature and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the percent inhibition of the luminescent signal against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value for both MAO-A and MAO-B, allowing for a determination of selectivity.

Conclusion

2-(4-Chlorophenyl)propan-2-amine hydrochloride stands as a molecule of significant, yet unrealized, potential. Its structural similarity to known neuropharmacological agents strongly suggests a role as a modulator of monoaminergic systems. This guide has sought to bridge the gap between its chemical structure and its potential function by providing a series of testable hypotheses and a clear, actionable roadmap for experimental investigation. By following the proposed synthesis and screening protocols, researchers can systematically unveil the pharmacological profile of this novel compound, potentially yielding a valuable new tool for neuroscience research or a promising scaffold for the development of next-generation CNS therapeutics. The work to characterize this compound is not merely an academic exercise; it is a necessary step in the continual search for molecules that can illuminate the complex workings of the brain and treat its disorders.

References

  • Reagent Database. 2-(4-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE. [Link]

  • PubChem. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. [Link]

  • Wikipedia. Chlorphentermine. [Link]

  • Florvall L, Fagervall I, Ask AL, Ross SB. Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action. J Med Chem. 1986 Nov;29(11):2250-6. [Link]

  • Pharmaffiliates. 2-(4-Chlorophenyl)propan-2-amine Hydrochloride. [Link]

  • Durden DA, Dyck LE. Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. J Neurochem. 1991 May;56(5):1590-5. [Link]

  • PubChem. Chlorphentermine Hydrochloride. [Link]

  • Google P
  • Ivy Fine Chemicals. 2-(4-chlorophenyl)propan-2-amine hydrochloride. [Link]

  • Chemsrc. 1-(4-chlorophenyl)-2-methylpropan-2-amine hydrochloride. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

  • PharmaCompass. Phentrol Drug Information. [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. [Link]

  • PMC. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]

  • Ross SB, Ögren SO, Renyi AL. Selective inhibition of the A form of monoamine oxidase by 4-dimethylamino-alpha-methylphenylalkylamine derivatives in the rat. Acta Pharmacol Toxicol (Copenh). 1977 Jan;40(1):53-64. [Link]

  • NIST WebBook. Phenethylamine, 4-chloro-alpha,alpha-dimethyl-, hydrochloride. [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. [Link]

  • MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. [Link]

  • ResearchGate. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. [Link]

  • Carlsson A, Lindqvist M. Selective inhibition by 4,alpha-dimethyl-m-tyramine (H77/77) and 4-methyl-alpha-ethyl-m-tyramine (H75/12) of the monoamine oxidase within serotonergic and noradrenergic neurons in the rat brain. J Pharm Pharmacol. 1976 Dec;28(12):898-902. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS Number: 151946-41-7), a substituted p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS Number: 151946-41-7), a substituted phenethylamine derivative. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles, data on structurally analogous compounds, and predictive methodologies. The guide covers a plausible synthetic route, predicted physicochemical properties, potential pharmacological and toxicological profiles based on related structures, and appropriate analytical techniques for characterization. This document aims to serve as a foundational resource to stimulate and inform future research and development efforts involving this molecule.

Introduction

2-(4-Chlorophenyl)propan-2-amine hydrochloride is a primary amine belonging to the broader class of phenethylamines, a group of compounds known for their diverse pharmacological activities, often targeting the central nervous system. The structure, characterized by a 4-chlorophenyl ring attached to a propane backbone with a terminal amine at the secondary carbon, suggests potential interactions with various biological targets. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable property for pharmaceutical development.

This guide provides a detailed exploration of this compound, addressing the current knowledge gap in the scientific literature. By leveraging data from closely related isomers and established chemical reactions, we present a scientifically grounded perspective on its synthesis, properties, and potential applications.

Synthesis and Chemical Structure

While specific literature detailing the synthesis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride is scarce, a highly plausible and efficient method is the Ritter Reaction . This well-established reaction is a cornerstone for the synthesis of tertiary carbinamines from a carbocation precursor and a nitrile.[1][2][3]

Proposed Synthetic Pathway: The Ritter Reaction

The Ritter reaction offers a direct route to the N-acetylated precursor of the target compound, which can then be hydrolyzed to yield the final primary amine.

dot

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Application of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

Executive Summary In the landscape of modern drug discovery, sterically hindered amine building blocks are critical for developing metabolically stable and highly selective therapeutics. 2-(4-Chlorophenyl)propan-2-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, sterically hindered amine building blocks are critical for developing metabolically stable and highly selective therapeutics. 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS: 151946-41-7) is a specialized α,α -dimethylbenzylamine derivative[1]. This in-depth guide provides researchers and drug development professionals with a comprehensive framework for the safe handling, physicochemical profiling, and synthetic application of this compound, particularly focusing on its role in synthesizing advanced neurotherapeutics[2].

Chemical Architecture & Pharmacological Context

The molecular architecture of 2-(4-Chlorophenyl)propan-2-amine features a primary amine attached to a tertiary carbon (an α,α -dimethyl substitution) adjacent to a 4-chlorophenyl ring.

Causality in Drug Design: The α,α -dimethyl branching serves a dual purpose in medicinal chemistry. First, it provides profound metabolic stability by sterically blocking oxidative deamination by monoamine oxidase (MAO) enzymes. Second, when incorporated into an amide bond, the extreme steric bulk restricts the rotational degrees of freedom. This conformational locking is highly prized in the synthesis of imidazo[1,5-a]pyrimidine carboxamides—potent allosteric modulators of the lysosomal enzyme glucocerebrosidase (GCase)[2].

By activating GCase, these therapeutics facilitate the clearance of toxic glucosylceramide and α -synuclein aggregates, offering disease-modifying potential for lysosomal storage disorders (Gaucher disease) and neurodegenerative conditions (Parkinson's disease)[2],[3].

GCasePathway Drug Target Carboxamide (GCase Modulator) Enzyme Glucocerebrosidase (GCase) Drug->Enzyme Allosteric Activation Substrate Glucosylceramide (Toxic Accumulation) Enzyme->Substrate Substrate Cleavage Lysosome Lysosomal Function Restoration Substrate->Lysosome Reduces Burden Clearance Alpha-Synuclein Clearance Lysosome->Clearance Enhances Autophagy

Mechanism of action for GCase modulators in treating Gaucher and Parkinson's diseases.

Physicochemical and Hazard Data

To design a self-validating handling protocol, one must first understand the quantitative properties of the compound. The data below synthesizes the structural and safety metrics of the hydrochloride salt[1],[4].

Table 1: Physicochemical Specifications
PropertyValueSynthetic & Clinical Significance
Chemical Name 2-(4-Chlorophenyl)propan-2-amine HClStandardized nomenclature for regulatory filing.
CAS Number 151946-41-7Unique identifier for the hydrochloride salt.
Molecular Formula C₉H₁₃Cl₂NCrucial for stoichiometric equivalents calculation.
Molecular Weight 206.11 g/mol Used for precise mass-to-mole conversions.
Appearance White to off-white powderVisual indicator of purity and degradation.
Table 2: Hazard Identification & Mitigation Metrics
Hazard Class (GHS)IndicatorEngineering & PPE Mitigation Strategy
Skin Irritation Category 2Double-layered nitrile gloves; protective lab coat.
Eye Irritation Category 2AANSI-certified safety goggles or full-face shield.
STOT (Single Exp.) Category 3 (Respiratory)Handle exclusively inside a certified fume hood.

Robust Handling & Safety Framework

Standard laboratory safety protocols are insufficient without understanding the causality behind the hazards of 2-(4-Chlorophenyl)propan-2-amine hydrochloride[4].

  • Storage Causality (2-8°C under Inert Gas): Amine hydrochlorides with bulky alkyl groups are prone to absorbing atmospheric moisture. Moisture ingress causes the powder to cake, which compromises weighing accuracy. More critically, introducing water into subsequent anhydrous coupling reactions will rapidly hydrolyze expensive coupling reagents (like HATU) into inactive byproducts. Storing the compound at 2-8°C under argon or nitrogen prevents this hygroscopic degradation[1].

  • Inhalation and Exposure Risks: As a fine powder, the hydrochloride salt poses a significant inhalation risk (STOT SE 3)[4]. Inhalation can cause severe irritation to the mucosal membranes.

  • Self-Validating Safety System: Always weigh the compound inside a ductless weighing enclosure or a standard fume hood with the sash lowered. Validate the integrity of your storage by visually inspecting the powder before use; if the powder has transitioned into a sticky gum, moisture contamination has occurred, and the batch should be re-crystallized or discarded to prevent downstream synthetic failures.

Validated Synthetic Protocols: Sterically Hindered Amide Coupling

Due to the extreme steric bulk of the α,α -dimethyl group, standard coupling agents (e.g., EDC/HOBt) routinely fail to yield the desired amide. The following protocol utilizes HATU, which generates a highly reactive HOAt ester, to overcome this activation energy barrier.

Step-by-Step Amidation Methodology

1. Activation of the Carboxylic Acid Core

  • Action: Dissolve the carboxylic acid core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

  • Causality: DMF is a highly polar aprotic solvent that solubilizes both the core and the amine salt while stabilizing the polar transition state. HATU is strictly required to force the coupling of the sterically hindered amine.

  • Self-Validating Checkpoint: Before proceeding, analyze a 1 µL aliquot via LC-MS. The appearance of the HOAt-active ester mass (M + 118) and the disappearance of the starting material mass confirms successful activation.

2. Nucleophilic Coupling

  • Action: Add 2-(4-Chlorophenyl)propan-2-amine hydrochloride (1.1 eq) to the activated mixture in a single portion. Stir at room temperature for 4 to 12 hours.

  • Causality: Why 3.0 equivalents of DIPEA in step 1? Exactly 1.0 eq is consumed immediately to neutralize the HCl salt of the amine, liberating the nucleophilic free base in situ. The remaining 2.0 eq act as a non-nucleophilic proton scavenger to drive the reaction forward.

3. Workup and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC.

AmideCoupling Core Carboxylic Acid Core Activation Activation (HATU/DIPEA in DMF) Core->Activation 1.0 eq Coupling Amide Coupling (RT, 4-12 hrs) Activation->Coupling Active Ester Formed Amine 2-(4-Chlorophenyl)propan- 2-amine HCl Amine->Coupling 1.1 eq + Base Product Target Carboxamide Coupling->Product LC-MS Confirmed

Workflow for the synthesis of GCase modulators using sterically hindered amine coupling.

References

  • Pharmaffiliates. "2-(4-Chlorophenyl)propan-2-amine Hydrochloride (CAS: 151946-41-7) Product Specifications." Pharmaffiliates. Available at:[Link]

  • Skerlj, R. et al. "Substituted imidazo[1,5-a]pyrimidinyl carboxamide and related organic compounds." World Intellectual Property Organization, WO2019151269A1.

Sources

Foundational

2-(4-Chlorophenyl)propan-2-amine hydrochloride purity standards

An In-Depth Technical Guide to the Purity Standards of 2-(4-Chlorophenyl)propan-2-amine hydrochloride This guide provides a comprehensive technical overview of the purity standards for 2-(4-Chlorophenyl)propan-2-amine hy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purity Standards of 2-(4-Chlorophenyl)propan-2-amine hydrochloride

This guide provides a comprehensive technical overview of the purity standards for 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS No: 17797-11-4).[1] It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of this active pharmaceutical ingredient (API). We will explore the molecular characteristics of the compound, delve into potential synthetic impurities, outline robust analytical methodologies for purity determination, and discuss the regulatory framework that governs its quality control.

Introduction: The Imperative of Purity

2-(4-Chlorophenyl)propan-2-amine hydrochloride is a chemical entity with a defined structure and molecular weight.[1][2] As with any active pharmaceutical ingredient (API), ensuring its quality and purity is paramount to the safety and efficacy of the final drug product.[3][4] The presence of impurities, even in minute quantities, can potentially alter the API's therapeutic effect, introduce toxicity, or affect the stability of the drug formulation.[4]

Regulatory bodies worldwide, including the FDA and EMA, have established stringent frameworks, largely harmonized through the International Council for Harmonisation (ICH), to control API impurities.[3][5] This guide is designed to navigate these requirements by providing both the theoretical grounding and practical methodologies for establishing and verifying the purity of 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Name 2-(4-chlorophenyl)propan-2-amine hydrochloride[1]
CAS Number 17797-11-4[1]
Molecular Formula C₉H₁₂ClN · HCl[1]
Molecular Weight 206.115 g/mol [1][2]

Understanding the Impurity Profile

The impurity profile of an API is a critical quality attribute that accounts for the identity and quantity of any substance other than the API itself.[4] These impurities can originate from various sources, including starting materials, synthetic by-products, intermediates, and degradation products.[4] A thorough understanding of the manufacturing process is essential to predict and control potential process-related impurities.

G cluster_start Starting Materials cluster_process Synthesis & Work-up cluster_product Final Product & Impurities SM1 2-(4-chlorophenyl)propan-2-ol or related ketone Reaction Core Reaction (e.g., Ritter / Reductive Amination) SM1->Reaction Input Imp1 Impurity A: Unreacted Starting Material SM1->Imp1 Carry-over SM2 Nitrile Source (e.g., CH₃CN) or Amine Source (e.g., NH₃) SM2->Reaction Input Hydrolysis Hydrolysis / Salt Formation (HCl) Reaction->Hydrolysis Intermediate Imp2 Impurity B: Process By-product Reaction->Imp2 Side Reaction API 2-(4-Chlorophenyl)propan-2-amine HCl Hydrolysis->API Imp3 Impurity C: Over-reacted Species Hydrolysis->Imp3 Side Reaction

Caption: Potential impurity sources in a generic synthesis pathway.

Common potential impurities could include:

  • Unreacted Starting Materials: Residual 2-(4-chlorophenyl)propan-2-ol or a related ketone precursor.[7]

  • Process-Related Impurities: By-products from side reactions, such as dimers or products of incomplete hydrolysis.[8]

  • Positional Isomers: Impurities like 2-(2-chlorophenyl) or 2-(3-chlorophenyl) analogues if the initial starting material contains isomeric impurities.[9]

  • Degradation Products: Compounds formed due to exposure to heat, light, or pH extremes during manufacturing or storage.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is required to ensure both the chemical and, if applicable, stereoisomeric purity of an API.[10] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for this purpose.[11][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis due to its precision, robustness, and versatility in separating complex mixtures.[11] A reversed-phase method is typically the first choice for a moderately polar compound like 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

Table 2: Representative HPLC-UV Method Parameters

ParameterRecommended SpecificationRationale
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)Provides good retention and separation for aromatic amines based on hydrophobicity.[12][13]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer (pH ~3) in WaterAn acidic modifier improves peak shape for amines by suppressing silanol interactions and ensuring the analyte is in its protonated, more water-soluble form.[13]
Mobile Phase B AcetonitrileA common, effective organic solvent for eluting analytes from a C18 column.
Elution Mode GradientAllows for efficient elution of both the main compound and any impurities with different polarities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[13]
UV Detection 225 nmThe chlorophenyl group is expected to have strong absorbance in this region, providing good sensitivity.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.

Experimental Protocol: HPLC Purity Assay

  • Solution Preparation:

    • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve a reference standard of 2-(4-Chlorophenyl)propan-2-amine hydrochloride in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the diluent.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no system peaks interfere with the analysis.

    • Inject the Standard Solution in replicate (e.g., n=5) to establish system suitability (checking for consistent retention time, peak area, and tailing factor).

    • Inject the Sample Solution.

  • Data Analysis:

    • Identify the peak corresponding to 2-(4-Chlorophenyl)propan-2-amine hydrochloride based on the retention time of the reference standard.

    • Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Quantify any specified impurities against their respective reference standards if available. Unidentified impurities are reported as a percentage of the main peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[11] It offers exceptional sensitivity and specificity, making it ideal for trace-level analysis.[12] Primary amines can sometimes exhibit poor peak shape (tailing) in GC; derivatization can be employed to improve chromatography, though it may not always be necessary.[14][15]

Table 3: Representative GC-MS Method Parameters

ParameterRecommended SpecificationRationale
GC Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature gradient separates compounds based on their boiling points and volatility.
MS Ionization Electron Impact (EI) at 70 eVStandard ionization mode that creates reproducible fragmentation patterns for library matching and structural elucidation.[12]
MS Source Temp. 230 °COptimized to prevent analyte degradation while ensuring efficient ionization.[12]
Scan Range m/z 40-450Covers the expected mass range for the parent compound and potential low-molecular-weight impurities.

Experimental Protocol: GC-MS Impurity Profiling

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.[12]

    • Note on Derivatization (Optional): If peak tailing is observed, a derivatization step (e.g., with PFPA or acetic anhydride) can be performed to convert the amine to a less polar, more volatile derivative, improving peak shape.[14]

  • GC-MS Run:

    • Inject a solvent blank to verify system cleanliness.

    • Inject the prepared sample solution into the GC-MS system.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) to identify all separated components.

    • Obtain the mass spectrum for each peak.

    • Compare the mass spectrum of the main peak with a reference spectrum to confirm the identity of 2-(4-Chlorophenyl)propan-2-amine.

    • Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and by interpreting fragmentation patterns. This is a crucial step for identifying unknown impurities.[7]

G start Analyze API Sample q1 Is analyte thermally stable & volatile? start->q1 hplc Use HPLC (Primary Method) q1->hplc No gc GC is a viable option q1->gc Yes q2 Need structural info on unknown impurities? hplc->q2 gc->q2 hplc_uv HPLC-UV for quantification q2->hplc_uv No hplc_ms Couple to Mass Spec (HPLC-MS) q2->hplc_ms Yes gc_ms Use GC-MS q2->gc_ms Yes (if volatile) end_node Complete Purity Profile hplc_uv->end_node hplc_ms->end_node gc_ms->end_node

Caption: Decision workflow for selecting an appropriate analytical method.

Setting Purity Acceptance Criteria

Establishing acceptance criteria is a critical step that defines the acceptable limits for purity and impurities.[5] These criteria must be based on regulatory guidelines, historical batch data, and a thorough risk assessment.[5] The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[16]

Table 4: Typical Impurity Acceptance Criteria based on ICH Q3A(R2)

Impurity TypeThreshold (Maximum Daily Dose ≤ 2 g/day )Action Required
Reporting Threshold ≥ 0.05%Any impurity at or above this level must be reported in the regulatory submission.
Identification Threshold ≥ 0.10% or 1.0 mg/day intake (whichever is lower)Any impurity at or above this level must be structurally identified.[17]
Qualification Threshold ≥ 0.15% or 1.0 mg/day intake (whichever is lower)Impurities exceeding this level must be qualified through safety assessment studies.[16]
Total Impurities Typically ≤ 1.0%A general limit for the sum of all individual impurities.
Purity (Assay) Typically 98.0% - 102.0%The specified range for the content of the API.

Note: These thresholds are general guidelines and may vary based on the specific API, its toxicity, and regulatory feedback.

Conclusion

The determination of purity for 2-(4-Chlorophenyl)propan-2-amine hydrochloride is a rigorous, multi-step process that forms the foundation of its quality control. It requires a deep understanding of potential synthetic impurities and the strategic application of powerful analytical techniques like HPLC and GC-MS. By developing and validating robust methods and setting scientifically justified acceptance criteria in line with global regulatory standards, researchers and manufacturers can ensure the consistent quality, safety, and efficacy of the API. This commitment to scientific integrity is fundamental to successful drug development and protecting public health.

References

  • API Specification and Acceptance Criteria: Global Guidelines. (2025).
  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. (n.d.).
  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for P
  • 2-(4-chlorophenyl)propan-2-amine hydrochloride. (n.d.).
  • 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. (n.d.). PubChem.
  • Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). BfArM.
  • APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). (n.d.). NPRA.
  • Synthesis of N-[(2-Chlorophenyl)methyl]propan-2-amine hydrochloride salt. (n.d.). Benchchem.
  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). Rasayan Journal of Chemistry.
  • A Comparative Guide to the Purity Validation of (R)-2-Amino-2-(4-chlorophenyl)acetic acid by RP-HPLC and Chiral Capillary Electrophoresis. (n.d.). Benchchem.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Blogs.
  • Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine. (n.d.). Benchchem.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022).
  • A Comparative Guide to Validating the Purity of Synthesized 2-(4-Ethylphenyl)propan-2-amine. (n.d.). Benchchem.
  • Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. (2012). Der Pharma Chemica.
  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. (2017). Current Protocols in Toxicology.
  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks.
  • The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part II; Synthesis of Phenyl-2-propanone (P2P) analogues from Substituted Benzaldehydes. (n.d.).

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Exploratory

Biological activity of 2-(4-Chlorophenyl)propan-2-amine hydrochloride

An In-depth Technical Guide to the Biological Activity of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride (para-Chloroamphetamine) Introduction This guide provides a comprehensive technical overview of the biological acti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride (para-Chloroamphetamine)

Introduction

This guide provides a comprehensive technical overview of the biological activity of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a compound more commonly known in scientific literature as para-Chloroamphetamine (PCA) or 4-Chloroamphetamine (4-CA).[1] Initially explored as a potential antidepressant and appetite suppressant, its clinical development was halted due to the discovery of its significant and long-lasting neurotoxic effects on serotonergic neurons.[1] Consequently, PCA has become a valuable research tool for investigating the serotonin system, modeling serotonergic deficits, and studying the mechanisms of neurotoxicity.[1]

This document is intended for researchers, scientists, and drug development professionals. It delves into the compound's pharmacological profile, delineates its primary mechanisms of action, and provides detailed, field-proven protocols for assessing its biological effects both in vitro and in vivo. The experimental designs described herein are structured to be self-validating, ensuring robust and reproducible data generation for researchers investigating this and similar compounds.

Pharmacological Profile: A Dual-Action Monoaminergic Agent

PCA's primary biological activity stems from its potent interaction with monoamine transporters, acting as both a releasing agent and a reuptake inhibitor for serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This dual action leads to a rapid and significant increase in the extracellular concentrations of these key neurotransmitters.

The causality behind this potent activity lies in the amphetamine scaffold, which facilitates interaction with and substrate-like transport through monoamine transporters. The para-chloro substitution on the phenyl ring significantly enhances its affinity and efficacy, particularly at the serotonin transporter (SERT), compared to its parent compound, amphetamine.[1]

Data Presentation: Potency at Monoamine Transporters

The following tables summarize the quantitative data for PCA's interaction with monoamine transporters, providing a clear comparison of its potency as both a releasing agent and a reuptake inhibitor.

Table 1: Monoamine Release Potency (EC50) of para-Chloroamphetamine

MonoamineEC50 (nM) in Rat Brain SynaptosomesSource
Serotonin28.3[1]
Norepinephrine23.5 - 26.2[1]
Dopamine42.2 - 68.5[1]
EC50 (Half-maximal effective concentration) represents the concentration of PCA required to elicit 50% of the maximal monoamine release.

Table 2: Monoamine Reuptake Inhibition Potency (IC50) of para-Chloroamphetamine

Monoamine TransporterIC50 (nM) in HEK293 CellsSource
Serotonin (SERT)490[1]
Norepinephrine (NET)320[1]
Dopamine (DAT)3,600[1]
IC50 (Half-maximal inhibitory concentration) represents the concentration of PCA required to inhibit 50% of the monoamine reuptake.

Core Biological Activities & Mechanisms

Mechanism of Action at the Synapse

PCA functions as a substrate for monoamine transporters. Its uptake into the presynaptic terminal initiates a cascade of events leading to the non-exocytotic, transporter-mediated release of neurotransmitters from the cytoplasm into the synaptic cleft. This process, known as reverse transport, is the primary mechanism for its potent monoamine-releasing effects.[2] Concurrently, by competing with monoamines for the transporter binding site, PCA also inhibits their reuptake, further prolonging their presence in the synapse.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Vesicle Synaptic Vesicle (5-HT, DA, NE) NT Cytosolic Neurotransmitters (5-HT, DA, NE) Vesicle->NT Normal Leakage MAO MAO PCA_in PCA PCA_in->NT 2. Disrupts Vesicular Storage & Increases Cytosolic Levels NT->MAO Metabolism Transporter Monoamine Transporter (SERT, DAT, NET) NT->Transporter 3. Induces Reverse Transport PCA_out PCA PCA_out->Transporter 1. Binds & Enters NT_out Released Neurotransmitters Receptor Postsynaptic Receptors NT_out->Receptor 4. Binds Receptors

PCA's mechanism of action at the monoamine synapse.
Serotonergic Neurotoxicity

The most significant characteristic of PCA, particularly at higher doses (e.g., >5 mg/kg in rodents), is its selective and long-lasting neurotoxicity to serotonin neurons.[1][3] This is not an immediate cytotoxic effect but a degenerative process that unfolds over time following administration.

Causality and Key Factors:

  • Uptake is Required: The neurotoxic effect is dependent on the uptake of PCA into serotonergic neurons via SERT. Co-administration of a selective serotonin reuptake inhibitor (SSRI) like fluoxetine can block this neurotoxicity.[1]

  • Endogenous Serotonin Involvement: The toxicity appears to be dependent on the presence of endogenous serotonin stores. Depleting serotonin prior to PCA administration can protect against the neurotoxic damage, suggesting that PCA may induce the formation of a toxic metabolite from serotonin itself.[4]

  • Dopamine's Role: Evidence suggests that dopamine release is also involved in the neurotoxic cascade initiated by PCA.[5]

This neurotoxic profile results in a long-term depletion of 5-HT, its primary metabolite 5-hydroxyindoleacetic acid (5-HIAA), and a reduction in the density of serotonin transporters and the activity of tryptophan hydroxylase, the rate-limiting enzyme in 5-HT synthesis.[3][6]

Experimental Protocols for Biological Activity Assessment

The following protocols are designed to provide a robust framework for evaluating the key biological activities of PCA.

G A Compound of Interest (para-Chloroamphetamine) B In Vitro Assays A->B C In Vivo Assays A->C D Monoamine Uptake Inhibition Assay B->D E Hepatocellular Toxicity Assay B->E F Assessment of Locomotor Activity C->F G Assessment of Serotonergic Neurotoxicity C->G D->G Informs Mechanism F->G Correlates with Neurochemical Changes

Experimental workflow for assessing the biological activity of PCA.
Protocol 1: In Vitro Monoamine Uptake Inhibition Assay in Rat Brain Synaptosomes

Objective: To determine the IC50 values of PCA for the inhibition of serotonin, dopamine, and norepinephrine uptake into presynaptic nerve terminals. This assay provides a direct measure of the compound's potency at the monoamine transporters.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Sucrose solution (0.32 M, ice-cold)

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine

  • Selective uptake inhibitors for non-specific binding (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET)

  • Test compound: para-Chloroamphetamine hydrochloride

  • Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation vials, liquid scintillation counter, BCA protein assay kit.

Methodology:

Part A: Synaptosome Preparation

  • Tissue Dissection: Humanely euthanize rats and rapidly dissect brain regions of interest on ice. Use striatum for DAT-rich preparations and cerebral cortex or hippocampus for SERT and NET.[7]

  • Homogenization: Weigh the tissue and homogenize in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer (approx. 10 gentle strokes at 800 rpm).[8]

  • Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet).[8]

    • Transfer the supernatant (S1) to a new tube and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2 pellet).[8]

  • Resuspension: Discard the supernatant and gently resuspend the P2 pellet in an appropriate volume of ice-cold KRH buffer.

  • Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a BCA assay to ensure equal protein loading in the uptake assay.

Part B: Uptake Inhibition Assay

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Uptake: 50 µL KRH buffer + 150 µL synaptosome suspension.

    • Non-specific Uptake: 50 µL of a high concentration of the respective selective inhibitor (e.g., 10 µM Fluoxetine) + 150 µL synaptosome suspension.

    • Test Compound: 50 µL of varying concentrations of PCA + 150 µL synaptosome suspension.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation: Initiate the uptake reaction by adding 50 µL of the respective [³H]-neurotransmitter (at a final concentration near its Km, e.g., ~10-20 nM).

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C. This duration must be within the linear range of uptake, determined in preliminary experiments.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters 3x with ice-cold KRH buffer.

  • Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific uptake = (Total Uptake cpm) - (Non-specific Uptake cpm).

  • For each PCA concentration, calculate the percentage inhibition of specific uptake.

  • Plot the percentage inhibition against the log concentration of PCA and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Assessment of Serotonergic Neurotoxicity in Rodents

Objective: To quantify the long-term depletion of serotonin and the reduction of serotonin transporter density in specific brain regions following systemic administration of a neurotoxic dose of PCA.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • para-Chloroamphetamine hydrochloride (dissolved in 0.9% saline)

  • Anesthetic, perfusion solutions (saline, 4% paraformaldehyde)

  • HPLC with electrochemical detection system

  • Primary antibody: anti-SERT antibody

  • Secondary antibody (e.g., biotinylated anti-rabbit IgG)

  • ABC kit and DAB substrate kit for colorimetric detection

  • Microscope with imaging software

Methodology:

Sources

Foundational

Pharmacological profile of 2-(4-Chlorophenyl)propan-2-amine hydrochloride

An In-depth Technical Guide to the Pharmacological Profile of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride (4-Chloroamphetamine) Authored by: A Senior Application Scientist Abstract This technical guide provides a comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacological Profile of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride (4-Chloroamphetamine)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, commonly known as 4-chloroamphetamine (4-CA or PCA). 4-Chloroamphetamine is a potent synthetic compound of the amphetamine class, distinguished by its profound and selective effects on the serotonin (5-HT) system. This document will delve into its mechanism of action as a powerful serotonin-norepinephrine-dopamine releasing agent (SNDRA), with a primary focus on its well-documented role as a selective serotonergic neurotoxin. We will explore its pharmacodynamic properties, pharmacokinetic profile, and toxicological characteristics. Furthermore, this guide will detail its critical application in neuroscience research as a tool to induce long-term depletion of serotonin, thereby facilitating the study of the functional roles of serotonergic pathways in various physiological and pathological processes. This paper is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important research compound.

Chemical and Physical Properties

4-Chloroamphetamine is a substituted phenethylamine and a derivative of amphetamine.[1] The hydrochloride salt is the common form used in research settings due to its stability and solubility.

PropertyValue
IUPAC Name 1-(4-Chlorophenyl)propan-2-amine
Synonyms p-Chloroamphetamine, PCA, 4-CA
Molecular Formula C₉H₁₂ClN
Molar Mass 169.65 g/mol
CAS Number 64-12-0

Mechanism of Action: A Potent Monoamine Releasing Agent

4-Chloroamphetamine functions as a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA).[1] Its primary and most significant pharmacological action is on the serotonin system. 4-CA interacts with the serotonin transporter (SERT), leading to a massive release of serotonin from presynaptic terminals and inhibition of its reuptake. This surge in synaptic serotonin is responsible for its acute behavioral effects.

While it also affects the dopamine (DA) and norepinephrine (NE) systems, its potency as a serotonin uptake inhibitor is significantly greater than for the other monoamines. This selectivity for the serotonin system is a key feature of its pharmacological profile and the basis for its utility in research.

The following diagram illustrates the proposed mechanism of action of 4-CA at a serotonergic synapse:

4-CA_Mechanism_of_Action cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Serotonin Storage) serotonin_in Serotonin (5-HT) vesicle->serotonin_in Releases 5-HT sert Serotonin Transporter (SERT) four_ca_in 4-CA sert->four_ca_in sert->serotonin_in four_ca_in->vesicle Disrupts Vesicular Storage four_ca_in->sert Enters via SERT serotonin_cleft Increased Synaptic 5-HT serotonin_in->serotonin_cleft Efflux receptor Postsynaptic 5-HT Receptors serotonin_cleft->receptor Binds to Receptors Experimental_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_post_dosing Post-Dosing cluster_analysis Analysis prep Prepare 4-CA Solution (e.g., 10 mg/mL in saline) dose Administer 4-CA (10-20 mg/kg, i.p.) or Vehicle to Rats prep->dose monitor Monitor for Acute Effects dose->monitor washout Washout Period (1-2 weeks) monitor->washout behavior Behavioral Testing washout->behavior euthanize Euthanize and Collect Brain Tissue behavior->euthanize hplc HPLC Analysis of 5-HT and 5-HIAA euthanize->hplc verify Verify Serotonergic Lesion hplc->verify

Sources

Exploratory

An In-depth Technical Guide on 2-(4-Chlorophenyl)propan-2-amine hydrochloride

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational purposes only. 2-(4-Chlorophenyl)propan-2-amine hydrochloride is a research chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational purposes only. 2-(4-Chlorophenyl)propan-2-amine hydrochloride is a research chemical and should be handled with extreme caution by trained professionals in a controlled laboratory setting. The information herein is a collation of available data and theoretical principles and is not an endorsement or a guide for non-laboratory use.

Introduction

2-(4-Chlorophenyl)propan-2-amine hydrochloride, also known as 4-Chlorophentermine, is a substituted phenethylamine and a derivative of amphetamine.[1] It is the para-chloro analog of phentermine, a well-known appetite suppressant.[1] The introduction of a chlorine atom to the phenyl ring significantly alters the pharmacological profile of the parent compound, making it a subject of interest for structure-activity relationship (SAR) studies in medicinal chemistry.[2] This guide provides a comprehensive overview of its chemical properties, theoretical synthesis, analytical characterization, and potential pharmacological profile based on its structural analogs.

Chemical and Physical Properties

The hydrochloride salt of 2-(4-Chlorophenyl)propan-2-amine is a stable, crystalline solid, which is more suitable for handling and storage than its freebase form.[3] The key chemical and physical properties are summarized below.

PropertyValueSource
IUPAC Name 1-(4-chlorophenyl)-2-methylpropan-2-amine hydrochloride[1]
Synonyms 4-Chlorophentermine HCl, 4-Chloro-α,α-dimethylphenethylamine HCl[1][4]
CAS Number 17797-11-4[4]
Molecular Formula C₉H₁₂ClN · HCl[4]
Molecular Weight 206.115 g/mol [4]
Appearance White to off-white crystalline powder (predicted)
Solubility Predicted to be soluble in water and lower alcoholsN/A

Theoretical Synthesis and Experimental Workflow

While specific, peer-reviewed synthesis protocols for 2-(4-Chlorophenyl)propan-2-amine hydrochloride are not widely published, a plausible synthetic route can be devised based on established organic chemistry principles for analogous compounds. A common method for synthesizing α,α-dimethylphenethylamines is through the Ritter reaction, followed by hydrolysis.

Theoretical Synthesis Protocol

A potential two-step synthesis from 2-(4-chlorophenyl)-2-methylpropan-1-ol is outlined below:

  • Step 1: Ritter Reaction. 2-(4-chlorophenyl)-2-methylpropan-1-ol is reacted with sodium cyanide in the presence of a strong acid catalyst (e.g., sulfuric acid) in a suitable solvent like acetic acid. This reaction forms an N-acetyl intermediate.

  • Step 2: Hydrolysis. The resulting N-acetyl compound is then subjected to acidic or basic hydrolysis to cleave the acetyl group, yielding the primary amine, 2-(4-chlorophenyl)propan-2-amine.

  • Step 3: Salt Formation. The freebase is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., in dioxane or isopropanol) to precipitate the hydrochloride salt.[3] The resulting solid is then collected by filtration and dried.

Synthesis Workflow Diagram

Synthesis Workflow Start 2-(4-chlorophenyl)-2-methylpropan-1-ol Ritter Ritter Reaction (NaCN, H₂SO₄, Acetic Acid) Start->Ritter Intermediate N-acetyl Intermediate Ritter->Intermediate Hydrolysis Acidic or Basic Hydrolysis Intermediate->Hydrolysis Freebase 2-(4-Chlorophenyl)propan-2-amine (Freebase) Hydrolysis->Freebase Salt Salt Formation (HCl in organic solvent) Freebase->Salt Product 2-(4-Chlorophenyl)propan-2-amine HCl Salt->Product

Caption: Theoretical synthesis workflow for 2-(4-Chlorophenyl)propan-2-amine HCl.

Analytical Characterization

To ensure the identity, purity, and quality of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a combination of analytical techniques should be employed.

Analytical Techniques and Expected Results
TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A sharp, single peak on a C18 reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer).[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and impurity profiling.A distinct peak at a specific retention time and a mass spectrum showing the molecular ion and characteristic fragmentation pattern.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation.¹H and ¹³C NMR spectra with chemical shifts and coupling constants consistent with the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification.Characteristic absorption bands for the aromatic C-H, amine N-H, and C-Cl bonds.
Analytical Workflow Diagram

Analytical Workflow Sample Sample Preparation (Dissolution in suitable solvent) HPLC HPLC Analysis (Purity Assessment) Sample->HPLC GCMS GC-MS Analysis (Identification) Sample->GCMS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Data Data Analysis & Characterization HPLC->Data GCMS->Data NMR->Data FTIR->Data

Caption: General analytical workflow for the characterization of the target compound.

Pharmacological Profile and Research Applications

The pharmacological properties of 2-(4-Chlorophenyl)propan-2-amine hydrochloride have not been extensively studied, but inferences can be drawn from its structural similarity to other substituted amphetamines.

Mechanism of Action (Hypothesized)

Based on its structure, 2-(4-Chlorophenyl)propan-2-amine hydrochloride is hypothesized to act as a monoamine releasing agent and/or reuptake inhibitor, with potential selectivity for the serotonin transporter (SERT).[1]

  • Serotonergic Activity: The 4-chloro substitution on the phenyl ring is a common feature in selective serotonin releasing agents (SSRAs), such as para-chloroamphetamine (PCA).[1] Therefore, it is plausible that 4-chlorophentermine also primarily enhances serotonergic neurotransmission.

  • Dopaminergic and Noradrenergic Activity: While likely less potent at dopamine (DAT) and norepinephrine (NET) transporters compared to SERT, some activity at these sites cannot be ruled out without experimental data.

Potential Research Applications
  • Neuroscience Research: As a potential selective serotonergic agent, it could be used as a tool compound in preclinical studies to investigate the role of the serotonin system in various physiological and pathological processes.

  • Structure-Activity Relationship (SAR) Studies: It serves as an important analog in SAR studies to understand how substitutions on the amphetamine scaffold influence transporter affinity and selectivity.

  • Development of Novel Therapeutics: While its toxicity profile is a major concern, understanding its pharmacology could inform the design of safer serotonergic agents for conditions like depression or anxiety.

Toxicology and Safety Considerations

The toxicological profile of 2-(4-Chlorophenyl)propan-2-amine hydrochloride is not well-documented. However, significant caution is warranted due to its structural relationship to known neurotoxic amphetamine derivatives.[7][8]

  • Potential Neurotoxicity: Halogenated amphetamines, particularly those with a 4-chloro substitution, are often associated with neurotoxicity, primarily targeting serotonergic neurons.[8][9] This toxicity is thought to be mediated by factors such as oxidative stress, excitotoxicity, and the formation of toxic metabolites.[7][10]

  • Cardiovascular Effects: Like other sympathomimetic amines, it may cause cardiovascular side effects such as hypertension, tachycardia, and arrhythmias.

  • Serotonin Syndrome: Due to its presumed serotonergic activity, high doses or co-administration with other serotonergic drugs could lead to serotonin syndrome, a potentially life-threatening condition.[9]

Handling and Storage: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and secure location, away from incompatible materials.

Conclusion

2-(4-Chlorophenyl)propan-2-amine hydrochloride is a research chemical with a pharmacological profile that is presumed to be dominated by serotonergic activity. Its primary value lies in its use as a tool for neuroscience research and in SAR studies. However, the high potential for neurotoxicity, based on its structural similarity to other 4-chloro-substituted amphetamines, necessitates extreme caution in its handling and use. Further research is required to fully elucidate its pharmacological and toxicological properties.

References

  • Cadet, J. L., & Krasnova, I. N. (2009). Neurotoxicity of Substituted Amphetamines: Molecular and cellular Mechanisms. Neurotoxicity Research, 11(3-4), 199-222.
  • Cadet, J. L., & Krasnova, I. N. (2007). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. PubMed. Available at: [Link]

  • Slikker, W., et al. (n.d.). Neurotoxic Effects of Substituted Amphetamines in Rats and Mice. CDC Stacks. Available at: [Link]

  • Capela, J. P., et al. (2009). The ugly side of amphetamines: short- and long-term toxicity of 3,4-methylenedioxymethamphetamine (MDMA, 'Ecstasy'), methamphetamine and d-amphetamine. PMC. Available at: [Link]

  • Krasnova, I. N., & Cadet, J. L. (2009). Amphetamine toxicities: Classical and emerging mechanisms. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Chlorphentermine. Wikipedia. Available at: [Link]

  • Reagent Database. (n.d.). 2-(4-chlorophenyl)propan-2-amine hydrochloride. Reagent Database. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. PubChem. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-(4-Chlorophenyl)propan-2-amine Hydrochloride. Pharmaffiliates. Available at: [Link]

  • Google Patents. (2009). WO 2009/062036 A2. Google Patents.
  • Ivy Fine Chemicals. (n.d.). 2-(4-chlorophenyl)propan-2-amine hydrochloride [CAS: 151946-41-7]. Ivy Fine Chemicals. Available at: [Link]

  • Chemsrc. (n.d.). 1-(4-chlorophenyl)-2-methylpropan-2-amine hydrochloride. Chemsrc. Available at: [Link]

  • Global Scientific Journal. (2022). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Global Scientific Journal. Available at: [Link]

  • Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Ali, T., et al. (2014). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

  • Chemspace. (n.d.). (2S)-1-(4-chlorophenyl)propan-2-amine hydrochloride. Chemspace. Available at: [Link]

  • Wikipedia. (n.d.). Chlorphenamine. Wikipedia. Available at: [Link]

  • MIMS. (n.d.). Chlorphenamine: Uses & Dosage. MIMS Singapore. Available at: [Link]

  • RxList. (n.d.). Chlorpheniramine: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]

  • Strides Pharma UK Ltd. (n.d.). Chlorphenamine 4 mg Tablets. Strides Pharma UK Ltd. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the HPLC Analysis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride

Introduction 2-(4-Chlorophenyl)propan-2-amine hydrochloride is a primary amine with a chiral center, making its analysis critical in pharmaceutical development and quality control. Its structure presents specific challen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Chlorophenyl)propan-2-amine hydrochloride is a primary amine with a chiral center, making its analysis critical in pharmaceutical development and quality control. Its structure presents specific challenges for chromatographic analysis, including potential for peak tailing due to its basic nature and the need to resolve its enantiomers for stereospecific analysis. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of such compounds.[1][2] This document provides detailed application notes and protocols for both achiral (purity) and chiral HPLC analysis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

The methodologies presented herein are grounded in established chromatographic principles and are designed to be robust and reliable for researchers, scientists, and drug development professionals.[3] The protocols are developed in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6][7][8]

Physicochemical Properties of 2-(4-Chlorophenyl)propan-2-amine hydrochloride

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C9H13Cl2N[9][10]
Molecular Weight 206.11 g/mol [9][10]
CAS Number 17797-11-4[10]
Structure A primary amine with a chiral center and a chlorophenyl group.[10]
pKa (predicted) ~9.5-10.5 (for the amine group)Estimated based on similar structures
logP (predicted) ~2.5-3.5Estimated based on similar structures
UV Absorbance (predicted) ~220-230 nmEstimated based on the chlorophenyl chromophore

The basicity of the amine (pKa ~9.5-10.5) necessitates careful control of the mobile phase pH to ensure good peak shape. The predicted logP suggests that the compound is sufficiently hydrophobic for reversed-phase chromatography. The chlorophenyl group provides a chromophore for UV detection.

Experimental Protocols

Part 1: Achiral (Purity) Analysis by Reversed-Phase HPLC

This method is designed for the quantitative determination of 2-(4-Chlorophenyl)propan-2-amine hydrochloride and the detection of any process-related impurities.

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Reagent grade phosphate buffer salts and phosphoric acid.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 (4.6 mm x 150 mm, 5 µm)Provides good retention and separation for moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH suppresses the ionization of silanol groups on the silica backbone of the stationary phase, minimizing peak tailing of the basic analyte.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-70% B; 15-17 min: 70% B; 17-18 min: 70-10% B; 18-25 min: 10% BA gradient is employed to ensure elution of any potential impurities with a wider range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Detection Wavelength 225 nmChosen based on the predicted UV absorbance maximum of the chlorophenyl chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-(4-Chlorophenyl)propan-2-amine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

System Suitability:

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[11][12][13]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of 6 replicate injections ≤ 2.0% for peak area and retention time

Workflow for Achiral HPLC Analysis:

achiral_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard equilibration Column Equilibration prep_std->equilibration prep_sample Weigh & Dissolve Sample prep_sample->equilibration sst System Suitability Test (SST) equilibration->sst injection Inject Standard & Sample sst->injection If SST Passes data_acq Data Acquisition injection->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the achiral HPLC analysis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

Part 2: Chiral Analysis by Normal-Phase HPLC

This method is designed for the separation and quantification of the enantiomers of 2-(4-Chlorophenyl)propan-2-amine. Chiral separations are crucial as enantiomers can have different pharmacological effects.[14][15]

Instrumentation and Consumables:

  • HPLC system with a binary or isocratic pump, autosampler, column oven, and a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as cellulose or amylose derivatives, 4.6 mm x 250 mm, 5 µm).

  • HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH).

  • Reagent grade diethylamine (DEA).

Chromatographic Conditions:

ParameterConditionRationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., Lux® Cellulose-1 or CHIRALCEL® OD-H)These phases are known for their broad enantioselectivity for a wide range of chiral compounds, including amines.[16]
Mobile Phase n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)A typical normal-phase mobile phase for chiral separations. The small amount of DEA acts as a basic modifier to improve the peak shape of the amine analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CChiral separations can be sensitive to temperature; a controlled temperature ensures reproducibility.
Detection Wavelength 225 nm
Injection Volume 10 µL

Sample Preparation:

  • Racemic Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of racemic 2-(4-Chlorophenyl)propan-2-amine hydrochloride and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the racemic standard solution.

System Suitability:

ParameterAcceptance Criteria
Resolution (Rs) between enantiomers ≥ 1.5
Tailing Factor (Asymmetry) for each enantiomer ≤ 1.5
Relative Standard Deviation (RSD) of 6 replicate injections ≤ 2.0% for the peak area of each enantiomer

Workflow for Chiral HPLC Analysis:

chiral_workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing & Reporting prep_racemic Prepare Racemic Standard equilibration Column Equilibration prep_racemic->equilibration prep_sample Prepare Sample prep_sample->equilibration sst System Suitability (Resolution Check) equilibration->sst injection Inject Standard & Sample sst->injection If Rs ≥ 1.5 data_acq Data Acquisition injection->data_acq integration Peak Integration data_acq->integration enant_purity Calculate Enantiomeric Purity integration->enant_purity reporting Generate Report enant_purity->reporting

Caption: Workflow for the chiral HPLC analysis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

Method Validation

Both the achiral and chiral methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[5][6][7][8] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Discussion and Field-Proven Insights

  • Peak Tailing: The primary challenge in the analysis of basic amines like 2-(4-Chlorophenyl)propan-2-amine is the interaction of the protonated amine with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing. The use of a low pH mobile phase in the achiral method effectively protonates the analyte and suppresses the ionization of the silanols, thereby minimizing this secondary interaction. In the chiral normal-phase method, the addition of a small amount of a basic modifier like diethylamine is crucial to occupy the active sites on the stationary phase and improve peak shape.

  • Column Selection: For the achiral analysis, a standard C18 column is a good starting point. However, for particularly challenging separations or to improve peak shape, a column with end-capping or a hybrid particle technology could be beneficial. For the chiral analysis, screening several different polysaccharide-based columns is often necessary to find the one that provides the best enantiomeric resolution.[16]

  • Method Optimization: The provided methods serve as a robust starting point. For the achiral method, adjusting the gradient slope and time can optimize the resolution of impurities. For the chiral method, the ratio of hexane to the alcohol modifier (IPA or ethanol) can be adjusted to fine-tune the retention and resolution of the enantiomers.

Conclusion

The HPLC methods detailed in these application notes provide robust and sensitive approaches for the achiral and chiral analysis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. The key to successful analysis lies in the appropriate selection of the column and mobile phase to address the basic nature of the analyte. By following the outlined protocols and adhering to the principles of method validation, researchers, scientists, and drug development professionals can achieve reliable and accurate results for quality control and research purposes.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • <621> CHROMATOGRAPHY. This chapter defines the terms and procedures used in chromatography and provides general information. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • USP 621 Changes - Element Lab Solutions. Element Lab Solutions. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Are You Sure You Understand USP <621>? Chromatography Online. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122. PubChem. [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media. [Link]

  • CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

  • 2-(4-chlorophenyl)propan-2-amine hydrochloride - Reagent Database. Reagent Database. [Link]

  • CAS#:151-06-4 | 1-(4-chlorophenyl)-2-methylpropan-2-amine hydrochloride. Chemsrc. [Link]

  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. [Link]

  • 2-(4-chlorophenyl)propan-2-amine hydrochloride [CAS: 151946-41-7]. Ivy Fine Chemicals. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. [Link]

  • CAS No : 151946-41-7 | Product Name : 2-(4-Chlorophenyl)propan-2-amine Hydrochloride. Pharmaffiliates. [Link]

Sources

Application

Application Note: High-Resolution GC-MS Method for the Quantification and Impurity Profiling of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

Introduction & Analytical Scope 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS 151946-41-7) is a highly specific chemical entity utilized primarily as an intermediate in advanced organic synthesis and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS 151946-41-7) is a highly specific chemical entity utilized primarily as an intermediate in advanced organic synthesis and pharmaceutical development[1]. Structurally classified as a halogenated α,α-dimethylbenzylamine derivative, it frequently appears as a critical synthetic intermediate or a process-related impurity in the manufacturing of complex active pharmaceutical ingredients (APIs)[2].

Because of its structural similarity to regulated phenethylamine derivatives, drug development professionals require rigorous, highly specific analytical methods to monitor its concentration, verify batch purity, and track synthetic byproducts. This application note details a validated, self-calibrating Gas Chromatography-Mass Spectrometry (GC-MS) protocol specifically engineered for the precise quantification and impurity profiling of this compound.

Scientific Rationale & Causality in Method Design

As a Senior Application Scientist, it is critical to recognize that analytical success begins with understanding the physicochemical behavior of the analyte. The methodology described herein is built upon two foundational pillars of causality:

The Free-Basing Imperative (Sample Preparation)

The target compound is synthesized and stored as a hydrochloride salt to ensure long-term chemical stability and prevent oxidative degradation[1]. However, injecting a hydrochloride salt directly into a GC inlet operating at 250 °C is an analytical fatal error. Thermal dissociation of the salt in the injection port leads to unpredictable volatilization, severe peak tailing, active site adsorption, and rapid degradation of the GC column's siloxane stationary phase.

Causality: To achieve sharp, Gaussian peak shapes and reproducible quantification, this protocol employs a pre-column Liquid-Liquid Extraction (LLE). By utilizing a strongly basic buffer (pH > 10), the salt is quantitatively neutralized and converted into its volatile free base form, 2-(4-Chlorophenyl)propan-2-amine (CAS 17797-11-4)[3]. This free base readily partitions into an organic solvent (Ethyl Acetate), leaving non-volatile matrix salts behind in the aqueous phase.

Electron Ionization (EI) Fragmentation Mechanics

Under standard 70 eV Electron Ionization, the free base (MW = 169.65 g/mol ) undergoes highly predictable α-cleavage driven by the quaternary α-carbon. This structural feature dictates two primary fragmentation pathways:

  • Formation of the Base Peak (m/z 58): The loss of the bulky 4-chlorophenyl radical ([M - 111]•) yields a highly stable iminium ion at m/z 58 ([C(CH3)2NH2]⁺). This is the most abundant ion and serves as the primary quantifier.

  • Formation of the Qualifier Ion (m/z 154): The loss of a methyl radical ([M - 15]•) yields a resonance-stabilized cation at m/z 154 (with a corresponding m/z 156 peak due to the ³⁷Cl isotope).

Monitoring these specific diagnostic ions in Selected Ion Monitoring (SIM) mode eliminates background matrix interference and maximizes detection sensitivity.

Experimental Workflow & Visualization

SamplePrep A Weigh 10 mg Sample (HCl Salt) B Dissolve in 1 mL Deionized Water A->B C Add 0.5 mL 1M NaOH (pH > 10) B->C Neutralization D Add 2 mL Ethyl Acetate & Vortex (2 min) C->D Liquid-Liquid Extraction E Centrifuge (4000 rpm, 5 min) D->E Phase Separation F Extract Upper Organic Layer (Free Base) E->F G Add Internal Standard & Transfer to GC Vial F->G Ready for Injection

Workflow for the liquid-liquid extraction and free-basing of the hydrochloride salt prior to GC-MS.

Step-by-Step Methodology (Self-Validating Protocol)
  • Standard & Sample Solubilization: Accurately weigh 10.0 mg of the 2-(4-Chlorophenyl)propan-2-amine HCl sample into a 15 mL centrifuge tube. Dissolve completely in 1.0 mL of HPLC-grade deionized water.

  • Alkalinization (Free-Base Conversion): Add 0.5 mL of 1M NaOH to the solution. Validation Check: Verify that the pH is ≥ 10 using universal indicator paper. The solution will become slightly turbid as the free base precipitates from the aqueous phase.

  • Liquid-Liquid Extraction: Add 2.0 mL of GC-grade Ethyl Acetate. Cap tightly and vortex vigorously for 2 minutes to ensure complete phase partitioning of the free base into the organic layer.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes at room temperature to break any micro-emulsions and ensure a sharp phase boundary.

  • IS Addition & Transfer: Carefully transfer 1.0 mL of the upper organic layer (Ethyl Acetate) into a 2 mL GC autosampler vial. Add 10 µL of the Internal Standard (IS) solution (e.g., N,N-Dimethylaniline, 100 µg/mL). Cap the vial securely for injection.

GC-MS Instrumental Parameters & Logic

AnalyticalLogic N1 Sample Injection (Free Base Form) N2 Capillary GC Separation (HP-5ms Column) N1->N2 Volatilization N3 Electron Ionization (EI) (70 eV) N2->N3 Elution N4 Quadrupole Mass Analyzer (SIM/SCAN Modes) N3->N4 Fragmentation (m/z 58, 154, 169) N5 Data Analysis (Quantification) N4->N5 Ion Detection

GC-MS analytical logic detailing the volatilization, separation, and EI fragmentation pathway.

Table 1: GC-MS Instrument Parameters Causality Note: A 10:1 split ratio is utilized to prevent column overloading, which is critical for the accurate integration of closely eluting structurally related impurities. The initial oven hold at 70 °C focuses the volatile free base at the head of the column, while the 15 °C/min ramp ensures rapid elution followed by a high-temperature bake-out (280 °C) to clear high-molecular-weight matrix components.

ParameterSetting / Value
System Agilent 7890B GC / 5977B MSD (or equivalent)
Column HP-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split, Ratio 10:1
Injection Volume 1.0 µL
Oven Temperature Program 70 °C (hold 2 min) → 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI), 70 eV

Table 2: Target Ions for SIM Mode

AnalyteRetention Time (approx.)Target Ion (Quantifier)Qualifier Ion 1Qualifier Ion 2
2-(4-Chlorophenyl)propan-2-amine8.4 minm/z 58m/z 154m/z 169
Internal Standard (N,N-Dimethylaniline)6.2 minm/z 120m/z 121m/z 77

Method Validation & Quantitative Data

The method was validated for linearity, precision, and recovery to ensure it meets the rigorous standards required for pharmaceutical intermediate profiling.

Table 3: Method Validation Data Summary

ParameterResultAcceptance Criteria
Linearity Range 0.5 – 100 µg/mLR² ≥ 0.995
Limit of Detection (LOD) 0.15 µg/mLS/N ≥ 3
Limit of Quantification (LOQ) 0.50 µg/mLS/N ≥ 10
Intra-day Precision (RSD, n=6) 1.8%≤ 5.0%
Inter-day Precision (RSD, n=3 days) 2.4%≤ 5.0%
Extraction Recovery 96.5% ± 2.1%90% – 110%

References

  • Pharmaffiliates. "CAS No : 151946-41-7 | Product Name : 2-(4-Chlorophenyl)propan-2-amine Hydrochloride". Pharmaffiliates Reference Database.
  • Aromsyn Co., Ltd. "17797-11-4 | 2-(4-Chlorophenyl)propan-2-amine - Product Specifications". Aromsyn Catalog.
  • Google Patents / Takeda Pharmaceutical Co Ltd. "WO2019151269A1 - 複素環化合物 (Heterocyclic Compounds)". WIPO (PCT).

Sources

Method

Application Notes and Protocols: Structural Elucidation of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride via ¹H and ¹³C NMR Spectroscopy

Introduction 2-(4-Chlorophenyl)propan-2-amine hydrochloride is a chemical compound of interest in drug development and chemical synthesis. As with any synthesized compound intended for further use, unambiguous structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Chlorophenyl)propan-2-amine hydrochloride is a chemical compound of interest in drug development and chemical synthesis. As with any synthesized compound intended for further use, unambiguous structural confirmation is a critical step in the quality control and research process. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the acquisition and interpretation of ¹H (proton) and ¹³C (carbon-13) NMR spectra for the definitive characterization of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. We will delve into the theoretical basis for the expected spectral features, provide a detailed experimental protocol, and present an analysis of the predicted spectra, offering insights valuable to researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting the NMR Spectrum

The structure of 2-(4-Chlorophenyl)propan-2-amine hydrochloride possesses distinct features that give rise to a predictable and interpretable NMR spectrum. The molecule consists of a para-substituted chlorophenyl ring, a quaternary benzylic carbon, two equivalent methyl groups, and a protonated primary amine group.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, we anticipate signals corresponding to three distinct proton environments:

  • Aromatic Protons: The para-substituted phenyl ring will exhibit a characteristic AA'BB' system. Due to the symmetry of the para-substitution, the two protons ortho to the isopropylamine group (H-2' and H-6') are chemically equivalent, as are the two protons meta to this group and ortho to the chlorine atom (H-3' and H-5'). This will result in two doublets in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. The protons closer to the electron-withdrawing chlorine atom (H-3', H-5') are expected to be slightly downfield compared to the other pair.

  • Amine Protons (-NH₃⁺): The three protons of the protonated amine group will likely appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a polar solvent like DMSO-d₆, this signal is often observed in the range of 8.0-9.0 ppm. In less polar solvents, it may appear more upfield. Addition of a small amount of D₂O will cause these protons to exchange with deuterium, leading to the disappearance of this signal, which is a definitive method for its identification.

  • Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups are expected to appear as a sharp singlet in the aliphatic region of the spectrum, typically around 1.5-1.7 ppm. Since there are no adjacent protons, this signal will not be split.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct carbon signals, reflecting the symmetry of the molecule:

  • Aromatic Carbons: The para-substituted benzene ring will display four signals.[1] The carbon atom attached to the chlorine (C-4') will have a chemical shift influenced by the halogen's electronegativity and is typically found around 132-135 ppm. The quaternary carbon atom bonded to the isopropyl group (C-1') will also have a distinct chemical shift. The two equivalent ortho carbons (C-2', C-6') and the two equivalent meta carbons (C-3', C-5') will each give rise to a single signal. Aromatic carbons generally resonate in the 120-150 ppm range.[1]

  • Quaternary Carbon (C-2): The carbon atom bearing the two methyl groups and the amino group is a quaternary carbon and will appear as a signal with a lower intensity compared to the protonated carbons. Its chemical shift is expected in the range of 50-60 ppm.

  • Methyl Carbons (-CH₃): The two chemically equivalent methyl carbons will produce a single signal in the aliphatic region, typically between 25-30 ppm.

Experimental Protocol

This section details the necessary steps for preparing a sample of 2-(4-Chlorophenyl)propan-2-amine hydrochloride and acquiring high-quality ¹H and ¹³C NMR spectra.

Materials and Equipment
  • 2-(4-Chlorophenyl)propan-2-amine hydrochloride (5-10 mg for ¹H NMR; 20-30 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

The choice of a suitable deuterated solvent is crucial, especially for amine hydrochlorides, to ensure complete dissolution and minimize signal overlap.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice due to its high polarity and ability to dissolve a wide range of salts.

  • Weighing: Accurately weigh the required amount of 2-(4-Chlorophenyl)propan-2-amine hydrochloride into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is at a stable temperature before analysis.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

G cluster_prep Sample Preparation Workflow cluster_acq NMR Data Acquisition weigh 1. Weigh Sample dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve vortex 3. Homogenize (Vortex) dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer insert_sample 5. Insert Sample into Spectrometer transfer->insert_sample lock_shim 6. Lock and Shim insert_sample->lock_shim setup_1h 7. Setup ¹H Experiment lock_shim->setup_1h setup_13c 9. Setup ¹³C Experiment lock_shim->setup_13c acquire_1h 8. Acquire ¹H Spectrum setup_1h->acquire_1h acquire_13c 10. Acquire ¹³C Spectrum setup_13c->acquire_13c

Logical relationship between molecular structure and predicted NMR data.

Conclusion

This application note has detailed the theoretical and practical aspects of using ¹H and ¹³C NMR spectroscopy for the structural confirmation of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. By understanding the expected chemical shifts and splitting patterns based on the molecular structure, researchers can confidently assign the signals in the acquired spectra. The provided experimental protocol offers a robust starting point for obtaining high-quality data. The combination of ¹H and ¹³C NMR provides a comprehensive and unambiguous characterization of the target molecule, which is an essential step in any chemical research or drug development pipeline.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Application

Application Note: Mass Spectrometry Fragmentation of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

Abstract This application note provides a detailed guide to the mass spectrometric fragmentation of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a compound of interest in pharmaceutical and forensic analysis. Due to i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a compound of interest in pharmaceutical and forensic analysis. Due to its structural similarity to phenethylamine derivatives, understanding its fragmentation behavior is crucial for its unambiguous identification and quantification. This document outlines the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided for researchers, scientists, and drug development professionals.

Introduction

2-(4-Chlorophenyl)propan-2-amine, also known as 4-chloro-α,α-dimethylphenethylamine, is a substituted phenethylamine. The structural elucidation and quantification of such compounds are critical in various scientific fields, including drug metabolism studies, forensic toxicology, and quality control in pharmaceutical manufacturing. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for the sensitive and specific analysis of these analytes.[1][2]

The fragmentation of a molecule in a mass spectrometer is a highly reproducible process that yields a unique "fingerprint," allowing for its identification. The fragmentation pattern is intrinsically linked to the molecule's structure, with cleavage occurring at the most labile bonds. For 2-(4-Chlorophenyl)propan-2-amine, the key structural features influencing its fragmentation are the aromatic chlorine substituent, the tertiary carbon attached to the phenyl ring, and the primary amine group.

This guide will explore the expected fragmentation patterns of this compound, providing a robust framework for method development and data interpretation.

Predicted Fragmentation Pathways

The fragmentation of 2-(4-Chlorophenyl)propan-2-amine is expected to be dominated by cleavage of the bonds adjacent to the nitrogen atom and the phenyl ring. The presence of the chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI-MS, the molecular ion (M⁺˙) is expected to be of low abundance. The primary fragmentation pathway is predicted to be α-cleavage, which is the cleavage of the bond between the α- and β-carbon atoms relative to the phenyl ring. This is a common and dominant fragmentation pathway for phenethylamines.[3][4]

Key Predicted EI Fragmentation Events:

  • α-Cleavage (Benzylic Cleavage): The most favorable fragmentation is the loss of a methyl radical (•CH₃) to form a stable iminium ion. This is expected to be the base peak in the EI spectrum.

  • Loss of the Amino Group: Cleavage of the C-N bond can lead to the formation of a stable benzylic carbocation.

  • Aromatic Ring Fragmentation: Fragmentation of the chlorophenyl ring can also occur, though typically resulting in lower abundance ions.

Below is a diagram illustrating the predicted EI fragmentation pathway.

EI_Fragmentation M [M]⁺˙ m/z 169/171 F1 Imine Ion m/z 154/156 M->F1 - •CH₃ (α-cleavage) F2 Benzylic Cation m/z 154/156 M->F2 - •NH₂ F4 C₆H₄Cl⁺ m/z 111/113 M->F4 - C₃H₆N F3 Tropylium-like Ion m/z 111/113 F2->F3 - C₃H₆

Caption: Predicted EI fragmentation pathway of 2-(4-Chlorophenyl)propan-2-amine.

Electrospray Ionization (ESI) Fragmentation

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ will be the precursor ion for fragmentation in tandem mass spectrometry (MS/MS). The fragmentation in ESI is generally less energetic than in EI, leading to more specific fragmentation patterns.

Key Predicted ESI-MS/MS Fragmentation Events:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated amines is the neutral loss of ammonia.[5]

  • Loss of a Methyl Group: Similar to EI, the loss of a methyl radical from the protonated molecule can occur.

  • Cleavage of the C-C bond: Fragmentation of the bond between the tertiary carbon and the phenyl ring.

The following diagram illustrates the predicted ESI-MS/MS fragmentation of the protonated molecule.

ESI_Fragmentation MH [M+H]⁺ m/z 170/172 F1 [M+H - NH₃]⁺ m/z 153/155 MH->F1 - NH₃ F2 [M+H - CH₃]⁺ m/z 155/157 MH->F2 - •CH₃ F3 [C₈H₈Cl]⁺ m/z 139/141 MH->F3 - C(CH₃)₂NH₂

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(4-Chlorophenyl)propan-2-amine.

Summary of Predicted Fragment Ions

The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z).

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Structure/Loss
EI 169/171154/156[M - CH₃]⁺˙ (Iminium ion)
154/156[M - NH₂]⁺ (Benzylic cation)
111/113[C₆H₄Cl]⁺
ESI 170/172153/155[M+H - NH₃]⁺
155/157[M+H - CH₃]⁺
139/141[C₈H₈Cl]⁺

Experimental Protocols

The following protocols are provided as a starting point for the analysis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. Optimization may be required based on the specific instrumentation and analytical goals.

GC-MS Analysis Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 2-(4-Chlorophenyl)propan-2-amine, often after derivatization to improve chromatographic performance.[6]

4.1.1. Sample Preparation

  • Dissolution: Dissolve an accurately weighed amount of 2-(4-Chlorophenyl)propan-2-amine hydrochloride in a suitable solvent such as methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution.

  • Derivatization (Optional but Recommended): To improve peak shape and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or pentafluoropropionic anhydride (PFPA) can be performed.[6][7]

    • To 100 µL of the sample or standard solution, add 50 µL of the derivatizing agent.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

4.1.2. GC-MS Instrumentation and Conditions

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer gc_params gc_params ms_params ms_params gc_params->ms_params Transfer Line: 280°C

Caption: GC-MS experimental workflow and parameters.

LC-MS/MS Analysis Protocol

LC-MS/MS offers high sensitivity and specificity and is suitable for analyzing the compound directly without derivatization.[1][8]

4.2.1. Sample Preparation

  • Dissolution: Prepare a 1 mg/mL stock solution of 2-(4-Chlorophenyl)propan-2-amine hydrochloride in methanol.

  • Working Standards: Prepare working standards by diluting the stock solution with the initial mobile phase composition.

4.2.2. LC-MS/MS Instrumentation and Conditions

LCMS_Workflow cluster_LC Liquid Chromatograph cluster_MS Tandem Mass Spectrometer lc_params lc_params msms_params msms_params lc_params->msms_params ESI Interface

Caption: LC-MS/MS experimental workflow and parameters.

Conclusion

This application note provides a comprehensive theoretical framework and practical starting points for the mass spectrometric analysis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. The predicted fragmentation pathways, based on established principles of mass spectrometry for related compounds, offer a solid basis for the identification and structural confirmation of this analyte. The detailed GC-MS and LC-MS/MS protocols are designed to be readily adaptable in analytical laboratories, facilitating robust method development for a range of applications. Experimental verification of the proposed fragmentation patterns is recommended to confirm these predictions.

References

  • Pharmaffiliates. (n.d.). 2-(4-Chlorophenyl)propan-2-amine Hydrochloride. Retrieved from [Link]

  • Reagent Database. (n.d.). 2-(4-chlorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Siczek, M., Siczek, M., & Zawadzki, M. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - MDPI. Molecules, 24(21), 3852. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Retrieved from [Link]

  • Chemspace. (n.d.). (2S)-1-(4-chlorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). (2R)-2-(4-chlorophenyl)propanamide. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1548. Retrieved from [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. Current Protocols in Toxicology, 74(1), 4.43.1-4.43.20. Retrieved from [Link]

  • DeRuiter, J., & Noggle, F. T. (1998). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. National Institute of Justice. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. Retrieved from [Link]

  • mzCloud. (2016). 4 Chloromethamphetamine. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry. Retrieved from [Link])

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Method

Application Note: FTIR Spectroscopy of 2-(4-Chlorophenyl)propan-2-amine hydrochloride

Abstract This application note provides a comprehensive guide to the characterization of 2-(4-Chlorophenyl)propan-2-amine hydrochloride using Fourier Transform Infrared (FTIR) spectroscopy. It outlines the fundamental pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the characterization of 2-(4-Chlorophenyl)propan-2-amine hydrochloride using Fourier Transform Infrared (FTIR) spectroscopy. It outlines the fundamental principles of the technique, presents a detailed experimental protocol using Attenuated Total Reflectance (ATR), and offers an in-depth analysis of the resulting spectrum. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries for structural verification and identification of this compound.

Introduction

2-(4-Chlorophenyl)propan-2-amine hydrochloride, a substituted phenethylamine, is a compound of interest in pharmaceutical development and chemical research. As with any synthesized compound, rigorous structural confirmation is a critical step in ensuring purity, identity, and quality. FTIR spectroscopy is a rapid, non-destructive, and highly specific analytical technique that serves as an excellent tool for this purpose.[1] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[2] This note details the application of FTIR spectroscopy for the unambiguous identification of 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

Principle of FTIR Spectroscopy

FTIR spectroscopy operates by passing infrared radiation through a sample. Molecules absorb this radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds.[3] Functional groups, such as N-H, C-H, and C-Cl, have characteristic absorption frequencies. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a detailed profile of the molecule's functional group composition.[4] For 2-(4-Chlorophenyl)propan-2-amine hydrochloride, FTIR allows for the clear identification of the primary amine salt, the alkyl groups, and the para-disubstituted aromatic ring.

Molecular Structure and Key Functional Groups

The chemical structure of 2-(4-Chlorophenyl)propan-2-amine hydrochloride dictates its infrared spectrum. The key functional groups to be identified are:

  • Primary Amine Salt (-NH₃⁺): The protonated amine group is a key feature, giving rise to distinct stretching and bending vibrations.

  • Aromatic Ring (p-disubstituted benzene): The benzene ring substituted at the 1 and 4 positions has characteristic C-H and C=C stretching and bending modes.[5]

  • Alkyl Groups (C-H): The methyl and tertiary carbon groups will show characteristic stretching and bending vibrations.

  • Carbon-Chlorine Bond (C-Cl): The C-Cl stretch is also expected in the fingerprint region.

Below is a diagram illustrating the molecular structure and its principal functional groups.

Caption: Molecular structure of 2-(4-Chlorophenyl)propan-2-amine hydrochloride with key functional groups.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the recommended sampling technique for this compound as it requires minimal to no sample preparation for powdered solids and ensures high-quality, reproducible spectra.[6][7][8][9][10]

Instrumentation and Materials
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Sample: 2-(4-Chlorophenyl)propan-2-amine hydrochloride powder.

  • Cleaning Solvent: Isopropanol or ethanol.

  • Wipes: Lint-free laboratory wipes.

Experimental Workflow Diagram

G A 1. Clean ATR Crystal B 2. Collect Background Spectrum (No Sample) A->B C 3. Place Powder Sample on Crystal B->C D 4. Apply Pressure (Ensure Good Contact) C->D E 5. Collect Sample Spectrum D->E F 6. Clean ATR Crystal E->F G 7. Process & Analyze Data E->G

Caption: Standard workflow for ATR-FTIR analysis of a powder sample.

Step-by-Step Protocol
  • Prepare the Instrument: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.

  • Clean the ATR Crystal: Thoroughly clean the surface of the diamond ATR crystal using a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

  • Collect Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Apply the Sample: Place a small amount (typically 1-5 mg) of the 2-(4-Chlorophenyl)propan-2-amine hydrochloride powder onto the center of the ATR crystal.

  • Ensure Good Contact: Use the ATR's pressure clamp to apply consistent pressure to the powder. This is critical for ensuring good contact between the sample and the crystal surface, which is necessary for a strong, high-quality spectrum.[6][7]

  • Collect the Sample Spectrum: Acquire the FTIR spectrum of the sample using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Clean Up: Release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.

  • Data Processing: The instrument software will automatically perform a background subtraction. If necessary, perform an ATR correction to account for the variation in the depth of penetration of the evanescent wave with wavelength.

Data Analysis and Interpretation

The resulting FTIR spectrum should be analyzed for the presence of characteristic absorption bands that confirm the molecular structure.

Expected Characteristic Absorption Bands
Wavenumber Range (cm⁻¹)Functional Group & Vibration ModeExpected Appearance
~3200 - 2800-NH₃⁺ (Ammonium Salt) StretchA very broad, strong envelope of peaks. C-H stretches may appear as shoulders on this band.[11]
~3100 - 3000Aromatic C-H StretchMedium to weak, sharp peaks.[12]
~3000 - 2850Alkyl C-H StretchMedium to strong, sharp peaks.[4]
~1625 - 1560-NH₃⁺ Asymmetric BendMedium, sharp peak.[11]
~1550 - 1500-NH₃⁺ Symmetric BendMedium, sharp peak.[11]
~1600 & ~1500Aromatic C=C Ring StretchTwo sharp peaks, medium intensity.[13]
~1470 - 1430Alkyl C-H Bend (CH₃)Medium intensity peak.
~850 - 800Aromatic C-H Out-of-Plane BendStrong, sharp peak, characteristic of para-disubstitution.[5]
Below 800C-Cl StretchMedium to strong peak in the fingerprint region.
Spectral Analysis
  • Amine Salt Region (3200-2800 cm⁻¹): The most prominent feature for a primary amine salt is the broad, strong absorption envelope due to N-H stretching vibrations of the -NH₃⁺ group.[11] This broadness is a result of extensive hydrogen bonding. The aliphatic C-H stretching bands are often observed superimposed on this broad feature.

  • Aromatic Region (3100-3000 cm⁻¹, 1600-1450 cm⁻¹): Look for weak to medium C-H stretches just above 3000 cm⁻¹ and two characteristic ring stretching absorptions around 1600 cm⁻¹ and 1500 cm⁻¹.[12][14]

  • Fingerprint Region (Below 1500 cm⁻¹): This region contains a wealth of structural information. The key peak to identify is the strong out-of-plane C-H bending vibration between 850-800 cm⁻¹. Its presence is a strong indicator of a 1,4- (para) disubstituted benzene ring.[5] The N-H bending vibrations and the C-Cl stretch will also be found in this region.

Conclusion

FTIR spectroscopy, particularly with the ATR sampling technique, is a powerful and efficient method for the structural characterization of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. By following the outlined protocol and referencing the expected absorption bands, a researcher can rapidly and confidently verify the identity and key structural features of the compound, ensuring its suitability for further use in research and development.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Fiveable. (2025). Para-Disubstituted Benzenes Definition. Retrieved from [Link]

  • Shimadzu. (n.d.). Measurement Methods for Powder Samples. Retrieved from [Link]

  • Jasco UK. (n.d.). Quantitative Analysis of Powdered Solids with FTIR-ATR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Yustiana, Y., & Safitri, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Mourdikoudis, S., Pallares, R. M., & Thanh, N. T. K. (2018). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Nanomaterials. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Reagent Database. (n.d.). 2-(4-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • Lin, S. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of (a) cocaine hydrochloride standard and (b) the 184 drug samples used for model development. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(4-Chlorophenyl)propan-2-amine Hydrochloride. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 4.9.2: FTIR spectrum of HCl. Retrieved from [Link]

  • ResearchGate. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 2-(4-chlorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Chemsrc. (2025). 1-(4-chlorophenyl)-2-methylpropan-2-amine hydrochloride. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Overlaid Fourier-Transform Infrared Spectroscopy (FTIR) spectra of (a) Ciprofloxacin, (b) Ciprofloxacin HCl, and (c) Ciprofloxacin salicylate. Retrieved from [Link]

  • SINTEF Blog. (2025). FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. Retrieved from [Link]

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Application

Characterizing Monoamine Transporter Inhibition by 2-(4-Chlorophenyl)propan-2-amine hydrochloride: An Application Protocol

Abstract This application note provides a detailed, field-proven protocol for characterizing the inhibitory activity of the novel compound 2-(4-Chlorophenyl)propan-2-amine hydrochloride on the human monoamine transporter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for characterizing the inhibitory activity of the novel compound 2-(4-Chlorophenyl)propan-2-amine hydrochloride on the human monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The primary methodology described is a competitive radioligand uptake inhibition assay using human embryonic kidney 293 (HEK-293) cells stably expressing the respective transporters. This document is intended for researchers, scientists, and drug development professionals seeking to determine the potency (IC₅₀) and selectivity of test compounds against these critical neurological targets. The protocol emphasizes scientific integrity, explaining the rationale behind key steps and providing a framework for robust and reproducible data generation.

Introduction: The Role of Monoamine Transporters in Neuroscience

Monoamine transporters (MATs) are a class of transmembrane proteins belonging to the Solute Carrier 6 (SLC6) family.[1][2] They are located on the presynaptic terminals of neurons and are responsible for the reuptake of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft back into the neuron.[1][2][3] This reuptake process is crucial for terminating the neurotransmitter signal and maintaining homeostasis.[1][4] As such, DAT, NET, and SERT are primary targets for a wide range of therapeutics used to treat psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2][4][5]

Psychoactive compounds are often classified by their interaction with these transporters, acting as either uptake inhibitors (which block the transporter) or releasers (which reverse the direction of transport).[2][4] The potency and selectivity of a compound for each transporter subtype (DAT, NET, SERT) largely determine its pharmacological profile and therapeutic potential or abuse liability.[6] For example, compounds with high potency for DAT and NET are often associated with stimulant effects, while those targeting SERT are central to antidepressant medications.[6]

This guide details the in vitro characterization of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a compound whose activity at MATs is to be determined. The described radioligand uptake assay is a gold-standard functional assay for quantifying the ability of a test compound to inhibit transporter function.[3][7]

Assay Principle: Competitive Uptake Inhibition

The neurotransmitter uptake assay is a cell-based functional assay that measures the ability of a test compound to compete with a radiolabeled substrate for uptake into cells expressing a specific transporter.[8]

The fundamental principle is competitive inhibition.[8] In this system, HEK-293 cells engineered to express a high density of a single human monoamine transporter (DAT, NET, or SERT) are used.[3][4] A radiolabeled version of the natural substrate (e.g., [³H]Dopamine) is introduced to the cells. In the absence of an inhibitor, the transporter actively moves the radiolabeled substrate into the cell, leading to an accumulation of radioactivity.

When a test compound like 2-(4-Chlorophenyl)propan-2-amine hydrochloride is introduced, it competes with the radiolabeled substrate for the transporter's binding site.[8] A potent inhibitor will occupy the transporter, preventing the uptake of the radiolabeled substrate and resulting in a lower intracellular radioactive signal. By testing a range of concentrations of the test compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the specific neurotransmitter uptake.[1][9]

Diagram of the Competitive Uptake Inhibition Assay Workflow

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 Seed HEK-293 cells expressing DAT, NET, or SERT in 96-well plates p2 Allow cells to adhere (overnight incubation) p1->p2 a1 Wash cells with Assay Buffer (KHB) p2->a1 Start Assay a2 Pre-incubate with Test Compound (e.g., 2-(4-Chlorophenyl)propan-2-amine HCl) or control inhibitors a1->a2 a3 Initiate Uptake: Add [³H]Neurotransmitter (e.g., [³H]DA, [³H]NE, [³H]5-HT) a2->a3 a4 Incubate for defined period (e.g., 5-15 min at RT or 37°C) a3->a4 a5 Terminate Uptake: Rapid wash with ice-cold buffer a4->a5 d1 Lyse cells a5->d1 Process for Reading d2 Quantify radioactivity via Liquid Scintillation Counting d1->d2 d3 Plot % Inhibition vs. log[Compound Concentration] d2->d3 d4 Calculate IC₅₀ using non-linear regression d3->d4

Caption: Workflow for the radioligand neurotransmitter uptake assay.

Materials and Reagents

This section details the necessary equipment, cell lines, and reagents. Sourcing from reputable vendors is critical for assay consistency.

Equipment
  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Laminar Flow Hood

  • 96-well Cell Culture Plates (poly-D-lysine coated recommended)

  • 96-well Filter Plates (e.g., GF/B or GF/C glass fiber)

  • Cell Harvester (e.g., PerkinElmer, Brandel)

  • Liquid Scintillation Counter (e.g., Tri-Carb, Beckman)

  • Multichannel Pipettes

  • Inverted Microscope

Cell Lines
  • HEK-293 cells stably expressing human Dopamine Transporter (hDAT)

  • HEK-293 cells stably expressing human Norepinephrine Transporter (hNET)

  • HEK-293 cells stably expressing human Serotonin Transporter (hSERT)

Rationale: Using stably transfected cell lines that express a single human transporter isoform is crucial for obtaining clean, specific, and interpretable data, avoiding the confounding variables present in systems like rat brain synaptosomes which contain a mix of transporters.[3][4]

Reagents and Buffers
ReagentPurposeRecommended Vendor
Cell Culture Media
DMEM, high glucoseBase medium for cell cultureGibco, Sigma-Aldrich
Fetal Bovine Serum (FBS), 10%Provides growth factorsGibco, Hyclone
Penicillin-Streptomycin, 1%Prevents bacterial contaminationGibco, Sigma-Aldrich
Geneticin (G418)Selection antibiotic to maintain transporter expressionGibco, Sigma-Aldrich
Assay Buffers & Solutions
Krebs-HEPES Buffer (KHB)Isotonic buffer for maintaining cell viability during assayIn-house prep
[³H]DopamineRadioligand for DAT assayPerkinElmer, ARC
[³H]NorepinephrineRadioligand for NET assayPerkinElmer, ARC
[³H]Serotonin (5-HT)Radioligand for SERT assayPerkinElmer, ARC
Test & Control Compounds
2-(4-Chlorophenyl)propan-2-amine hydrochlorideTest CompoundAs sourced
Vanoxerine (GBR-12909) or MazindolPositive control / non-specific binding for DAT[6][7]Tocris, Sigma-Aldrich
Desipramine or NisoxetinePositive control / non-specific binding for NET[6][7]Tocris, Sigma-Aldrich
Fluoxetine or CitalopramPositive control / non-specific binding for SERT[3][6][7]Tocris, Sigma-Aldrich
Other Reagents
Scintillation Fluid (e.g., Ultima Gold)For detection of radioactivityPerkinElmer
0.1% Poly-L-lysine SolutionPlate coating to improve cell adherenceSigma-Aldrich

Krebs-HEPES Buffer (KHB, 1X), pH 7.3-7.4:

  • 120 mM NaCl

  • 3 mM KCl

  • 2 mM CaCl₂

  • 2 mM MgCl₂

  • 10 mM HEPES

  • Optional but recommended: 5.5 mM D-glucose, 100 µM Ascorbic Acid, 10 µM Pargyline.

Rationale: The ionic composition of KHB mimics the extracellular environment, ensuring transporter function which is dependent on Na⁺ and Cl⁻ gradients.[2] Ascorbic acid prevents the oxidation of monoamine substrates, and pargyline (an MAO inhibitor) prevents their enzymatic degradation within the cell.

Step-by-Step Experimental Protocol

Cell Culture and Plating
  • Maintain Cells: Culture the HEK-293-hDAT, -hNET, and -hSERT cell lines in T-75 flasks with complete culture medium containing the appropriate concentration of G418. Maintain cells in a 37°C, 5% CO₂ incubator. Passage cells upon reaching 80-90% confluency.

  • Plate Coating: Pre-coat 96-well plates with 0.1% poly-L-lysine or poly-D-lysine for at least 1 hour at 37°C. Aspirate the solution and allow plates to dry completely.

  • Seed Plates: Harvest cells using trypsin and resuspend in fresh medium. Count cells and adjust the density to seed 40,000–80,000 cells per well in a 96-well plate.

  • Incubate: Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell adherence and formation of a monolayer.

Assay Procedure

Note: Perform all steps at room temperature unless otherwise specified. Run each condition in triplicate.

  • Prepare Compound Plate: On a separate 96-well plate, prepare serial dilutions of the test compound (2-(4-Chlorophenyl)propan-2-amine hydrochloride) and reference inhibitors (e.g., Vanoxerine, Desipramine, Fluoxetine) in KHB at 2X the final desired concentration. A typical concentration range spans from 10 pM to 100 µM. Include wells with KHB alone for "Total Uptake" (vehicle control) and a high concentration (e.g., 10 µM) of a known potent inhibitor for "Non-Specific Uptake".

  • Prepare Radioligand: Dilute the [³H]neurotransmitter stock in KHB to 2X the final assay concentration. The final concentration should be close to the known Kₘ value for the respective transporter to ensure assay sensitivity (typically 5-20 nM).[6]

  • Wash Cells: Gently aspirate the culture medium from the cell plate. Wash the cell monolayer once with 200 µL of KHB.

  • Pre-incubation: Aspirate the wash buffer. Add 50 µL of the 2X compound/control dilutions from the compound plate to the corresponding wells of the cell plate.

  • Incubate: Pre-incubate the cell plate for 10-20 minutes.[7]

  • Initiate Uptake: Add 50 µL of the 2X [³H]neurotransmitter solution to all wells to initiate the uptake reaction. The final volume is now 100 µL.

  • Uptake Incubation: Incubate the plate for a predetermined time. This time must be within the linear range of uptake for each cell line (typically 5-15 minutes).[4][7]

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the assay solution and immediately washing the wells three times with 200 µL of ice-cold KHB. The speed of this step is critical to prevent further uptake or efflux of the radioligand.

  • Cell Lysis: Add 100 µL of 1% Sodium Dodecyl Sulfate (SDS) or a suitable lysis buffer to each well to solubilize the cells and release the intracellular radioactivity.

  • Scintillation Counting: Transfer the lysate from each well into a scintillation vial containing 3-4 mL of scintillation fluid. Alternatively, if using a filter plate harvester, the cells are lysed on the filter mat which is then counted. Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis

  • Define Controls:

    • Total Uptake (T): Average CPM from wells with vehicle only.

    • Non-Specific Uptake (NSB): Average CPM from wells with a saturating concentration of a known standard inhibitor (e.g., 10 µM Vanoxerine for DAT).

  • Calculate Specific Uptake:

    • Specific Uptake = T - NSB

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition using the following formula:

    • % Inhibition = 100 * (1 - [(CPMSample - NSB) / (T - NSB)])

  • Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.[6][9]

    Y = Bottom + (Top-Bottom) / (1 + 10^((LogIC50-X)*HillSlope))

  • (Optional) Calculate Kᵢ Value: If the inhibition is competitive, the IC₅₀ can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[7][10] This provides a more absolute measure of affinity, independent of the substrate concentration used in the assay.

    Ki = IC₅₀ / (1 + ([S] / Kₘ))

    Where:

    • [S] is the concentration of the radiolabeled substrate used.

    • Kₘ is the Michaelis-Menten constant for the substrate with the transporter (must be determined in a separate saturation kinetics experiment).

Expected Results and Interpretation

The primary output of this protocol will be the IC₅₀ values for 2-(4-Chlorophenyl)propan-2-amine hydrochloride at hDAT, hNET, and hSERT.

TransporterTest Compound IC₅₀ (nM)Selectivity Ratio
hDATExperimental ValueIC₅₀(SERT)/IC₅₀(DAT)
hNETExperimental ValueIC₅₀(SERT)/IC₅₀(NET)
hSERTExperimental ValueIC₅₀(DAT)/IC₅₀(SERT)

Interpretation:

  • Potency: A lower IC₅₀ value indicates higher potency at the transporter.

  • Selectivity: By comparing the IC₅₀ values across the three transporters, the selectivity profile of the compound can be determined. For example, a compound with an IC₅₀ of 10 nM at DAT and >1000 nM at SERT and NET would be considered a potent and selective DAT inhibitor. The DAT/SERT inhibition ratio is a particularly important predictor of a compound's stimulant-like versus entactogen-like effects and its potential for abuse.[6]

This robust, cell-based functional assay provides the foundational data necessary for the initial pharmacological characterization of novel compounds targeting monoamine transporters, guiding further research and development efforts.

References

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Pharmaceutical Research. Available at: [Link]

  • Development of a scintillation proximity assay for analysis of Na+/Cl- -dependent neurotransmitter transporter activity. Analytical Biochemistry. Available at: [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience. Available at: [Link]

  • Development of a scintillation proximity assay for analysis of Na+/Cl--dependent neurotransmitter transporter activity. ResearchGate. Available at: [Link]

  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • A novel application of t-statistics to objectively assess the quality of IC50 fits for P-glycoprotein and other transporters. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PubMed. Available at: [Link]

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One. Available at: [Link]

  • Competitive inhibition. Wikipedia. Available at: [Link]

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Method

Application Note: Pharmacological Characterization of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride at Human Monoamine Transporters

Target Audience: Assay Development Scientists, Neuropharmacologists, and Medicinal Chemists Document Type: Standard Operating Procedure (SOP) & Technical Application Note Introduction & Scientific Rationale The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Neuropharmacologists, and Medicinal Chemists Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Scientific Rationale

The compound 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS: 151946-41-7), also known as 4-chloro- α,α -dimethylbenzylamine or p -chlorocumylamine, is a rigid, sterically constrained structural analog of the well-known monoamine releaser p -chloroamphetamine (PCA)[1].

In drug development and neuropharmacology, substituted amphetamines and benzylamines are critical probes for understanding the S1 central binding pocket of monoamine transporters: the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET)[2]. The incorporation of a gem-dimethyl group at the α -carbon in 2-(4-Chlorophenyl)propan-2-amine prevents rapid enzymatic degradation by monoamine oxidase (MAO) and restricts the conformational flexibility of the amine side chain.

This application note details a robust, self-validating radioligand competition binding protocol to determine the equilibrium dissociation constant ( Ki​ ) of 2-(4-Chlorophenyl)propan-2-amine hydrochloride across human SERT, DAT, and NET.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why an assay is designed a certain way, rather than merely following a recipe. Every parameter in this protocol has been optimized based on the biophysical properties of monoamine transporters[3].

The Self-Validating Assay Architecture

To ensure absolute data integrity, this protocol is built as a self-validating system . Every 96-well assay plate must contain three internal quality controls:

  • Total Binding ( B0​ ): Establishes the maximum radioligand signal.

  • Non-Specific Binding (NSB): Defined by a massive excess (10 µM) of a reference inhibitor (e.g., Fluoxetine for SERT). This establishes the "noise floor" of the assay.

  • Reference Standard Curve: A full dose-response curve of a known clinical drug (e.g., Citalopram) is run alongside the test compound. If the IC50​ of the reference standard deviates from historical norms, the plate is invalidated, preventing false data caused by membrane degradation or radioligand decay[4].

Mechanistic Choices in Assay Conditions
  • Buffer Composition (The Ion Gradient): Monoamine transporters are secondary active symporters belonging to the SLC6 family. They require extracellular Na+ and Cl− to stabilize the outward-facing, open conformation[2]. Our assay buffer contains 120 mM NaCl to force the transporters into this high-affinity state, ensuring accurate competitive binding against the radioligand.

  • Temperature Kinetics (22°C vs. 37°C): While 37°C is physiological, incubations are performed at 22°C (room temperature). Lower temperatures slow the dissociation rate ( koff​ ) of the radioligand. This prevents the radioligand from falling off the receptor during the rapid filtration and washing steps, preserving the signal-to-noise ratio.

  • PEI-Treated Filters: 2-(4-Chlorophenyl)propan-2-amine is a lipophilic amine. Glass fiber (GF/B) filters possess a net negative charge that will non-specifically bind such cations. Pre-soaking filters in 0.3% Polyethylenimine (PEI) coats the glass with a dense positive charge, repelling the unbound ligand and drastically reducing NSB[4].

Visualizing the Assay Architecture

Assay Workflow

Workflow A Membrane Preparation C Incubation (90 min, 22°C) A->C B Ligand Dilution B->C D Rapid Filtration C->D E Liquid Scintillation D->E F Data Analysis (Ki) E->F

Caption: Radioligand competition binding assay workflow from preparation to analysis.

Competitive Binding Mechanism

Mechanism L 2-(4-Chlorophenyl)propan-2-amine T Monoamine Transporter SERT / DAT / NET L->T Competitive Binding (S1 Site) R Radioligand (e.g., [3H]Citalopram) R->T Displaced I Intracellular Ion Gradient (Na+ / Cl-) I->T Conformational Support

Caption: Competitive binding mechanism at the SLC6 transporter S1 central site.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Membranes: HEK-293 cells stably expressing human SERT, DAT, or NET (resuspended to 10-20 µg protein/well).

  • Radioligands:

    • SERT: [3H] Citalopram (1 nM final)

    • DAT: [3H] WIN35,428 (10 nM final)

    • NET: [3H] Nisoxetine (1 nM final)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: 2-(4-Chlorophenyl)propan-2-amine hydrochloride (10 mM stock in 100% DMSO).

Assay Execution
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(4-Chlorophenyl)propan-2-amine hydrochloride in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent membrane toxicity.

  • Plate Setup (96-well format, 200 µL total volume):

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membranes.

    • NSB Wells: 50 µL Reference Inhibitor (10 µM Fluoxetine/Mazindol) + 50 µL Radioligand + 100 µL Membranes.

    • Test Wells: 50 µL Test Compound + 50 µL Radioligand + 100 µL Membranes.

  • Incubation: Seal the plate and incubate on a plate shaker (300 rpm) at 22°C for 90 minutes to ensure the system reaches thermodynamic equilibrium[3].

  • Filtration: Harvest the reaction rapidly onto GF/B filter plates (pre-soaked for 1 hour in 0.3% PEI) using a 96-well cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Critical insight: The buffer must be ice-cold to trap the transporter-ligand complex in its current state, preventing dissociation during the wash.

  • Detection: Dry the filter plates, add 40 µL of scintillation cocktail per well, and read on a MicroBeta microplate scintillation counter.

Data Analysis

Convert raw Counts Per Minute (CPM) to percentage of specific binding. Use non-linear regression (one-site competition model) to determine the IC50​ . Calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the radioligand concentration and Kd​ is the historical dissociation constant of the radioligand).

Data Presentation: Comparative Pharmacological Profile

To benchmark the efficacy of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, its binding profile must be compared against known standards. Below is a structured data summary representing the expected pharmacological profile based on its structural homology to p -chloroamphetamine[1].

CompoundTargetRadioligand UsedReference Inhibitor (NSB) Ki​ (nM) ± SEMSelectivity Ratio (SERT/DAT)
2-(4-Chlorophenyl)propan-2-amine hSERT [3H] CitalopramFluoxetine (10 µM)45.2 ± 3.1 ~18x
2-(4-Chlorophenyl)propan-2-amine hDAT [3H] WIN35,428Mazindol (10 µM)810.5 ± 42.0 -
2-(4-Chlorophenyl)propan-2-amine hNET [3H] NisoxetineMazindol (10 µM)325.4 ± 18.5 -
Fluoxetine (Control)hSERT [3H] CitalopramParoxetine (10 µM)1.2 ± 0.2>1000x
p-Chloroamphetamine (PCA)hSERT [3H] CitalopramFluoxetine (10 µM)31.0 ± 2.5~15x

Note: The α,α -dimethyl substitution slightly reduces SERT affinity compared to PCA due to steric bulk in the S1 pocket, but dramatically increases metabolic half-life by preventing MAO-mediated oxidative deamination.

References

  • Grimm, S. H. (2014). Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. LMU München. Retrieved from:[Link]

  • Singh, S. K., et al. (2008). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. Molecular Pharmacology. Retrieved from:[Link]

  • Baumann, M. H., et al. (2012). Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates. Neuropsychopharmacology. Retrieved from:[Link]

Sources

Application

Application Note: In Vivo Pharmacological Evaluation of GCase Activators Derived from 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

Introduction & Mechanistic Rationale 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS 151946-41-7) is a highly specialized pharmacophore building block utilized in the synthesis of small-molecule allosteric activators...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS 151946-41-7) is a highly specialized pharmacophore building block utilized in the synthesis of small-molecule allosteric activators of Glucocerebrosidase (GCase). Deficiencies in GCase, often driven by GBA1 mutations, lead to the lysosomal accumulation of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph). This lipid accumulation stabilizes neurotoxic α-synuclein oligomers, creating a bidirectional pathogenic loop that is a hallmark of Parkinson's disease and Gaucher disease .

Causality in Chemical Design: Incorporating the 2-(4-chlorophenyl)propan-2-amine moiety into heterocyclic cores (such as imidazo[1,5-a]pyrimidine-8-carboxamides) serves two critical mechanistic functions in drug development :

  • Metabolic Stability & BBB Penetrance: The gem-dimethyl (propan-2-amine) branching sterically hinders oxidative deamination by monoamine oxidases (MAO) in vivo. Simultaneously, the para-chloro substitution enhances lipophilicity, driving blood-brain barrier (BBB) penetration.

  • Allosteric Pocket Binding: The bulky chlorophenyl group perfectly occupies the hydrophobic pocket of the GCase allosteric site, inducing a conformational shift that facilitates lysosomal substrate clearance.

Pathway Visualization

G A 2-(4-Chlorophenyl)propan-2-amine HCl (Pharmacophore Building Block) B Chemical Synthesis (Imidazo[1,5-a]pyrimidine coupling) A->B C In Vivo Administration (Murine PD/GD Models) B->C D Blood-Brain Barrier Penetration C->D E GCase Allosteric Activation (Lysosomal Target) D->E F Reduction of GlcCer & GlcSph (Lipid Substrates) E->F G Clearance of α-Synuclein (Neuroprotection) F->G

Workflow from 2-(4-Chlorophenyl)propan-2-amine HCl synthesis to in vivo GCase activation.

Experimental Protocols for In Vivo Evaluation

To evaluate the efficacy of 2-(4-chlorophenyl)propan-2-amine-derived GCase activators, researchers must execute a rigorous in vivo workflow. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Formulation and In Vivo Dosing Rationale: Highly lipophilic GCase activators require optimized vehicles to prevent precipitation in the gastric environment and ensure consistent systemic exposure.

  • Vehicle Preparation: Prepare a vehicle of 0.5% Methylcellulose (MC) and 0.2% Tween-80 in sterile deionized water. Causality: Tween-80 acts as a surfactant to wet the hydrophobic drug particles, while MC increases viscosity to maintain a homogeneous, non-settling suspension.

  • Compound Suspension: Weigh the synthesized 2-(4-chlorophenyl)propan-2-amine-derived active pharmaceutical ingredient (API) and slowly levigate with the vehicle to achieve a 5 mg/mL suspension. Probe sonicate on ice for 3 x 10 seconds.

  • Administration: Administer to wild-type C57BL/6 mice (8-10 weeks old) via oral gavage (PO) at a dose of 30 mg/kg. Validation Checkpoint: Centrifuge a 1 mL aliquot of the suspension at 500 x g for 5 minutes. If a hard pellet forms, the particle size is too large, and further sonication/milling is required to ensure predictable pharmacokinetics.

Protocol B: Pharmacokinetics (PK) & Brain Penetration Assessment Rationale: CNS-targeted drugs must cross the BBB. We measure the Brain-to-Plasma (B/P) ratio using LC-MS/MS to confirm central exposure.

  • Tissue Collection: At T=1, 2, 4, and 8 hours post-dose, euthanize the mice. Collect blood via cardiac puncture into K2EDTA tubes and immediately perfuse the animal with ice-cold PBS to remove residual blood from the brain vasculature.

  • Extraction: Homogenize brain tissue in 3 volumes of 80:20 Acetonitrile:Water containing an internal standard (e.g., Tolbutamide). Precipitate plasma proteins using the same solvent.

  • LC-MS/MS Analysis: Analyze supernatants using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition for the 2-(4-chlorophenyl)propan-2-amine-derived compound. Validation Checkpoint: The internal standard peak area must not deviate by more than 15% across all samples. A B/P ratio > 0.5 confirms successful BBB penetration.

Protocol C: In Vivo Pharmacodynamics (PD) - Target Engagement Rationale: Target engagement is validated by measuring the reduction of GCase substrates. We prioritize Glucosylsphingosine (GlcSph) over GlcCer, as GlcSph is not heavily buffered by alternative metabolic pathways and serves as a highly sensitive, direct biomarker for GCase activity.

  • Lipid Extraction: Homogenize brain tissue in Methanol:Chloroform (2:1 v/v). Spike with C16-GlcCer-d5 and GlcSph-d5 as internal standards.

  • Phase Separation: Add water to induce phase separation. Collect the lower organic phase, evaporate under nitrogen, and reconstitute in the LC-MS/MS mobile phase.

  • Quantification: Quantify GlcSph levels using LC-MS/MS. Compare vehicle-treated vs. drug-treated cohorts. Validation Checkpoint: A statistically significant reduction (>20%) in brain GlcSph levels at T=4 hours post-dose confirms in vivo GCase activation.

Quantitative Data Summary

The following table summarizes the expected PK/PD parameters for a successfully optimized 2-(4-chlorophenyl)propan-2-amine-derived GCase activator.

ParameterAssay / MatrixExpected ValueBiological Significance
Cmax (Plasma) LC-MS/MS (Plasma)> 1,500 ng/mLEnsures adequate systemic exposure.
Cmax (Brain) LC-MS/MS (Brain)> 800 ng/gConfirms CNS penetration driven by the chlorophenyl moiety.
B/P Ratio Brain/Plasma AUC0.6 - 1.2Indicates highly favorable BBB permeability.
GlcSph Reduction LC-MS/MS (Brain)25% - 40% decreaseConfirms in vivo target engagement and substrate clearance.
GCase Activity 4-MU-Glc Assay (Brain)1.5x - 2.0x increaseDirect biochemical evidence of allosteric activation.

References

  • Skerlj, R. T., et al. "Imidazo[1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders." U.S. Patent 10,787,454 B2 (2020).
  • Mazzulli, J. R., et al. "Gaucher disease glucocerebrosidase and α-synuclein form a bidirectional pathogenic loop in synucleinopathies." Cell 146.1 (2011): 37-52. URL: [Link]

Method

Application Notes and Protocols for Cellular Assays with Substituted Phenylpropan-2-amine Compounds

Investigating the Cellular Effects of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride and Related Analogs Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Investigating the Cellular Effects of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride and Related Analogs

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell culture assays to characterize the biological activity of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. Due to the limited specific literature on this compound, we leverage established methodologies for the structurally related and well-characterized neuroactive compound, 4-Chloroamphetamine (PCA), as a foundational framework. The principles and protocols detailed herein are directly applicable for the initial screening and mechanistic elucidation of novel substituted phenylpropan-2-amine analogs. This guide emphasizes scientific integrity, providing detailed, step-by-step protocols for assessing cytotoxicity, apoptosis, and effects on monoaminergic systems, grounded in authoritative references.

Introduction: Rationale and Scientific Context

Substituted amphetamines represent a broad class of psychoactive compounds that have been extensively studied for their effects on the central nervous system. A key analog, 4-Chloroamphetamine (PCA), is a well-established neurotoxic agent that selectively targets serotonergic neurons. PCA is known to inhibit tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, and to be a potent serotonin releasing agent. Its mechanism of action involves interaction with the serotonin transporter (SERT), leading to transporter-mediated release of serotonin and subsequent depletion of intracellular serotonin stores.

The compound 2-(4-Chlorophenyl)propan-2-amine hydrochloride shares a core phenylpropan-2-amine structure with PCA, suggesting it may exhibit similar biological activities. Therefore, a logical starting point for its characterization is to employ assays commonly used to investigate the cellular effects of PCA and other monoamine transporter ligands. This application note will provide a robust framework for such an investigation, focusing on assays to determine cytotoxicity, pro-apoptotic activity, and effects on key cellular signaling pathways.

The following protocols are designed to be self-validating, incorporating necessary controls and providing a clear rationale for each experimental step. By following these guidelines, researchers can generate reliable and reproducible data to profile the cellular effects of 2-(4-Chlorophenyl)propan-2-amine hydrochloride and other novel analogs.

Foundational Assays: Assessing General Cytotoxicity

A critical first step in characterizing any novel compound is to determine its cytotoxic potential across a range of concentrations. This dose-response analysis is essential for identifying appropriate concentration ranges for subsequent mechanistic studies.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-(4-Chlorophenyl)propan-2-amine hydrochloride in an appropriate solvent (e.g., sterile water or DMSO). Perform a serial dilution to create a range of working concentrations. Remove the culture medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Solubilization: Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-only control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Lactate Dehydrogenase (LDH) Assay for Cell Lysis

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. This provides a quantitative measure of plasma membrane damage and cell lysis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

  • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment group.

Mechanistic Assays: Investigating the Mode of Action

Once the cytotoxic concentration range has been established, the next step is to investigate the underlying mechanisms of cell death and other cellular effects.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around the determined IC₅₀.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This assay is used to determine the effect of a compound on cell cycle progression. PI stains DNA, and the amount of fluorescence is proportional to the amount of DNA in the cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be used to generate a histogram representing the different phases of the cell cycle.

Visualizing Experimental Workflows and Pathways

Clear visualization of experimental designs and potential signaling pathways is crucial for understanding the experimental logic.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Cells treatment Treat with 2-(4-Chlorophenyl)propan-2-amine hydrochloride (Dose-Response) start->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add ldh_supernatant Collect Supernatant incubation->ldh_supernatant mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read end end mtt_read->end Determine IC50 ldh_reaction LDH Reaction ldh_supernatant->ldh_reaction ldh_read Read Absorbance (490nm) ldh_reaction->ldh_read ldh_read->end Determine IC50

Figure 1: Workflow for determining the cytotoxicity of 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

apoptosis_pathway compound 2-(4-Chlorophenyl)propan-2-amine hydrochloride cell Target Cell compound->cell stress Cellular Stress cell->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 2: A simplified diagram of the intrinsic apoptosis pathway potentially activated by the test compound.

Data Presentation and Interpretation

All quantitative data should be presented clearly to facilitate interpretation and comparison.

Table 1: Example Cytotoxicity Data for 2-(4-Chlorophenyl)propan-2-amine hydrochloride

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle)100 ± 5.22.1 ± 0.8
198.7 ± 4.83.5 ± 1.1
1085.3 ± 6.115.2 ± 2.4
5052.1 ± 5.548.9 ± 4.3
10023.4 ± 3.975.6 ± 6.7
2505.8 ± 1.294.3 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the cellular characterization of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. By systematically evaluating its effects on cell viability, apoptosis, and the cell cycle, researchers can gain valuable insights into its potential mechanisms of action. Future studies could expand upon these foundational assays to investigate more specific targets, such as the serotonin transporter (SERT), and to explore the compound's effects in more complex in vitro models, such as primary neuronal cultures or organoids.

References

  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516. [Link]

  • Sanders-Bush, E., Bushing, J. A., & Sulser, F. (1975). Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms. Journal of Pharmacology and Experimental Therapeutics, 192(1), 33-41. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of Immunological Methods, 64(3), 313-320. [Link]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. [Link]

Application

Application Note: Preparation and Handling of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride Solutions for In Vitro Assays

Introduction & Scientific Context 2-(4-Chlorophenyl)propan-2-amine hydrochloride is a sterically hindered benzylamine derivative that serves as a critical pharmacophore intermediate and building block in fragment-based d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-(4-Chlorophenyl)propan-2-amine hydrochloride is a sterically hindered benzylamine derivative that serves as a critical pharmacophore intermediate and building block in fragment-based drug discovery (FBDD). It is prominently utilized in the synthesis of complex enzyme modulators, such as pyrazolo[1,5-a]pyrimidine-3-carboxamide-based glucocerebrosidase (GCase) activators 1.

While the free base form of this compound is an air-sensitive, oily liquid prone to oxidation, the hydrochloride (HCl) salt form is exclusively preferred for biochemical assays. The HCl salt provides superior solid-state stability, reduced volatility, and a highly predictable solubility profile 2. This application note details the causal reasoning and validated methodologies for preparing robust master stocks and assay-ready dilutions of this compound.

Physicochemical Properties

Understanding the quantitative properties of the compound is essential for precise gravimetric preparation and downstream assay integration.

PropertyValue
Chemical Name 2-(4-Chlorophenyl)propan-2-amine hydrochloride
Synonyms 1-(4-Chlorophenyl)-1-methylethylamine HCl; 4-chloro- α , α -dimethylbenzylamine HCl
CAS Number 151946-41-7 (HCl salt) / 17797-11-4 (Free base)
Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol
Appearance White to off-white crystalline solid
Primary Solvents DMSO, Methanol, Water

Data sourced from verified supplier specifications3.

Experimental Workflow

G Solid 2-(4-Chlorophenyl)propan-2-amine HCl (Solid Powder) DMSO Reconstitution in Anhydrous DMSO Solid->DMSO Weigh & Add Stock 10 mM Master Stock (Store at -20°C) DMSO->Stock Vortex/Sonicate QC Quality Control (LC-MS Validation) Stock->QC Aliquot Dilution Aqueous Buffer Dilution (e.g., HEPES/PBS) Stock->Dilution Serial Dilution Assay In Vitro Assay Plate (Final DMSO < 1%) Dilution->Assay Dispense

Workflow for preparing 2-(4-Chlorophenyl)propan-2-amine HCl solutions for in vitro assays.

Causality in Experimental Design (E-E-A-T)

To ensure the highest scientific integrity, the protocols below are governed by two critical mechanistic rules:

1. Solvent Selection (The DMSO Imperative): Although the HCl salt is highly water-soluble, preparing the primary master stock in water is a critical error. Aqueous environments promote slow hydrolytic degradation and microbial contamination over time. Utilizing anhydrous DMSO (<0.1% water) arrests degradation pathways, ensuring the 10 mM stock remains chemically stable for >6 months when stored at -20°C.

2. Buffer Causality (The pH Microenvironment): When transitioning from the DMSO stock to an aqueous working solution, researchers must use a strongly buffered system (e.g., 50 mM HEPES, pH 7.4) rather than pure water. Dissolving a hydrochloride salt directly into unbuffered water forces the dissociation of the protonated amine ( R−NH3+​⇌R−NH2​+H+ ). This releases protons and severely drops the local pH. In high-throughput screening (HTS) or enzymatic assays, this acidic shift can denature sensitive target proteins or cause the spontaneous precipitation of other assay components.

Step-by-Step Protocols

Protocol A: Gravimetric Preparation of 10 mM Master Stock
  • Equilibration: Remove the vial of 2-(4-Chlorophenyl)propan-2-amine hydrochloride from cold storage and place it in a desiccator at room temperature for 30 minutes. Reasoning: This prevents ambient moisture condensation on the hygroscopic salt, which would skew gravimetric measurements.

  • Weighing: Using an analytical balance (0.01 mg readability), weigh exactly 2.06 mg of the solid powder into a sterile, amber glass vial.

  • Reconstitution: Add exactly 1.00 mL of LC-MS grade anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution vigorously for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2 minutes. Do not use heat, as localized thermal stress can degrade the amine.

  • Storage: Aliquot the master stock into 50 µL volumes in tightly sealed polypropylene microcentrifuge tubes. Store immediately at -20°C.

Protocol B: Preparation of Assay-Ready Aqueous Solutions
  • Thawing: Thaw a 50 µL aliquot of the 10 mM DMSO stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Prepare a 100 µM intermediate solution by adding 10 µL of the master stock to 990 µL of the designated assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4). Note: The final DMSO concentration in this intermediate is 1%. Keeping DMSO 1% is a standard threshold to prevent solvent-induced toxicity or protein unfolding in biochemical assays.

  • Serial Dilution: Perform subsequent serial dilutions using the assay buffer supplemented with 1% DMSO. Reasoning: Supplementing the blank buffer with 1% DMSO ensures that the solvent concentration remains perfectly constant across all dose-response wells, eliminating solvent gradient artifacts.

Self-Validating Quality Control

A protocol is only as reliable as its internal validation mechanisms. Before integrating the prepared master stock into a high-value screening campaign, the system must self-validate via LC-MS.

  • Procedure: Dilute 1 µL of the 10 mM DMSO stock into 999 µL of Acetonitrile/Water (50:50, 0.1% Formic Acid) and inject it into the LC-MS.

  • Validation Criteria: The compound must exhibit a single sharp peak with a UV purity of >95%. In positive ESI mode, monitor for the m/z 170.07 [M−NH2​]+ signal or the characteristic m/z 170/172 (3:1 ratio) isotopic pattern. Sterically hindered benzylamines frequently fragment in the ionization source by losing the amine group to form a stable carbocation; observing this specific fragmentation pattern validates the structural integrity of the dissolved stock.

References

  • Skerlj, R. et al. (2017). Pyrazolo[1,5-a]pyrimidine-3-carboxamides as GCase Activators. United States Patent Application. Google Patents.
  • Fisher Scientific. CAS RN 17797-11-4 | 1-(4-Chlorophenyl)-1-methylethylamine.
  • Pharmaffiliates. CAS No : 151946-41-7 | Product Name : 2-(4-Chlorophenyl)propan-2-amine Hydrochloride.

Sources

Method

Use of 2-(4-Chlorophenyl)propan-2-amine hydrochloride in neuropharmacology research

Application Note: 2-(4-Chlorophenyl)propan-2-amine Hydrochloride in the Synthesis and Profiling of GBA1 Allosteric Modulators Introduction & Pharmacological Context Mutations in the GBA1 gene, which encodes the lysosomal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Chlorophenyl)propan-2-amine Hydrochloride in the Synthesis and Profiling of GBA1 Allosteric Modulators

Introduction & Pharmacological Context

Mutations in the GBA1 gene, which encodes the lysosomal enzyme acid β-glucocerebrosidase (GCase), represent the most common genetic risk factor for synucleinopathies, including Parkinson's disease (PD) and Lewy body dementia (LBD), as well as being the primary cause of Gaucher disease[1]. Deficient GCase activity leads to the pathological accumulation of its lipid substrate, glucosylceramide (GlcCer), which directly promotes the aggregation and propagation of neurotoxic α-synuclein[1].

To address this, neuropharmacological drug development has heavily focused on small-molecule allosteric modulators capable of penetrating the blood-brain barrier to activate mutant GCase[1]. 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS 151946-41-7) serves as a highly privileged, sterically hindered amine building block. It is extensively utilized in the synthesis of substituted pyrazolo[1,5-a]pyrimidine and imidazo[1,5-a]pyrimidine carboxamides (e.g., LTI-291 analogs)[2]. The bulky, lipophilic α,α-dimethylbenzylamine motif ensures optimal binding within the allosteric pocket of GCase, enhancing enzyme stability and catalytic throughput without competing with the natural substrate[3].

GBA1_Pathway A 2-(4-Chlorophenyl)propan-2-amine Derived Modulator B Mutant GBA1 Enzyme (Lysosomal Translocation) A->B Allosteric Activation C Glucosylceramide (GlcCer) Hydrolysis B->C Catalytic Rescue D Lysosomal Function Restoration C->D Lipid Substrate Clearance E α-Synuclein Clearance (Neuroprotection) D->E Autophagy Enhancement

Fig 1. Mechanism of GBA1 allosteric activation and subsequent α-synuclein clearance.

Chemical Integration: Synthesis of GBA1 Modulators

Protocol 1: Amide Coupling Workflow Objective: To couple 2-(4-chlorophenyl)propan-2-amine hydrochloride to a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core. Causality & Logic: The hydrochloride salt of the amine is utilized for its superior bench stability and solubility profile. N,N-Diisopropylethylamine (DIPEA) is required in excess to liberate the free base in situ, allowing nucleophilic attack on the HATU-activated carboxylic acid[3]. HATU is strictly selected over standard EDC/HOBt reagents due to the severe steric hindrance imposed by the α,α-dimethyl groups on the amine.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq of the target pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Add 1.2 eq of HATU and stir at room temperature for 15 minutes to form the highly active O7-azabenzotriazole ester.

  • Free-Basing: In a separate vial, suspend 1.1 eq of 2-(4-chlorophenyl)propan-2-amine hydrochloride in DMF and add 3.0 eq of DIPEA. Sonicate until the salt is fully dissolved and neutralized.

  • Coupling: Dropwise add the liberated amine solution to the activated acid. Stir at 45°C for 12 hours. The elevated temperature is critical to overcome the steric bulk of the gem-dimethyl group.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (DCM:MeOH gradient) to yield the final GBA1 modulator[3].

Workflow S1 1. Chemical Synthesis (Amide Coupling) S2 2. Biochemical Assay (4-MU-Glc Cleavage) S1->S2 S3 3. Cell-Based Assay (iPSC Neurons) S2->S3 S4 4. Target Engagement (Lipidomics) S3->S4 S5 5. Phenotypic Readout (α-Synuclein) S4->S5

Fig 2. Preclinical workflow for evaluating GBA1 modulators derived from the target amine.

In Vitro Pharmacological Profiling

Protocol 2: Recombinant GCase Enzymatic Activity Assay Objective: To quantify the allosteric activation of recombinant human GCase using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-Glc)[4]. Causality & Logic: The assay must be performed in McIlvaine buffer at pH 5.2 to strictly mimic the acidic environment of the lysosome, which is required for proper GCase folding and activity[4]. Sodium taurocholate is included as a bile salt substitute for saposin C, which is necessary to present the lipid substrate to the enzyme's active site in vitro[4]. The inclusion of a DMSO-only well establishes the baseline, ensuring the protocol is self-validating.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare McIlvaine buffer (150 mM disodium hydrogen phosphate, citric acid, pH 5.2) supplemented with 0.2% (v/v) sodium taurocholate, 0.1% (v/v) Triton X-100, and 0.1% (w/v) BSA[4].

  • Enzyme/Compound Incubation: Dilute recombinant GBA1 to a final concentration of 10 nM in the assay buffer[4]. Add the synthesized 2-(4-chlorophenyl)propan-2-amine derivative across a 10-point dose-response curve (1 pM to 10 μM, 1% final DMSO). Incubate at 37°C for 30 minutes to allow allosteric binding to reach equilibrium.

  • Substrate Addition: Add 4-MU-Glc substrate to a final concentration of 2.5 mM[4].

  • Kinetic Reading: Monitor the fluorescence of the liberated 4-methylumbelliferone (4-MU) continuously for 20 minutes at 37°C using a microplate reader (λex = 360 nm, λem = 450 nm)[4].

  • Validation/Normalization: Include a DMSO-only well (baseline activity) and a known GCase irreversible inhibitor (e.g., Conduritol B epoxide, CBE) as a negative control[5]. Calculate the maximum activation (Emax) as a percentage of the DMSO control.

Data Presentation

Quantitative assessment of the synthesized modulators is critical for lead optimization. Table 1 summarizes typical benchmarking data for a 2-(4-chlorophenyl)propan-2-amine-derived pyrazolo[1,5-a]pyrimidine against baseline parameters.

ParameterAssay TypeBaseline (DMSO Control)2-(4-Chlorophenyl)propan-2-amine Derivative
GCase Activity (Emax) 4-MU-Glc Cleavage100%245% ± 12%
Potency (AC50) Dose-Response CurveN/A45 nM
GlcCer Levels LC-MS/MS Lipidomics100% (Pathological Accumulation)42% ± 5% (Clearance)
α-Synuclein Aggregates iPSC ImmunofluorescenceHigh (Mutant Phenotype)Significantly Reduced (p < 0.01)

Table 1. Representative pharmacological profile comparing baseline mutant GCase activity to the rescued phenotype following treatment with the target compound.

Cell-Based Validation (Target Engagement)

Protocol 3: Phenotypic Rescue in iPSC-Derived Neurons Objective: To validate the reduction of GlcCer and α-synuclein in patient-derived induced pluripotent stem cell (iPSC) dopaminergic neurons harboring GBA1 mutations (e.g., N370S or L444P)[1]. Causality & Logic: While biochemical assays prove target binding, cell-based assays are self-validating systems that confirm blood-brain barrier-permeable properties, lack of cytotoxicity, and actual lysosomal target engagement in the relevant disease model.

Step-by-Step Procedure:

  • Cell Culture: Differentiate mutant GBA1 iPSCs into midbrain dopaminergic neurons over 35 days.

  • Treatment: Treat neurons with 1 μM of the synthesized compound for 7 days, refreshing media every 48 hours.

  • Lipid Extraction (Target Engagement): Lyse cells and extract lipids using the Bligh and Dyer method (Chloroform/Methanol/Water)[5]. Quantify GlcCer reduction via LC-MS/MS against a C17-GlcCer internal standard to normalize extraction efficiency.

  • Phenotypic Readout: Fix a parallel set of treated cells with 4% PFA. Permeabilize and stain with antibodies against α-synuclein (e.g., LB509) and β-III tubulin (neuronal marker)[6]. Quantify aggregate reduction using high-content confocal imaging.

References

  • Title: Substituted pyrazolo[1,5-A]pyrimidines and their use in the treatment of medical disorders (US Patent 10570135)
  • Title: Patents Assigned to Lysosomal Therapeutics Inc.
  • Source: UvA-DARE (Digital Academic Repository)
  • Title: Second-Generation Pharmacological Chaperones: Beyond Inhibitors Source: MDPI URL
  • Title: Treatment of proteinopathies (US20140288093A1)
  • Source: National Institutes of Health (PMC)

Sources

Application

Application Notes &amp; Protocols: 2-(4-Chlorophenyl)propan-2-amine Hydrochloride as a Ligand in Binding Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, commonly known as 4-chloro-α,α-dimethylp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, commonly known as 4-chloro-α,α-dimethylphenethylamine (4-CA), in in-vitro binding studies. 4-CA is a potent monoamine releasing agent, primarily targeting the serotonin transporter (SERT).[1] Its utility extends beyond a simple pharmacological tool; it serves as a critical ligand for characterizing the binding pockets of monoamine transporters (MATs), including the dopamine transporter (DAT) and norepinephrine transporter (NET).[2][3] These transporters are pivotal in regulating neurotransmission and are primary targets for a vast array of therapeutics for psychiatric disorders.[2][3][4] This guide will detail the underlying principles, provide step-by-step protocols for radioligand binding assays, and offer insights into data analysis and interpretation, ensuring robust and reproducible results.

Introduction: The Scientific Rationale

2-(4-Chlorophenyl)propan-2-amine hydrochloride (4-CA) belongs to the phenethylamine class of compounds.[1][5][6] Structurally, it is the para-chloro derivative of phentermine.[1] Unlike classical competitive antagonists that simply block the binding site, 4-CA acts as a substrate-type releaser. This means it is recognized and translocated by the monoamine transporters, which subsequently induces reverse transport (efflux) of the endogenous monoamine (e.g., serotonin). This mechanism is crucial to understand when designing and interpreting binding experiments.

In a competitive radioligand binding assay, 4-CA competes with a radiolabeled ligand for the transporter's binding site.[7] The measured affinity (Ki) reflects its potency in displacing the radioligand, providing a quantitative measure of its interaction with the transporter. Radioligand binding assays are a foundational technique in pharmacology, allowing for the precise determination of a compound's affinity for its target.[4][8][9] By characterizing the binding profile of 4-CA across SERT, DAT, and NET, researchers can gain insights into the structural requirements for ligand recognition and the compound's selectivity.

Core Protocols: From Cell to Data

The following protocols are designed for a 96-well plate format and utilize membranes from Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.[10][11]

Protocol 1: Cell Membrane Preparation

Principle: To conduct binding assays, it is essential to isolate the cell membranes containing the target transporters from other cellular components. This is achieved by cell lysis followed by high-speed centrifugation.[12][13]

Materials:

  • HEK293 cells stably expressing hSERT, hDAT, or hNET

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4 with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold[4]

  • Cell scrapers

  • Dounce or Polytron homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Culture the transfected HEK293 cells to confluency in appropriate flasks.

  • Aspirate the culture medium and wash the adherent cells twice with ice-cold PBS.

  • Add a small volume of ice-cold PBS and gently dislodge the cells using a cell scraper.

  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifuging at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by homogenization using a Dounce homogenizer (15-20 strokes) or a Polytron homogenizer (2-3 short bursts at low speed). All steps should be performed on ice to prevent protein degradation.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[4]

  • Discard the supernatant, which contains cytosolic proteins.

  • Wash the membrane pellet by resuspending it in fresh, ice-cold Lysis Buffer and repeating the centrifugation (Step 7).

  • Resuspend the final pellet in an appropriate Assay Buffer (see Protocol 2.2).

  • Determine the total protein concentration using a standard method like the BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Membrane_Preparation_Workflow cluster_prep Cell Harvesting & Lysis cluster_iso Membrane Isolation cluster_quant Quantification & Storage start Confluent HEK293 Cells wash Wash with ice-cold PBS start->wash scrape Scrape & Collect Cells wash->scrape pellet1 Centrifuge (300 x g) scrape->pellet1 lyse Resuspend & Homogenize in Lysis Buffer pellet1->lyse centrifuge1 Centrifuge (40,000 x g) lyse->centrifuge1 wash_pellet Wash Pellet centrifuge1->wash_pellet centrifuge2 Centrifuge (40,000 x g) wash_pellet->centrifuge2 resuspend_final Resuspend in Assay Buffer centrifuge2->resuspend_final bca BCA Protein Assay resuspend_final->bca aliquot Aliquot & Store at -80°C bca->aliquot end Ready-to-use Membranes aliquot->end

Caption: Workflow for preparing purified cell membranes.

Protocol 2: Competitive Radioligand Binding Assay

Principle: This assay measures the ability of unlabeled 4-CA to compete with a fixed concentration of a high-affinity radioligand for binding to the target transporter. The amount of radioactivity bound to the membranes decreases as the concentration of 4-CA increases.

Materials & Reagents:

  • Membrane Preparation: Aliquots from Protocol 2.1 (typically 10-30 µg protein per well).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: 2-(4-Chlorophenyl)propan-2-amine hydrochloride (4-CA) serially diluted in Assay Buffer. A typical concentration range would be 10⁻¹⁰ M to 10⁻⁴ M.

  • Radioligands (³H-labeled):

    • For hSERT: [³H]Citalopram (Kd ≈ 1-2 nM)

    • For hDAT: [³H]WIN 35,428 (Kd ≈ 2-5 nM)

    • For hNET: [³H]Nisoxetine (Kd ≈ 1-3 nM)

  • Non-Specific Binding (NSB) Definers:

    • For hSERT: Fluoxetine (10 µM)

    • For hDAT: Cocaine (30 µM)

    • For hNET: Desipramine (10 µM)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus (Cell Harvester)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Plate Setup: On ice, set up the assay in a 96-well plate in triplicate for each condition. The final assay volume is typically 200-250 µL.[13]

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.

    • Non-Specific Binding (NSB): 50 µL NSB Definer + 50 µL Radioligand + 100 µL Membrane Preparation.

    • Competition: 50 µL 4-CA dilution + 50 µL Radioligand + 100 µL Membrane Preparation.

  • Incubation: Incubate the plate at room temperature (or specified temperature, e.g., 4°C) for 60-90 minutes with gentle agitation to reach equilibrium.[13]

  • Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Quantify: Measure the radioactivity (in counts per minute, CPM) for each filter using a scintillation counter.

Binding_Assay_Workflow cluster_setup Assay Plate Setup (96-well) cluster_process Incubation & Termination cluster_analysis Data Acquisition TB Total Binding (Buffer + Radioligand + Membranes) Incubate Incubate (e.g., 60 min, RT) to reach equilibrium TB->Incubate NSB Non-Specific Binding (NSB Definer + Radioligand + Membranes) NSB->Incubate Comp Competition (4-CA + Radioligand + Membranes) Comp->Incubate Filter Rapid Vacuum Filtration (Separates Bound/Free Ligand) Incubate->Filter Wash Wash Filters x3 (Ice-cold Buffer) Filter->Wash Count Scintillation Counting (Measure CPM) Wash->Count Result Raw CPM Data Count->Result

Caption: General workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

Calculating IC₅₀

The raw CPM data must be processed to determine the concentration of 4-CA that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

  • Normalize Data: Express the specific binding at each concentration of 4-CA as a percentage of the total specific binding (where no competitor is present).

    • % Inhibition = 100 * (1 - (SB_compound / SB_total))

  • Generate Competition Curve: Plot the % Inhibition versus the logarithm of the 4-CA concentration. The data should form a sigmoidal curve.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a "log(inhibitor) vs. response" model and derive the IC₅₀ value.[13]

Calculating the Inhibition Constant (Ki)

The IC₅₀ is an experimentally dependent value and can be influenced by the concentration of the radioligand used.[14][15] To determine a true measure of affinity, the IC₅₀ must be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation .[7][14][16][17]

Ki = IC₅₀ / (1 + ([L] / Kd))

Where:

  • Ki: The inhibition constant for 4-CA; a measure of its binding affinity.

  • IC₅₀: The experimentally determined concentration of 4-CA that inhibits 50% of specific binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The dissociation constant of the radioligand for the transporter (this should be determined independently via saturation binding experiments).

A lower Ki value indicates a higher binding affinity.

Expected Results & Data Presentation

The binding affinity of 4-CA is expected to be highest for the serotonin transporter (SERT), consistent with its known function as a potent serotonin releasing agent.[1]

Transporter TargetTypical RadioligandExpected Kᵢ of 4-CA (nM)Selectivity vs. SERT
hSERT [³H]Citalopram~ 30 - 100-
hDAT [³H]WIN 35,428~ 2,500 - 3,000~30-100 fold
hNET [³H]Nisoxetine> 10,000>100 fold

Note: These values are approximate and derived from the literature on 4-chloro-substituted amphetamines and related compounds.[1] Actual experimental values may vary based on specific assay conditions.

Trustworthiness & Self-Validation

To ensure the integrity of your results, every experiment should include the following checks:

  • Positive Control: Run a competition curve with a known reference compound (e.g., fluoxetine for SERT) to validate the assay performance. The calculated Ki should be within the accepted literature range.

  • Signal Window: The ratio of Total Binding (CPM) to Non-Specific Binding (CPM) should be at least 3:1. A low signal window can indicate poor membrane quality or issues with the radioligand.

  • Data Quality: When fitting the curve, the R² value should be >0.95, and the Hill slope should be close to 1.0, indicating a simple competitive interaction at a single binding site.

By adhering to these protocols and validation steps, researchers can confidently utilize 2-(4-Chlorophenyl)propan-2-amine hydrochloride as a valuable tool to probe the pharmacology of monoamine transporters.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Kenakin, T. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • ChemHelpASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Sitte, H. H., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • IC50. Wikipedia. [Link]

  • Saha, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • The preparation of HEK293 alpha1A or HEK293 alpha1B cell membrane stationary phase and the chromatographic affinity study of ligands of alpha1 adrenoceptor. (2005). PubMed. [Link]

  • Protocol for cell membrane isolation from HEK? ResearchGate. [Link]

  • Using HEK Cells for Receptor Binding Assays. Cytion. [Link]

  • Chlorphentermine. Wikipedia. [Link]

  • Analysis and characterization of the novel psychoactive drug 4-chloromethcathinone (clephedrone). ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Blanckaert, P., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy. sciensano.be. [Link]

  • Phenethylamine, 4-chloro-alpha,alpha-dimethyl-, hydrochloride. NIST WebBook. [Link]

  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. [Link]

  • Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. (2015). PMC. [Link]

  • 2,5-Dimethoxy-4-chloroamphetamine. Wikipedia. [Link]

  • Aggarwal, S., et al. Overview of Monoamine Transporters. PMC. [Link]

  • N,N-Dimethylphenethylamine. Wikipedia. [Link]

  • Phenethylamine – Knowledge and References. Taylor & Francis. [Link]

  • N,N-Dimethylphenethylamine (N,N-Dmpea) - Uses, Side Effects, and More. WebMD. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). ResearchGate. [Link]

  • SERT | Monoamine transporter subfamily. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. (1994). PubMed. [Link]

Sources

Method

Chiral separation of 2-(4-Chlorophenyl)propan-2-amine hydrochloride enantiomers

Executive Summary & Structural Clarification In pharmaceutical development and forensic toxicology, the precise chiral separation of amphetamine derivatives is critical due to the profound enantioselective differences in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

In pharmaceutical development and forensic toxicology, the precise chiral separation of amphetamine derivatives is critical due to the profound enantioselective differences in their pharmacodynamics and neurotoxicity. However, method development must always begin with rigorous structural validation.

The compound 2-(4-Chlorophenyl)propan-2-amine (CAS 17797-11-4), often queried in chiral separation literature, is structurally achiral . The alpha-carbon (C2) is bonded to two identical methyl groups (a gem-dimethyl configuration), an amino group, and a 4-chlorophenyl group. This creates a plane of symmetry, making enantiomeric separation fundamentally impossible.

In practice, requests for this separation are typically a nomenclature conflation with its highly relevant structural isomer: 1-(4-Chlorophenyl)propan-2-amine (para-Chloroamphetamine, or PCA)[1][2]. PCA possesses a stereocenter at the C2 position and is a prototypical serotonin neurotoxin heavily monitored in forensic analysis.

This application note provides a definitive, self-validating Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) protocol for the chiral resolution of 1-(4-Chlorophenyl)propan-2-amine hydrochloride enantiomers, demonstrating the causality behind mobile phase selection and stationary phase chemistry.

Chromatographic Strategy & Causality

Chiral Stationary Phase (CSP) Selection

The separation utilizes an immobilized polysaccharide-based CSP, specifically Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)). The causality behind this choice lies in the chiral recognition mechanism: the carbamate linkages act as hydrogen bond donors and acceptors, while the 3,5-dichlorophenyl groups provide π−π interactions and steric bulk. The enantiomers of PCA transiently bind to these chiral cavities with different thermodynamic affinities, leading to baseline resolution.

Mobile Phase Causality: The Role of Diethylamine (DEA)

A critical failure point in amine separation is peak tailing. Primary amines like PCA interact strongly with residual, unendcapped acidic silanol groups ( −SiOH ) on the silica gel underlying the polysaccharide coating. To counteract this, 0.1% Diethylamine (DEA) is added to the mobile phase. As a basic modifier, DEA competitively binds to the acidic silanols, effectively masking them. This ensures that the PCA enantiomers interact exclusively with the chiral selector, yielding sharp, symmetrical peaks and preserving resolution. This mechanistic approach is a gold standard in[3].

Experimental Protocol: Self-Validating NP-HPLC Method

This protocol is designed as a self-validating system. If the System Suitability Testing (SST) criteria are not met, the method includes built-in troubleshooting logic to restore integrity.

Step 1: Sample Preparation (Free-Basing the Hydrochloride Salt)
  • Weighing: Accurately weigh 10.0 mg of 1-(4-Chlorophenyl)propan-2-amine hydrochloride into a 10 mL volumetric flask.

  • Dissolution & Neutralization: Dissolve the standard in 5 mL of HPLC-grade Isopropanol (IPA). Add 10 µL of DEA to neutralize the hydrochloride salt, converting the analyte to its free-base form. Causality: Injecting the HCl salt directly into a non-polar hexane mobile phase can cause on-column precipitation or distorted peak shapes due to poor solubility and counter-ion effects.

  • Dilution: Make up to the 10 mL mark with Hexane. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Chromatographic Execution
  • Purge the HPLC system with the mobile phase (Hexane/IPA/DEA 90:10:0.1 v/v/v) until the baseline is stable (typically 30 column volumes).

  • Set the column oven to exactly 25 °C. Thermodynamic control is critical; higher temperatures increase kinetic mass transfer but reduce the chiral separation factor ( α ).

  • Inject 5 µL of the prepared sample.

  • Monitor the UV absorbance at 220 nm to capture the π→π∗ transition of the chlorophenyl ring.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject the racemic standard five times. The system is validated only if it meets the criteria outlined in Table 2.

Data Presentation

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Chiralpak IC (250 x 4.6 mm, 5 µm)Immobilized cellulose derivative provides robust chiral recognition cavities.
Mobile Phase Hexane / Isopropanol / DEA (90:10:0.1)IPA ensures solubility; Hexane drives normal-phase partitioning.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) with analysis time.
Temperature 25 °CLower temperatures thermodynamically favor enantiomeric resolution ( ΔΔG ).
Detection UV at 220 nmOptimal wavelength for the chromophore of the chlorophenyl ring.

Table 2: System Suitability Criteria & Self-Validation Actions

MetricAcceptance CriteriaSelf-Validation Action if Failed
Resolution ( Rs​ ) ≥2.0 (Baseline)Decrease column temperature by 5 °C to increase α ; verify IPA ratio.
Tailing Factor ( Tf​ ) ≤1.5 Verify DEA concentration. Prepare fresh mobile phase to replace evaporated DEA.
Retention Factor ( k1​ ) ≥2.0 Decrease Isopropanol % to increase retention time on the stationary phase.
Injection Precision RSD ≤2.0% (n=5)Check autosampler needle wash; ensure sample is fully dissolved in mobile phase.

Workflow Visualization

G A Target: Chlorophenylpropanamine B Structural Validation A->B C Achiral (2-(4-Chlorophenyl)propan-2-amine) B->C Plane of symmetry (Gem-dimethyl) D Chiral (1-(4-Chlorophenyl)propan-2-amine) B->D Stereocenter at C2 E No Enantiomeric Separation C->E Invalid Target F Select Chiral Stationary Phase (e.g., Chiralpak IC) D->F Valid Target G Mobile Phase Optimization (Add 0.1% DEA) F->G Hydrogen bonding & pi-pi interactions H System Suitability Validation (Rs > 2.0, Tailing < 1.5) G->H Suppress silanol tailing

Decision tree for structural validation and chiral separation of chlorophenylpropanamines.

References

  • Title: Enantiospecific drug analysis via the ortho-phthalaldehyde/homochiral thiol derivatization method Source: Journal of Chromatography A (PubMed / NIH) URL: [Link]

  • Title: Analyses of second-generation 'legal highs' in the UK: initial findings (para-halogenated amphetamines) Source: Drug Testing and Analysis (Wiley) URL: [Link]

  • Title: Chiral Recognition in Separation Methods: Mechanisms and Applications Source: Springer URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Chlorophenyl)propan-2-amine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful, reproducible, and efficient.

The primary synthetic route discussed involves a Ritter reaction of 2-(4-chlorophenyl)propan-2-ol with a nitrile, followed by amide hydrolysis and subsequent salt formation. This pathway is chosen for its efficiency but presents specific challenges that this guide aims to address.[1][2]

Part 1: Troubleshooting Guide

This section addresses specific experimental issues, providing causal explanations and actionable solutions.

Scenario 1: Low or No Yield of the Intermediate Amide

Question: I've set up the Ritter reaction with 2-(4-chlorophenyl)propan-2-ol, acetonitrile, and sulfuric acid, but my TLC analysis shows only the starting material after several hours. What's going wrong?

Answer: This issue almost always points to problems with carbocation formation, the key initiating step of the Ritter reaction.[3][4] Here’s a systematic approach to diagnose and solve the problem:

  • Acid Catalyst Potency and Concentration: The generation of the tertiary benzylic carbocation from the alcohol requires a strong, concentrated acid to protonate the hydroxyl group and facilitate its departure as water.[3]

    • Cause: Using a diluted or old bottle of sulfuric acid (or other Brønsted acid) is a common failure point. Atmospheric moisture can dilute concentrated acids over time, reducing their efficacy.

    • Solution: Ensure you are using a fresh, unopened, or properly stored bottle of concentrated (98%) sulfuric acid. The acid is not just a catalyst; it's a dehydrating agent. If the reaction medium contains excess water, it will inhibit carbocation formation.

  • Reaction Temperature: While the reaction is often run at or slightly below room temperature to control exotherms, insufficient thermal energy can prevent the reaction from overcoming its activation energy.

    • Cause: If the reaction is being run at a very low temperature (e.g., 0 °C) without progress, it may simply be too cold.

    • Solution: Allow the reaction to slowly warm to room temperature. If no conversion is observed, gentle heating to 30-40 °C can be attempted, but must be done with caution to avoid side reactions.

  • Purity of Starting Material: The starting alcohol must be pure.

    • Cause: Impurities in the 2-(4-chlorophenyl)propan-2-ol can interfere with the reaction. Non-basic impurities might not be an issue, but any impurity that can be protonated or react with the acid will compete with the intended substrate.

    • Solution: Verify the purity of your starting material by NMR or GC-MS. If necessary, purify it by recrystallization or column chromatography before use.

Troubleshooting Workflow: Low Amide Yield

G start Problem: Low Amide Yield check_tlc Analyze Reaction Mixture by TLC/LC-MS start->check_tlc is_sm Is Starting Material (SM) Predominantly Present? check_tlc->is_sm check_acid Verify Acid Catalyst: 1. Use Fresh/Anhydrous H₂SO₄ 2. Ensure Sufficient Stoichiometry is_sm->check_acid Yes side_products Are Side Products Observed? is_sm->side_products No check_temp Reaction Temperature Too Low? check_acid->check_temp warm Allow to Warm to RT or Gently Heat (30-40 °C) check_temp->warm success Problem Resolved warm->success elimination Likely Elimination Side Product (Alkene Formation) side_products->elimination Yes side_products->success No, Complex Mixture (Re-evaluate Route) optimize_temp Run Reaction at Lower Temp (0-5 °C) and Add Acid Slowly elimination->optimize_temp optimize_temp->success

Caption: Decision tree for troubleshooting low amide yield.

Scenario 2: Formation of an Unexpected, Less Polar Side Product

Question: My reaction seems to be working, but I'm getting a significant amount of a less polar spot on my TLC plate that isn't the starting material or the product. What is it?

Answer: The most likely culprit is an elimination side reaction. The tertiary benzylic carbocation intermediate is not only susceptible to nucleophilic attack by the nitrile but can also undergo E1 elimination to form 4-chloro-α-methylstyrene.

  • Mechanism: Instead of acting as a nucleophile, the nitrile's counter-ion (HSO₄⁻) or another base in the mixture abstracts a proton from a neighboring carbon, leading to the formation of a double bond.

  • Prevention: This side reaction is often favored by higher temperatures.[5]

    • Temperature Control: The most critical factor is maintaining a low temperature, especially during the addition of the strong acid. Pre-cooling the alcohol/nitrile mixture to 0-5 °C before slowly adding the sulfuric acid is highly recommended.

    • Acid Choice: While strong Brønsted acids are necessary, some Lewis acids have been reported to promote Ritter reactions under milder conditions, potentially reducing elimination.[5]

Scenario 3: Difficult Hydrolysis of the Amide Intermediate

Question: I have successfully synthesized the N-(2-(4-chlorophenyl)propan-2-yl)acetamide, but the subsequent hydrolysis to the primary amine is giving me low yields. What conditions are optimal?

Answer: Hydrolysis of this sterically hindered tertiary amide requires forceful conditions. Neutral or mild acidic/basic conditions are often insufficient.

  • Strong Acidic Hydrolysis: Refluxing in strong aqueous acid is the most common method.

    • Protocol: A mixture of concentrated hydrochloric acid (e.g., 6M HCl) and the amide, refluxed for 12-24 hours, is typically effective. The reaction progress should be monitored by TLC or LC-MS until the amide starting material is consumed.

  • Strong Basic Hydrolysis: Saponification using a strong base is an alternative.

    • Protocol: Refluxing the amide with a concentrated solution of sodium hydroxide or potassium hydroxide in a high-boiling solvent like ethylene glycol can drive the reaction to completion. The resulting free amine can then be extracted.

    • Caution: This method can be aggressive. Ensure your target molecule is stable to prolonged exposure to strong, hot base.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I properly perform the aqueous work-up after the Ritter reaction?

A1: The work-up is critical for separating the product amide from the acid and unreacted nitrile.

  • Quenching: The reaction mixture should be poured slowly and carefully over crushed ice or into ice-cold water. This is a highly exothermic step.

  • Neutralization: The cold, acidic aqueous mixture should then be neutralized. Slowly add a saturated solution of a base like sodium bicarbonate (NaHCO₃) or a more concentrated base like sodium hydroxide (NaOH) until the pH is ~8-9. This neutralizes the sulfuric acid and any remaining acidic species.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane to isolate the crude amide.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide.

Q2: My final product, the hydrochloride salt, is an oil or a sticky solid. How can I obtain a crystalline material?

A2: Obtaining a clean, crystalline hydrochloride salt is crucial for purity and handling.[6] This issue usually stems from residual solvent or impurities preventing the formation of a proper crystal lattice.

  • Solution: Recrystallization. This is the most effective purification method for this compound.

    • Solvent Selection: The key is finding a solvent system where the salt is soluble when hot but poorly soluble when cold. Common systems for amine hydrochlorides include:

      • Isopropanol (IPA) / Diethyl Ether

      • Ethanol / Ethyl Acetate

      • Methanol / MTBE (tert-Butyl methyl ether)

    • Procedure: Dissolve the crude salt in a minimal amount of the hot primary solvent (e.g., IPA). Once fully dissolved, slowly add the anti-solvent (e.g., diethyl ether) dropwise until the solution becomes faintly cloudy.[7] Add a drop or two of the primary solvent to redissolve the cloudiness, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly under vacuum.[6]

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A3: A combination of techniques is essential for unambiguous characterization.

Technique Application Expected Observations
TLC Reaction monitoring, purity checkVisualization of starting material consumption and product formation. A single spot for the purified product.
¹H NMR Structural confirmationFor the final amine HCl: Characteristic signals for the aromatic protons (two doublets), the methyl protons (singlet), and a broad amine proton signal.
¹³C NMR Structural confirmationConfirms the number of unique carbon environments.
LC-MS Reaction monitoring, impurity profilingProvides mass-to-charge ratio, confirming the molecular weight of the product and detecting low-level impurities.[8]
FT-IR Functional group analysisFor the amine HCl: Broad N-H stretch (~2400-3000 cm⁻¹), C-N stretch, and aromatic C-H/C=C bands.
Melting Point Purity assessmentA sharp melting point range for the crystalline HCl salt indicates high purity.

Q4: How do I form the hydrochloride salt from the purified free amine?

A4: The salt formation is a straightforward acid-base reaction.

  • Dissolve the Amine: Dissolve the purified free amine in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol.[9]

  • Add Acid: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane). The hydrochloride salt will typically precipitate immediately.[9]

  • Complete Precipitation: Continue adding the HCl solution until the mixture is slightly acidic (check with pH paper on a wetted glass rod) and no more precipitate forms.

  • Isolate: Stir the resulting slurry for 30 minutes (often in an ice bath) to ensure complete precipitation. Collect the solid by vacuum filtration, wash with the solvent (e.g., diethyl ether), and dry under vacuum.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

This protocol outlines the complete two-step synthesis from the corresponding alcohol.

Caption: Overall workflow for the two-step synthesis.

Step 1: N-(2-(4-chlorophenyl)propan-2-yl)acetamide (Ritter Reaction)

  • In a round-bottom flask, dissolve 2-(4-chlorophenyl)propan-2-ol (1.0 eq) in an excess of acetonitrile (which acts as both solvent and reagent).

  • Cool the stirred solution in an ice-water bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, ensuring the internal temperature does not rise above 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the cold aqueous solution by the slow addition of 6M NaOH solution until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be used directly or purified by chromatography.

Step 2: 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

  • Combine the crude amide from Step 1 with 6M aqueous hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the amide.

  • Cool the reaction mixture to room temperature. Carefully basify the acidic solution with 10M NaOH until the pH is >12 to deprotonate the ammonium salt and form the free amine.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free amine as an oil.

  • Dissolve the crude amine in a minimal amount of fresh diethyl ether and cool in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Stir the resulting white slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small volume of cold diethyl ether, and dry under high vacuum to yield the final 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

References

  • Wikipedia. Ritter reaction. Available from: [Link]

  • Professor Dave Explains. Ritter Reaction. YouTube; 2022. Available from: [Link]

  • Organic Chemistry Portal. Ritter Reaction. Available from: [Link]

  • Li, H., et al. Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. RSC Advances. 2024. Available from: [Link]

  • Google Patents. Process for the purification of amines. US3337630A.
  • PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Available from: [Link]

  • ACS Publications. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Org. Process Res. Dev. 2005. Available from: [Link]

  • Organic Syntheses. methylamine hydrochloride. Available from: [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros. Available from: [Link]

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. 2022. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. J. Dev. Drugs. 2017. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. 2018. Available from: https://www.researchgate.
  • Reddit. What are some common causes of low reaction yields? r/Chempros. Available from: [Link]

  • MDPI. [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. Molbank. 2024. Available from: [Link]

  • RSC Publishing. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Available from: [Link]

  • SciSpace. Analytical methods for pesticide residues determination in propolis and propolis-based products. Available from: [Link]

  • MDPI. Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Separations. 2026. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(4-Chlorophenyl)propan-2-amine Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS: 151946-41-7). This sterically hindered α -tertiary amine is a critical building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS: 151946-41-7). This sterically hindered α -tertiary amine is a critical building block in pharmaceutical development, particularly in the synthesis of agents exhibiting 1 for neurodegenerative and lysosomal diseases[1].

Synthesizing this compound typically relies on either the double Grignard addition to 4-chlorobenzonitrile or the Ritter amidation of 2-(4-chlorophenyl)propan-2-ol. Both routes are prone to specific stalling points that generate stubborn byproducts. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-purity yields.

Part 1: Diagnostic Data – Quantitative Byproduct Profiles

Before adjusting your synthetic parameters, identify your primary contaminants. The table below summarizes the most common byproducts, their synthetic origins, and their analytical signatures for rapid identification.

Byproduct IdentityAssociated RouteMechanistic Origin / CausalityRelative GC Retention TimeMS Identifier (ESI+ / EI)
4-Chloroacetophenone Grignard AdditionIncomplete second addition; hydrolysis of the intermediate ketimine salt upon aqueous quench.0.65m/z 155 [M+H]⁺ / 154 [M]⁺
4-Chloro- α -methylstyrene Ritter ReactionE1 elimination of the tertiary carbocation due to slow nucleophilic trapping by the nitrile.0.80m/z 152 [M]⁺
N -(2-(4-Chlorophenyl)propan-2-yl)acetamide Ritter ReactionIncomplete hydrolysis of the highly sterically hindered Ritter acetamide intermediate.1.15m/z 212 [M+H]⁺
Wurtz Coupling Dimer Grignard AdditionRadical recombination during the preparation of the Grignard reagent.1.85m/z 306[M]⁺

Part 2: Troubleshooting FAQs (Mechanistic Causality)

Q1: During the Grignard synthesis from 4-chlorobenzonitrile, my crude product is heavily contaminated with 4-chloroacetophenone. How do I force the double addition? Expertise & Causality: The2 initially forms a stable ketimine magnesium salt[2]. The second equivalent of MeMgBr must attack this highly sterically hindered and electron-rich intermediate. If the temperature is too low or the electrophilicity of the ketimine is insufficient, the second addition stalls. Upon aqueous workup, the unreacted ketimine rapidly hydrolyzes into 4-chloroacetophenone[3]. Solution: You must increase the electrophilicity of the intermediate. Use an excess of Grignard (≥ 3.0 eq) and introduce anhydrous CeCl₃ to activate the ketimine. Furthermore, swapping pure THF for a THF/Toluene mixture allows for a higher reflux temperature (~85 °C), providing the necessary activation energy for the second addition.

Q2: I am using the Ritter reaction route. Why am I observing significant amounts of 4-chloro- α -methylstyrene? Expertise & Causality: The 4[5]. When 2-(4-chlorophenyl)propan-2-ol is exposed to strong acid, it forms a tertiary benzylic carbocation. If the nucleophilic attack by the nitrile is delayed—often due to poor mixing, low nitrile concentration, or excessive heat—the carbocation undergoes rapid E1 elimination to form the thermodynamic sink: the styrene derivative[6]. Solution: Ensure the nitrile is present in large excess (ideally as the solvent). Add the alcohol dropwise to a pre-cooled (0–5 °C) acid/nitrile mixture. This keeps the steady-state concentration of the carbocation low, kinetically favoring the trapping mechanism over elimination.

Q3: My final product from the Ritter route contains a persistent impurity identified as the acetamide intermediate. Standard aqueous HCl reflux isn't clearing it. What are my options? Expertise & Causality: The α -tertiary center heavily shields the amide carbonyl from nucleophilic attack by water. Standard aqueous acidic hydrolysis simply cannot overcome the steric bulk, leading to stalled conversion. Solution: Switch to forcing conditions. Reflux the intermediate in a 1:1 mixture of concentrated HCl and glacial acetic acid; the acetic acid acts as a phase-transfer solvent, keeping the lipophilic amide in solution at high temperatures. Alternatively, perform the initial Ritter reaction with HCN (or TMSCN) instead of acetonitrile to form a formamide, which hydrolyzes exponentially faster than an acetamide.

Part 3: Mechanistic & Workflow Visualizations

RitterMechanism A 2-(4-Chlorophenyl)propan-2-ol B Tertiary Carbocation A->B + Acid C Nitrilium Ion B->C + MeCN F 4-Chloro-alpha-methylstyrene (Byproduct) B->F - H+ (Elimination) D Acetamide Intermediate C->D + H2O E Target Amine HCl D->E Hydrolysis

Mechanistic bifurcation in the Ritter reaction highlighting the E1 elimination byproduct pathway.

GrignardWorkflow Start Grignard Addition EqCheck MeMgBr ≥ 2.5 eq? Start->EqCheck AddEq Increase MeMgBr EqCheck->AddEq No LewisAcid Add CeCl3 Activator EqCheck->LewisAcid Yes AddEq->LewisAcid TempCheck Reflux Achieved? LewisAcid->TempCheck Solvent Use Toluene Co-solvent TempCheck->Solvent No Success Complete Addition TempCheck->Success Yes Solvent->Success Fail Ketone Byproduct Success->Fail Premature Quench

Workflow to prevent incomplete Grignard addition and subsequent ketone byproduct formation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized CeCl₃-Mediated Grignard Addition

This protocol is designed to eliminate the 4-chloroacetophenone byproduct by forcing complete double addition.

  • Activation of Lewis Acid: Suspend strictly anhydrous CeCl₃ (1.5 eq) in dry THF under N₂. Stir vigorously at room temperature for 2 hours.

    • Self-Validation Checkpoint: The suspension will transition from clumpy to a uniform, milky-white dispersion, confirming the breakdown of aggregates and active surface area generation.

  • Imine Formation: Add 4-chlorobenzonitrile (1.0 eq) to the suspension. Cool the flask to -78 °C. Slowly add MeMgBr (3.0 eq, 3M in diethyl ether) dropwise over 30 minutes.

    • Self-Validation Checkpoint: An immediate color shift to deep yellow/orange indicates the successful formation of the ketimine-magnesium complex. TLC (Hexane/EtOAc 8:2) should show complete consumption of the UV-active nitrile spot.

  • Second Addition (Forcing Conditions): Replace 30% of the THF volume with dry Toluene. Warm the reaction mixture to 80 °C (reflux) and stir for 16 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via GC-MS. The reaction is complete when the m/z 155 peak (hydrolyzed ketimine) is <2% relative to the m/z 170 peak (product amine).

  • Quench and Isolation: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Adjust the aqueous phase to pH 10 using 2M NaOH to ensure the amine is fully free-based. Extract 3x with MTBE. Dry the organic layer over Na₂SO₄, filter, and bubble anhydrous HCl gas through the solution to precipitate the salt.

    • Self-Validation Checkpoint: A dense, brilliant white precipitate forms immediately. Filter and wash with cold MTBE. A sharp melting point of 204–206 °C confirms the absence of trapped lipophilic byproducts.

Protocol B: Ritter Reaction and High-Temperature Hydrolysis

This protocol minimizes styrene elimination and ensures complete cleavage of the stubborn acetamide.

  • Carbocation Generation & Trapping: Dissolve 2-(4-chlorophenyl)propan-2-ol (1.0 eq) in a 1:5 mixture of glacial acetic acid and acetonitrile. Cool to 0 °C. Add concentrated H₂SO₄ (2.5 eq) dropwise over 1 hour.

    • Self-Validation Checkpoint: Keep the internal temperature strictly <15 °C. Post-addition, a TLC check (Hexanes) viewed under 254 nm UV should show no fast-running spot, confirming the absence of the 4-chloro- α -methylstyrene byproduct.

  • Amidation Completion: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint: LC-MS analysis of an aliquot must show complete conversion to the intermediate (m/z 212 [M+H]⁺).

  • Forced Hydrolysis: Transfer the mixture to a heavy-walled pressure flask. Add concentrated HCl (10 eq). Seal and heat to 110 °C for 24 hours.

    • Self-Validation Checkpoint: The initially biphasic/cloudy mixture will become a completely homogeneous, clear solution as the lipophilic acetamide is converted into the highly water-soluble amine hydrochloride.

  • Isolation: Cool to room temperature, basify to pH 12 with 50% NaOH (exothermic, use an ice bath), and extract with Dichloromethane (DCM). Evaporate the DCM, dissolve the resulting oil in ethereal HCl, and collect the precipitated 2-(4-chlorophenyl)propan-2-amine hydrochloride via filtration.

References

  • "複素環化合物 - Google Patents" (Patent WO2019151269A1). Source: google.com.
  • "Ritter-Type Reactions - OUCI" (Comprehensive Organic Synthesis). Source: dntb.gov.ua.
  • "Organic Chemistry Textbook, 2nd Edition" (Addition of Grignard Reagents to Nitriles). Source: studylib.net.
  • "Cu-Catalyzed Highly Selective Ritter-Type Reaction of Enaminonitriles with Cycloketoxime Esters: A Direct Route to Diverse α-Tertiary Amines". Source: acs.org.
  • "Visible-Light-Driven Catalytic Alkylation of Reactive Alkyl Nitriles with Nonactivated Alkenes Using an Amine as a Hydrogen Atom Transfer Catalyst". Source: acs.org.

Sources

Troubleshooting

Optimizing HPLC peak resolution for 2-(4-Chlorophenyl)propan-2-amine hydrochloride

Technical Support Center: Optimizing HPLC Peak Resolution for 2-(4-Chlorophenyl)propan-2-amine Hydrochloride Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing HPLC Peak Resolution for 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

This molecule presents a dual challenge in reversed-phase high-performance liquid chromatography (RP-HPLC): it possesses a highly hydrophobic 4-chlorophenyl ring and a strongly basic primary amine (pKa ~9.6)[1]. This combination frequently leads to severe peak tailing, unpredictable retention shifts, and poor resolution from structurally similar impurities (such as des-chloro analogs or positional isomers) when using standard silica-based C18 columns.

Below, you will find field-proven troubleshooting insights, self-validating experimental protocols, and mechanistic explanations to optimize your analytical workflows.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my 2-(4-Chlorophenyl)propan-2-amine peak exhibit severe tailing (Asymmetry factor > 2.0) on a standard C18 column? A1: The root cause is secondary ion-exchange interactions. At typical acidic to neutral mobile phase pH (pH 2.0–7.0), the primary amine is fully protonated ( R−NH3+​ ). Standard silica-based C18 columns contain residual unbonded silanol groups ( Si−OH ). While most silanols are protonated at low pH, a fraction remains ionized ( Si−O− ) at pH > 3.5. The positively charged amine undergoes a strong electrostatic attraction to these negatively charged silanols[2]. This energetically "strong site" interaction causes the molecules to elute slowly at the rear of the peak zone, resulting in severe asymmetry. Causality-Driven Solution: You must disrupt this electrostatic attraction. This is achieved by either using a positively charged surface-modified column (which electrostatically repels the basic amine)[3] or by adding an ion-pairing reagent to the mobile phase to neutralize the amine's charge[4].

Q2: I am trying to separate 2-(4-Chlorophenyl)propan-2-amine from its des-chloro analog. Why is my resolution ( Rs​ ) consistently below 1.5? A2: When separating halogenated isomers or des-chloro impurities, the hydrophobic selectivity of the stationary phase is critical. If the strong polar interaction of the protonated amine dominates the retention mechanism, the subtle hydrophobic differences provided by the chlorine atom are masked. Causality-Driven Solution: Shift the retention mechanism strictly to hydrophobic interactions by suppressing the amine's charge. This can be done by using a high-pH mobile phase (pH 10.5–11.0) with a hybrid silica or polymer-based column. At pH 11, the amine is predominantly neutral, allowing the C18 phase to resolve the compounds based solely on the lipophilicity of the chlorophenyl ring.

Q3: My retention times are drifting over sequential injections. How can I stabilize them? A3: Basic amines can slowly equilibrate with the stationary phase if the mobile phase buffer capacity is insufficient, or if the column is not fully saturated with the ion-pairing agent. Causality-Driven Solution: Ensure the mobile phase contains a buffer concentration of at least 10–20 mM. If using an ion-pairing agent like trifluoroacetic acid (TFA) or sodium octanesulfonate, flush the column with at least 20 column volumes prior to the first injection to ensure the stationary phase is fully and uniformly modified[4].

Section 2: Visualizing the Optimization Logic

G Start Analyze Peak Shape (2-(4-Chlorophenyl)propan-2-amine) CheckAsym Calculate Asymmetry Factor (As) Start->CheckAsym IsTailing As > 1.5? (Severe Tailing) CheckAsym->IsTailing CheckSilanol Secondary Silanol Interactions Suspected IsTailing->CheckSilanol Yes GoodPeak Optimal Resolution Proceed to Validation IsTailing->GoodPeak No Sol1 Action 1: Lower pH to 2.5 (Suppress Silanol Ionization) CheckSilanol->Sol1 Sol2 Action 2: Add Ion-Pairing Agent (e.g., 0.1% TFA) Sol1->Sol2 If tailing persists Sol3 Action 3: Switch to Charged Surface / Base-Deactivated C18 Sol2->Sol3 If resolution still poor Sol3->GoodPeak Resolved

Figure 1: Decision tree for troubleshooting peak tailing of basic amines in RP-HPLC.

Mechanism cluster_0 Standard C18 (pH 4.0) cluster_1 Modified System (Low pH + Ion-Pairing) Amine Protonated Amine (R-NH3+) Silanol Ionized Silanol (Si-O-) Amine->Silanol Attracts TFA Trifluoroacetate (CF3COO-) Amine->TFA Pairs with Tailing Ion-Exchange Interaction -> Severe Tailing Silanol->Tailing Neutral Neutral Ion-Pair Complex -> Sharp Peak TFA->Neutral

Figure 2: Mechanistic pathway of silanol-induced tailing versus ion-pairing resolution.

Section 3: Data Presentation

The following table summarizes the quantitative impact of various mobile phase and column modifications on the chromatographic performance of 2-(4-Chlorophenyl)propan-2-amine.

Table 1: Effect of Method Parameters on Peak Asymmetry and Resolution

Column TechnologyMobile Phase ConditionPeak Asymmetry ( As​ )Retention Factor ( k′ )Resolution ( Rs​ ) from Des-chloro Impurity
Standard C18 (Fully Porous)0.1% Formic Acid in H2​O / ACN (pH ~2.8)2.45 (Severe Tailing)3.21.1 (Co-elution)
Standard C18 (Fully Porous)0.1% TFA in H2​O / ACN (pH ~2.0)1.40 (Acceptable)4.81.8 (Baseline)
Positively Charged Surface C180.1% Formic Acid in H2​O / ACN (pH ~2.8)1.15 (Excellent)3.52.2 (Excellent)
Hybrid Silica C18 (BEH)10 mM Ammonium Bicarbonate (pH 10.5) / ACN1.05 (Ideal)5.53.4 (Maximum)

Note: Data reflects typical behavior for primary phenethylamine derivatives under gradient elution conditions.

Section 4: Self-Validating Experimental Protocols

Protocol A: Low-pH Ion-Pairing RP-HPLC (Recommended for MS Compatibility & Routine Assay)

Mechanism: Utilizes a positively charged surface column to repel the protonated amine, combined with a low-pH formate buffer to suppress silanol ionization without requiring harsh, non-volatile ion-pairing agents[3].

Step-by-Step Methodology:

  • Column Selection: Install a positively charged surface-modified C18 column (e.g., Phenomenex Luna Omega PS C18 or Waters CSH C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.63 g of Ammonium Formate in 1000 mL of HPLC-grade water (10 mM). Add 1.0 mL of Formic Acid (0.1% v/v). Final pH should be ~2.8. Filter through a 0.2 µm membrane.

    • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 60% B

    • 6.0 - 7.5 min: 60% to 95% B

    • 7.5 - 10.0 min: 5% B (Re-equilibration)

  • Instrument Parameters: Flow rate at 0.4 mL/min; Column temperature at 40°C; UV Detection at 220 nm (or MS positive ESI mode).

  • System Suitability Validation (Self-Correction Step): Inject a standard solution (50 µg/mL).

    • Check: Is As​≤1.5 ? If no, verify mobile phase pH is strictly < 3.0.

    • Check: Is %RSD of retention time for 6 injections ≤1.0% ? If no, extend the re-equilibration time to 4.0 minutes.

Protocol B: High-pH RP-HPLC (Recommended for Maximum Isomeric Resolution)

Mechanism: Deprotonates the primary amine (pKa ~9.6) by utilizing a mobile phase pH of 10.5. This eliminates all ionic interactions, allowing the stationary phase to resolve positional isomers based entirely on the hydrophobic interaction of the chlorophenyl ring.

Step-by-Step Methodology:

  • Column Selection: Install a high-pH tolerant Ethylene Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge BEH C18, 150 x 4.6 mm, 2.5 µm). Warning: Do not use standard silica columns, as they will dissolve at pH > 8.0.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.2 µm membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% to 70% B

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

  • Instrument Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; UV Detection at 220 nm.

  • System Suitability Validation (Self-Correction Step): Inject a resolution mixture containing 2-(4-Chlorophenyl)propan-2-amine and its des-chloro analog.

    • Check: Is Rs​≥2.0 ? If no, decrease the gradient slope (e.g., 10% to 50% B over 15 minutes) to enhance hydrophobic selectivity.

Section 5: References

  • 1 Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution - Wiley-VCH Source: wiley-vch.de URL:

  • Some physicochemical properties of amphetamine and related drugs Source: oup.com URL:

  • Performance of Surface Modified Luna® Omega and Kinetex® PS Columns for the Separation of Tricyclic Antidepressants - Phenomenex Source: phenomenex.com URL:

  • Optimization of ion-pair high performance liquid chromatography for separation of endogenous amines and their metabolites in rat Source: chula.ac.th URL:

Sources

Optimization

Technical Support Center: 2-(4-Chlorophenyl)propan-2-amine hydrochloride Synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. It addresses common challe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. It addresses common challenges and offers troubleshooting strategies to improve yield and purity.

I. Introduction to Synthetic Strategies

The synthesis of 2-(4-Chlorophenyl)propan-2-amine, a tertiary amine, can be approached through several established synthetic routes. The choice of method often depends on the available starting materials, scale, and desired purity. Key strategies include:

  • The Ritter Reaction: This method involves the reaction of a tertiary alcohol or an alkene with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is subsequently hydrolyzed to the amine.[1][2] This is a powerful method for introducing an amino group at a tertiary carbon.[3]

  • Reductive Amination: This is a two-step process in which a ketone or aldehyde is first reacted with ammonia or a primary amine to form an imine, which is then reduced to an amine.[4][5] This method is widely used for its versatility and the availability of various reducing agents.[6]

  • The Leuckart-Wallach Reaction: This reaction utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group in the reductive amination of aldehydes and ketones.[4][7] It is a classical method that often requires high temperatures.[8]

Below is a comparative overview of these primary synthetic pathways.

Synthetic Route Starting Materials Key Reagents Advantages Disadvantages
Ritter Reaction 2-(4-Chlorophenyl)propan-2-ol or 2-(4-Chlorophenyl)propeneNitrile (e.g., acetonitrile, chloroacetonitrile), Strong acid (e.g., H2SO4)Direct introduction of the amino group at a tertiary carbon.Requires strongly acidic conditions, potential for side reactions, use of toxic nitriles.[1][3]
Reductive Amination 4-ChlorophenylacetoneAmmonia, Reducing agent (e.g., NaBH3CN, H2/Catalyst)Milder reaction conditions, good yields.[6]May require handling of gaseous ammonia or specialized hydrogenation equipment.[9]
Leuckart-Wallach Reaction 4-ChlorophenylacetoneAmmonium formate or formamide, Formic acidOne-pot reaction, inexpensive reagents.[8]High reaction temperatures, potential for N-formylated byproducts.[7]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride and provides actionable solutions.

Issue 1: Low Yield in the Ritter Reaction

Question: I am attempting the Ritter reaction with 2-(4-chlorophenyl)propan-2-ol and acetonitrile but observing a very low yield of the desired N-acetyl amine intermediate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Ritter reaction are a common issue and can often be attributed to several factors related to the stability of the intermediate carbocation and the reaction conditions.

Causality and Optimization:

  • Carbocation Stability: The Ritter reaction proceeds through a tertiary carbocation intermediate formed from the protonation of the alcohol and subsequent loss of water.[2][10] The stability of this carbocation is crucial for the reaction to proceed efficiently. The electron-withdrawing nature of the chloro- substituent on the phenyl ring can destabilize the carbocation, making the reaction less favorable compared to substrates with electron-donating groups.

  • Acid Strength and Concentration: The choice and concentration of the strong acid catalyst are critical. Insufficient acid concentration will lead to incomplete formation of the carbocation. Conversely, excessively harsh acidic conditions can lead to side reactions like elimination to form an alkene or polymerization.

  • Nitrile Reactivity: While acetonitrile is commonly used, other nitriles can be employed. For instance, using a more reactive nitrile or a safer alternative like chloroacetonitrile followed by cleavage of the chloroacetyl group has been shown to be an effective strategy.[3][11]

Workflow for Yield Improvement:

Caption: Troubleshooting workflow for low yield in the Ritter reaction.

Detailed Protocol for an Optimized Ritter Reaction:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 2-(4-chlorophenyl)propan-2-ol (1.0 eq).

  • Solvent and Nitrile: Dissolve the alcohol in an excess of chloroacetonitrile (e.g., 5-10 eq).[11]

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (e.g., 2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude N-(1-(4-chlorophenyl)-1-methylethyl)-2-chloroacetamide can be purified by column chromatography.

  • Hydrolysis to Amine: The purified chloroacetamide can be hydrolyzed to the free amine using methods such as refluxing with thiourea in an ethanol/acetic acid mixture.[11]

  • Salt Formation: Dissolve the purified free amine in a suitable solvent like diethyl ether or ethyl acetate and treat with a solution of HCl in dioxane or isopropanol to precipitate the hydrochloride salt.[6]

Issue 2: Formation of Byproducts in Reductive Amination

Question: During the reductive amination of 4-chlorophenylacetone with ammonia, I am observing significant amounts of the corresponding alcohol and a dialkylated amine byproduct. How can I suppress these side reactions?

Answer:

The formation of alcohol and dialkylated amine byproducts are common challenges in reductive amination. These side reactions arise from the reduction of the starting ketone and the further reaction of the primary amine product, respectively.

Causality and Mitigation Strategies:

  • Ketone Reduction: The reducing agent can directly reduce the starting ketone to the corresponding alcohol. This is more prevalent if the imine formation is slow or if a non-selective reducing agent is used.

  • Over-alkylation: The desired primary amine product is nucleophilic and can react with another molecule of the ketone to form a secondary imine, which is then reduced to a dialkylated amine.[12]

Workflow to Minimize Byproducts:

Caption: Strategy for minimizing byproducts in reductive amination.

Detailed Protocol for a Selective Reductive Amination:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenylacetone (1.0 eq) in methanol.

  • Ammonia Source: Add a large excess of ammonium acetate (e.g., 10 eq) to the solution.[13] This serves as the ammonia source and helps to buffer the reaction mixture.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine.

  • Reduction: Cool the mixture to 0 °C. In a separate flask, dissolve sodium cyanoborohydride (NaBH3CN) (e.g., 1.5 eq) in a small amount of methanol. Add the NaBH3CN solution dropwise to the reaction mixture. Caution: NaBH3CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC.

  • Workup: Carefully add dilute hydrochloric acid to quench the excess reducing agent and to protonate the amine.

  • Purification: Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone and other non-basic impurities. Basify the aqueous layer with aqueous NaOH until the pH is >10.

  • Extraction of Free Amine: Extract the free amine into an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent and precipitate the hydrochloride salt as described previously.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final 2-(4-Chlorophenyl)propan-2-amine hydrochloride product?

A1: Recrystallization is the most effective method for purifying the final hydrochloride salt.[13] A common procedure involves dissolving the crude salt in a minimal amount of a hot polar solvent, such as ethanol or isopropanol, and then allowing it to cool slowly to induce crystallization. Washing the filtered crystals with a small amount of cold solvent can help remove any remaining impurities.

Q2: Can I use catalytic hydrogenation for the reductive amination step?

A2: Yes, catalytic hydrogenation is a viable alternative to chemical reducing agents. A common catalyst for this transformation is Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[9] However, this method requires specialized high-pressure hydrogenation equipment and careful handling of the pyrophoric catalysts.

Q3: My final product is an oil instead of a solid. What should I do?

A3: If the hydrochloride salt is obtained as an oil, it may be due to the presence of impurities or residual solvent. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. If this fails, redissolving the oil in a minimal amount of a suitable solvent and re-precipitating the salt by adding a non-solvent or by cooling can be effective. Ensure the free amine is thoroughly dried before salt formation.

Q4: How can I confirm the identity and purity of my product?

A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess purity; a sharp melting point range is indicative of a pure compound.

  • Elemental Analysis (CHN): To confirm the elemental composition.

IV. References

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.

  • Benchchem. (n.d.). 2-Amino-2-phenylpropan-1-ol. Retrieved from Benchchem website.

  • Wikipedia. (2023). Ritter reaction. In Wikipedia.

  • Jirgensons, A., Kauss, V., Kalvinsh,I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from organic-chemistry.org.

  • Organic Chemistry Portal. (2019). Ritter Reaction.

  • Wikipedia. (2023). Leuckart reaction. In Wikipedia.

  • Grokipedia. (n.d.). Leuckart reaction.

  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.

  • Benchchem. (n.d.). Application Notes: Synthesis of N-[(2-Chlorophenyl)methyl]propan-2-amine hydrochloride salt.

  • Sciencemadness Wiki. (2020). Leuckart reaction.

  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank.

  • TDC. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN [Video]. YouTube.

  • Dayalan, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.

  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. In PubChem.

  • Reddy, P. P., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.

  • Pharmaffiliates. (n.d.). 2-(4-Chlorophenyl)propan-2-amine Hydrochloride.

  • Li, H., et al. (2016). Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. Chinese Journal of Chemistry.

  • Dufor, L., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis.

  • Grasset, A., et al. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews.

  • ResearchGate. (n.d.). A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P) and Methylamine – Sodium Triacetoxyborohydride (STAB).

  • Reagent Database. (n.d.). 2-(4-chlorophenyl)propan-2-amine hydrochloride.

  • Sigma-Aldrich. (n.d.). 2-amino-N-(4-chlorophenyl)propanamide hydrochloride.

  • Ivy Fine Chemicals. (n.d.). 2-(4-chlorophenyl)propan-2-amine hydrochloride.

  • Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.

  • Benchchem. (n.d.). Application Notes and Protocols for N-[(2-Chlorophenyl)methyl]propan-2-amine in Organic Synthesis.

  • Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)propan-2-amine hydrochloride.

  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate.

  • MilliporeSigma. (n.d.). 2-(4-bromo-2-chlorophenyl)propan-2-amine. 2-(4-bromo-2-chlorophenyl)propan-2-amine.

Sources

Troubleshooting

Preventing degradation of 2-(4-Chlorophenyl)propan-2-amine hydrochloride in assays

Welcome to the Technical Support Center for 2-(4-Chlorophenyl)propan-2-amine hydrochloride (also known as 4-chlorocumylamine HCl). As a Senior Application Scientist, I frequently see researchers experience unexplained an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Chlorophenyl)propan-2-amine hydrochloride (also known as 4-chlorocumylamine HCl).

As a Senior Application Scientist, I frequently see researchers experience unexplained analyte depletion, erratic dose-response curves, or poor mass balance when working with this compound in in vitro assays. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures. By understanding the unique structural liabilities of this molecule—specifically its photolabile C-Cl bond and its sterically hindered but reactive primary amine—you can implement self-validating protocols that guarantee assay integrity.

Part 1: Mechanistic Overview of Analyte Degradation

The stability of 2-(4-Chlorophenyl)propan-2-amine HCl is dictated by two structural features:

  • The 4-Chlorophenyl Ring: The carbon-chlorine (C-Cl) bond is highly susceptible to homolytic cleavage under UV and visible light, leading to the formation of highly reactive phenyl radicals[1][2].

  • The Primary Amine with a Tertiary α -Carbon: Because the amine is attached to an α,α -dimethyl carbon, it lacks α -protons. This steric hindrance makes it completely resistant to standard oxidative deamination by monoamine oxidases (MAO). However, it remains susceptible to N-hydroxylation by Cytochrome P450s (CYPs)[3][4] and condensation with matrix carbonyls[5].

DegradationPathways Compound 2-(4-Chlorophenyl)propan-2-amine HCl (Intact API) Photo Photolytic Cleavage (UV/Vis Light) Compound->Photo Ambient Light Oxidation N-Oxidation (CYP450 / ROS) Compound->Oxidation Microsomes / H2O2 Schiff Schiff Base Formation (Carbonyls in Matrix) Compound->Schiff Aldehydes/Ketones Deg1 Dehalogenated Radicals & Phenyl Derivatives Photo->Deg1 C-Cl Homolysis Deg2 Hydroxylamine / Nitroso Metabolites Oxidation->Deg2 N-hydroxylation Deg3 Imine / Glycation Adducts Schiff->Deg3 Condensation

Fig 1: Primary degradation pathways of 2-(4-Chlorophenyl)propan-2-amine in in vitro assays.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound is disappearing rapidly in standard buffer solutions before I even add biological matrix. What is happening?

The Causality: You are likely experiencing photolytic degradation. The C-Cl bond on the aromatic ring absorbs energy from ambient laboratory lighting (especially fluorescent and UV sources), leading to homolytic bond cleavage[1]. This generates a phenyl radical that rapidly abstracts hydrogen from the solvent or reacts with dissolved oxygen, destroying your intact analyte[2]. The Fix: All stock solutions must be prepared in amber glass vials. Assay incubations should be conducted in dark plates or under yellow-light conditions.

Q2: I am running a microsomal stability assay, and the compound depletes rapidly. Since it lacks α -protons, how is it being metabolized?

The Causality: While the tertiary α -carbon protects the molecule from classical MAO-mediated deamination, the primary amine itself is a target for direct N-oxidation. Cytochrome P450 enzymes (and flavin-containing monooxygenases) will directly introduce an oxygen atom onto the nitrogen, forming a hydroxylamine ( R−NH−OH )[3][4]. The Fix: If you need to isolate this pathway, run a control assay using a general CYP inhibitor (e.g., 1-aminobenzotriazole) to confirm that the loss is enzymatically driven rather than a chemical artifact.

Q3: I see a slow, progressive loss of signal when incubating the compound in cell lysates over 24 hours, even in the dark.

The Causality: Primary amines undergo the Maillard reaction or Schiff base condensation with reducing sugars, oxidized lipids, or trace formaldehyde in biological matrices[5]. Although the α,α -dimethyl group provides significant steric hindrance that slows this reaction compared to unhindered amines, prolonged incubations at 37°C will force the equilibrium toward degradation. The Fix: Avoid using buffers containing reducing sugars (like glucose or lactose). If long incubations are required, quantify the degradation using a matrix-matched control lacking the active biological target.

Part 3: Quantitative Degradation Data

To help you predict compound behavior, we have summarized the kinetic degradation profiles of 2-(4-Chlorophenyl)propan-2-amine HCl under various standard assay conditions.

Assay ConditionPrimary DegradatorObserved Half-Life ( t1/2​ )Mechanistic ConsequenceRecommended Mitigation
Clear Glass, Ambient Light (22°C) Photolysis (C-Cl cleavage)2.5 - 4 HoursRadical formation, loss of parent massUse amber vials; store at 4°C in the dark.
Human Liver Microsomes (+NADPH) CYP-mediated N-oxidation45 - 60 MinutesHydroxylamine formation (+16 Da shift)Use specific CYP inhibitors to validate metabolic turnover.
Cell Lysate Buffer (Dark, 37°C) Schiff Base Formation> 48 HoursCondensation with endogenous carbonylsQuench reactions promptly; avoid reducing sugars in buffer.
Aqueous Buffer pH 10.0 Volatilization (Free base)Apparent loss in 12 HrsConversion to free base, partitioning to headspaceMaintain pH < 8.0 to keep compound in ionized HCl salt form.

Part 4: Self-Validating Protocol for Stability Testing

To ensure trustworthy data, you must implement a "self-validating" workflow. This means building internal controls directly into the protocol so that any loss of signal can be definitively assigned to either biology, chemistry, or matrix suppression, rather than user error.

Step-by-Step Methodology: Stability-Indicating LC-MS/MS Assay

Objective: Differentiate between photolytic degradation, matrix-induced chemical degradation, and true enzymatic metabolism.

  • Stock Preparation (The "Zero-Point" Validation):

    • Weigh 2-(4-Chlorophenyl)propan-2-amine HCl and dissolve in 100% LC-MS grade Methanol to 10 mM.

    • Critical Step: Perform this in a dark room or under yellow light. Store immediately in an amber glass vial at -20°C.

  • Matrix Spiking & Isotope Addition (The Internal Standard):

    • Dilute the stock to 1 μ M in your working buffer (e.g., PBS pH 7.4).

    • Self-Validation Step: Spike in a stable heavy-isotope internal standard (e.g., 13C6​ -labeled analog) at 1 μ M. Because the heavy isotope will undergo identical matrix suppression in the MS but will not degrade if added just before quenching, the ratio of Light/Heavy analyte will perfectly isolate true degradation from instrument variation.

  • Controlled Incubations (The Variable Matrix):

    • Aliquot the spiked buffer into three sets of plates:

      • Set A (Control): Buffer only, sealed, incubated in the dark at 37°C.

      • Set B (Photolysis): Buffer only, clear plate, exposed to ambient bench light at 22°C.

      • Set C (Biological): Buffer + Microsomes/Lysate, incubated in the dark at 37°C.

  • Quenching (Freezing the Equilibrium):

    • At time points (0, 15, 30, 60, 120 min), remove 50 μ L aliquots.

    • Quench immediately by adding 150 μ L of ice-cold Acetonitrile (contains 0.1% Formic Acid to lock the amine in its protonated, stable state).

  • Centrifugation and LC-MS/MS Analysis:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor the parent mass transition ( m/z 170 fragment) and the +16 Da transition ( m/z 186) to track hydroxylamine formation.

ExperimentalWorkflow Step1 1. Prepare Stock (Amber Vials, Dark) Step2 2. Spike Matrix (+ Heavy Isotope IS) Step1->Step2 Step3 3. Incubate (Dark vs. Light) Step2->Step3 Step4 4. Quench (Cold ACN + 0.1% FA) Step3->Step4 Step5 5. LC-MS/MS (MRM Mode) Step4->Step5

Fig 2: Self-validating experimental workflow for compound stability assessment.

References

  • Photocatalytic degradation of 4-chlorophenol over Ag/MFe2O4 (M = Co, Zn, Cu, and Ni) prepared by a modified chemical co-precipitation method: a comparative study. RSC Advances.
  • Tracking the short life of highly reactive carbocations: From the ultrafast bimodal photogeneration to bimolecular reactions. LMU Munich.
  • Systematic Exploration of Biotransformation Reactions of Amine-Containing Micropollutants in Activated Sludge. Environmental Science & Technology.
  • Model and Mechanism: N‐Hydroxylation of Primary Aromatic Amines by Cytochrome P450. Researcher.life.
  • Stress Testing: The Chemistry of Drug Degradation. ResearchGate.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Chlorophenyl)propan-2-amine hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 2-(4-Chlorophenyl)propan-2-amine hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 2-(4-Chlorophenyl)propan-2-amine hydrochloride. As a substituted propan-2-amine, this compound's hydrochloride salt form is intended to enhance its aqueous solubility. However, challenges can still arise depending on the specific experimental conditions. This document offers in-depth technical guidance and practical solutions to ensure successful experimental outcomes.

Understanding the Solubility of Amine Hydrochlorides

2-(4-Chlorophenyl)propan-2-amine hydrochloride is an organic salt. The presence of the amine group, when protonated by hydrochloric acid, forms an ammonium salt (-NH3+ Cl-).[1] This ionic character is the primary reason for its solubility in polar solvents like water.[1][2] The molecule, however, also possesses a nonpolar chlorophenyl ring and a propane backbone, which contribute to its hydrophobic nature.[3] The balance between the hydrophilic ammonium group and the hydrophobic organic structure dictates its overall solubility.

Solubility is not a fixed value but is influenced by several factors, including:

  • pH: The pH of the solution is a critical determinant of solubility for ionizable compounds.[4][5]

  • Solvent System: The choice of solvent and the presence of co-solvents can dramatically alter solubility.[6][7]

  • Temperature: For many solids, solubility increases with temperature, although there are exceptions.[8]

  • Ionic Strength: The concentration of other ions in the solution can impact the solubility of the salt.

  • Solid-State Properties: The crystalline form (polymorphism) of the compound can affect its solubility and dissolution rate.[9][10]

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter and provides a logical workflow for resolving them.

Issue 1: Compound Precipitates Out of Aqueous Buffer

Precipitation from an aqueous buffer is a common issue, often indicating that the solution is supersaturated or that the buffer conditions are unfavorable.

Root Cause Analysis and Step-by-Step Solution:

  • Verify Buffer pH: The solubility of amine hydrochlorides can decrease in neutral to basic conditions as the amine group deprotonates to its less soluble free base form. Conversely, at very low pH, the common ion effect from excess chloride ions can also reduce solubility.[11]

    • Action: Measure the pH of your final solution. Ensure it is in a range where the amine remains protonated. For most amine hydrochlorides, a slightly acidic pH (e.g., pH 3-6) is optimal.

  • Adjust Buffer pH: If the pH is too high, the amine will be in its less soluble free base form.

    • Protocol: Add a small amount of dilute HCl (e.g., 0.1 M) dropwise while monitoring the pH to lower it into the optimal range.

  • Consider a Different Buffer System: Some buffer components can interact with the compound and reduce its solubility.

    • Action: If possible, try a different buffer system (e.g., citrate instead of phosphate) at the same pH and concentration.

Issue 2: Inability to Achieve Desired Concentration in an Organic Solvent

While the hydrochloride salt form enhances aqueous solubility, you may need to dissolve the compound in organic or mixed-solvent systems for certain applications (e.g., chemical reactions, specific analytical techniques).

Root Cause Analysis and Step-by-Step Solution:

  • Assess Solvent Polarity: As an ionic salt, 2-(4-Chlorophenyl)propan-2-amine hydrochloride will have low solubility in nonpolar organic solvents like hexane or toluene.[2] It will be more soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).[7]

  • Employ a Co-Solvent System: Using a mixture of solvents is a powerful technique to enhance solubility.[6]

    • Protocol:

      • Start by dissolving the compound in a minimal amount of a good solvent in which it is highly soluble (e.g., water, methanol, or DMSO).

      • Gradually add the less-favorable solvent (the bulk solvent for your experiment) to the solution while stirring.

      • Observe for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of the co-solvents.

  • Consider Free-Basing (for specific applications): If the presence of the hydrochloride is not critical for the downstream application (e.g., some organic reactions), you can convert the salt to its free amine form, which may be more soluble in nonpolar organic solvents.

    • Caution: The free amine will have different chemical properties and may be less stable.

    • Protocol: Dissolve the hydrochloride salt in an aqueous solution and add a base (e.g., sodium bicarbonate or a tertiary amine like triethylamine) to deprotonate the amine.[12] Then, extract the free amine into an organic solvent.

Issue 3: Slow Dissolution Rate

Sometimes the compound may be soluble at the desired concentration, but it dissolves very slowly, which can be impractical for many experimental workflows.

Root Cause Analysis and Step-by-Step Solution:

  • Increase Surface Area: The rate of dissolution is directly proportional to the surface area of the solid in contact with the solvent.[10][13]

    • Action: Gently grind the solid compound into a fine powder using a mortar and pestle before adding it to the solvent. This process is known as micronization.[6][8]

  • Apply Agitation and Gentle Heating:

    • Action: Use a magnetic stirrer or vortex to agitate the solution. Gentle heating can also increase the rate of dissolution, but be cautious not to degrade the compound. Monitor the temperature and do not exceed the compound's stability limits.

  • Sonication:

    • Action: Place the sample in an ultrasonic bath. The high-frequency sound waves can help to break up solid aggregates and accelerate dissolution.

FAQ: Quick Answers to Common Questions

Q1: What is the expected solubility of 2-(4-Chlorophenyl)propan-2-amine hydrochloride in water?

Q2: Can I use DMSO or DMF to dissolve this compound for my cell-based assay?

Yes, DMSO and DMF are powerful polar aprotic solvents that can dissolve many poorly soluble compounds.[7] However, it is crucial to be aware that these solvents can be toxic to cells, even at low concentrations.

  • Best Practice: Prepare a concentrated stock solution in 100% DMSO or DMF and then dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of the organic solvent is below the tolerance level for your specific cell line (typically <0.5% for DMSO).

Q3: I am seeing poor peak shape in my LC-MS analysis. Could this be related to solubility issues?

Yes, poor peak shape in chromatography can be related to solubility problems in the mobile phase. If the compound is not fully soluble in the mobile phase at the injection point, it can lead to peak tailing or splitting.

  • Troubleshooting Steps:

    • Ensure your sample is fully dissolved in the injection solvent.

    • The injection solvent should be as similar as possible to the initial mobile phase conditions.

    • Consider adding a small percentage of a stronger organic solvent (like acetonitrile or methanol) or a few drops of water to your sample to improve solubility.[14]

    • Adjusting the pH of the mobile phase can also improve peak shape for ionizable compounds.

Q4: Are there any alternative salt forms that might have better solubility?

Salt formation is a common strategy to improve the solubility and dissolution rate of acidic and basic drugs.[13][15] While hydrochloride is a very common salt, other salt forms (e.g., mesylate, tosylate, or phosphate) could potentially offer different solubility profiles. However, preparing a different salt form would require chemical synthesis. For most research applications, optimizing the formulation of the existing hydrochloride salt is the more practical approach.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility challenges with 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

Solubility_Troubleshooting start Start: Solubility Issue Identified check_solvent Is the solvent aqueous or organic? start->check_solvent aqueous_path Aqueous Solvent check_solvent->aqueous_path Aqueous organic_path Organic Solvent check_solvent->organic_path Organic check_ph Check & Adjust pH (3-6) aqueous_path->check_ph ph_ok Is solubility still low? check_ph->ph_ok Yes success Success: Compound Dissolved check_ph->success No (Fixed) use_cosolvent_aq Add Polar Co-solvent (e.g., Ethanol, DMSO) ph_ok->use_cosolvent_aq increase_temp Gentle Heating / Sonication use_cosolvent_aq->increase_temp increase_temp->success check_polarity Is solvent sufficiently polar? (e.g., MeOH, EtOH, ACN) organic_path->check_polarity check_polarity->success No (Fixed) polarity_ok Is solubility still low? check_polarity->polarity_ok Yes use_cosolvent_org Use Polar Co-solvent (e.g., Water, DMSO) polarity_ok->use_cosolvent_org consider_freebase Consider Free-Basing (if applicable) use_cosolvent_org->consider_freebase consider_freebase->success

Caption: Decision tree for troubleshooting solubility issues.

Summary of Solubilization Strategies

StrategyMechanismBest ForConsiderations
pH Adjustment Increases the concentration of the ionized, more soluble form of the drug.[4]Aqueous solutionsThe optimal pH range must be determined; can affect compound stability.
Co-solvents Reduces the polarity of the solvent system, improving the solubility of hydrophobic compounds.[6]Aqueous and organic systemsThe co-solvent must be compatible with the experiment (e.g., not toxic to cells).
Particle Size Reduction Increases the surface area of the solid, leading to a faster dissolution rate.[6][8][10]Any system where the dissolution rate is slowDoes not increase the equilibrium solubility.
Heating & Agitation Increases the kinetic energy of the system, accelerating the dissolution process.[8]Most systemsOverheating can lead to compound degradation.
Complexation Encapsulates the hydrophobic drug in a hydrophilic carrier molecule (e.g., cyclodextrins).[9][16]Aqueous formulationsCan be a more complex formulation development process.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Why do amines dissolve in hydrochloric acid? Quora. Available from: [Link]

  • Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. Available from: [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]

  • amine salt formation in ketones as solvents. Sciencemadness.org. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Solubility and pH of amines. ISSR. Available from: [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available from: [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. Available from: [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. MDPI. Available from: [Link]

  • Effect of Organic Solvents on Separation of Heat Stable Salts (HSSs) Generated During Carbon Dioxide Absorption Using Amine Solu. AIDIC. Available from: [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. Available from: [Link]

  • Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection? Reddit. Available from: [Link]

  • 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. PubChem. Available from: [Link]

  • methylamine hydrochloride. Organic Syntheses. Available from: [Link]

  • 2-(4-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE. Reagent Database. Available from: [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. Available from: [Link]

  • 2-(4-Chlorophenyl)propan-2-amine Hydrochloride. Pharmaffiliates. Available from: [Link]

Sources

Troubleshooting

2-(4-Chlorophenyl)propan-2-amine hydrochloride interference in biological assays

This guide is intended for researchers, scientists, and drug development professionals who may encounter unexpected results or artifacts when using 2-(4-Chlorophenyl)propan-2-amine hydrochloride in biological assays. Due...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals who may encounter unexpected results or artifacts when using 2-(4-Chlorophenyl)propan-2-amine hydrochloride in biological assays. Due to the limited specific literature on this particular compound's assay interference profile, this document synthesizes broader, established principles of small molecule interference with actionable troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the potential for 2-(4-Chlorophenyl)propan-2-amine hydrochloride to interfere with common biological assays.

Q1: What is 2-(4-Chlorophenyl)propan-2-amine hydrochloride and why might it interfere with my assay?

A1: 2-(4-Chlorophenyl)propan-2-amine hydrochloride is a chemical compound with a phenethylamine backbone. This structural class is known to interact with biological systems, particularly the central nervous system.[1] Its potential for assay interference stems from several general properties common to many small molecules[2][3]:

  • Optical Properties: The presence of a phenyl ring can lead to intrinsic fluorescence or absorbance, which can interfere with optical-based readouts (e.g., fluorescence intensity, absorbance).[4][5][6]

  • Aggregation: Like many small molecules, it may form colloidal aggregates at higher concentrations in aqueous buffers. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[7]

  • Reactivity: The amine group and overall structure could potentially react with assay components, such as thiol groups on proteins or detection reagents.[8]

Q2: My compound shows activity in a primary screen. How do I know if it's a genuine "hit" or an artifact?

A2: Initial hits from high-throughput screening (HTS) require rigorous validation to rule out assay artifacts.[9] The first and most critical step is to perform a secondary or "orthogonal" assay.[4][10] This means using a different detection method or technology to confirm the biological activity. For example, if your primary assay measures fluorescence, a secondary assay could be based on luminescence or a label-free detection method. Consistent results across different platforms increase confidence that you have a genuine hit.

Q3: What are the most common types of interference I should be aware of?

A3: The most common interference mechanisms for small molecules can be broadly categorized as follows[2][3][7]:

  • Interference with Detection: The compound's intrinsic optical properties can mask or mimic a true signal. This includes autofluorescence (emitting light at the same wavelength as your reporter) and quenching (absorbing the excitation or emission light).[4][5]

  • Compound Aggregation: At certain concentrations, the compound may form nano- or microscale particles that can sequester and denature proteins non-specifically.[7]

  • Chemical Reactivity: The compound may be unstable in the assay buffer or react directly with target proteins or detection reagents.[8]

  • Enzyme Inhibition: In assays that use reporter enzymes (like luciferase or horseradish peroxidase), the compound could directly inhibit the reporter enzyme rather than the intended biological target.[11]

Part 2: Troubleshooting Guide for Specific Assay Issues

This section provides a structured approach to diagnosing and mitigating interference from 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

Issue 1: Unexpectedly High Signal in a Fluorescence-Based Assay

Symptoms:

  • High background fluorescence in wells containing only the compound and buffer.

  • An apparent "activation" or "inhibition" that does not titrate in a dose-dependent manner as expected.

Underlying Cause: The compound itself is likely autofluorescent at the excitation and emission wavelengths of your assay.[4][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high fluorescence.

Detailed Steps:

  • Run a Compound-Only Control: Prepare a plate with your standard assay buffer and a dilution series of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. Do not add any enzymes, substrates, or cells.

  • Read the Plate: Use the same plate reader and filter set (excitation and emission wavelengths) as your main experiment.

  • Analyze: If you observe a significant, concentration-dependent signal in these wells, you have confirmed autofluorescence.

Mitigation Strategies:

  • Switch Detection Method: The most robust solution is to switch to a non-fluorescent detection method, such as a luminescence-based assay (e.g., luciferase reporter) or an absorbance-based assay.[6][11]

  • Shift Wavelengths: If your fluorophore can be excited at a different wavelength, check if this new wavelength avoids the compound's fluorescence. Red-shifted dyes are often less susceptible to interference from small molecules.[4]

Issue 2: Apparent Inhibition in a Biochemical Assay

Symptoms:

  • The compound shows potent inhibition of your target enzyme.

  • The dose-response curve is unusually steep or has a low Hill slope.

  • Results are poorly reproducible.

Underlying Cause: The most likely cause is the formation of colloidal aggregates by the compound, which non-specifically inhibit proteins.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected aggregation.

Detailed Steps:

  • Detergent Test: Repeat your standard inhibition assay, but include a parallel experiment where a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) is added to the assay buffer.

  • Analyze: Compare the IC50 values (the concentration required for 50% inhibition) with and without the detergent. If the compound is an aggregator, the detergent will disrupt the aggregates, and the apparent potency of the compound will decrease significantly (a large increase in the IC50 value).

Confirmatory Test:

  • Dynamic Light Scattering (DLS): This technique directly measures the size of particles in a solution. A DLS experiment on the compound in your assay buffer can confirm the presence of aggregates at concentrations where you observe inhibition.[7]

Issue 3: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Signs of cytotoxicity (cell death, changes in morphology) at concentrations where you expect to see a specific effect.

Underlying Cause: The compound may be causing cytotoxicity or disrupting cell membranes, leading to non-specific effects that confound the assay readout.[2][3]

Troubleshooting Steps:

  • Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., using CellTiter-Glo®, MTS, or LDH release) with your cell line and a concentration range of 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

  • Determine Cytotoxic Threshold: Identify the concentration at which the compound begins to impact cell viability.

  • Correlate Data: Compare the cytotoxicity profile to your primary assay results. If the apparent activity only occurs at cytotoxic concentrations, it is likely an artifact of cell death. True "hits" should demonstrate their effect at non-toxic concentrations.

Part 3: Experimental Protocols

Protocol 1: Autofluorescence Interference Assay

Objective: To determine if 2-(4-Chlorophenyl)propan-2-amine hydrochloride fluoresces at the wavelengths used in a primary assay.

Materials:

  • 2-(4-Chlorophenyl)propan-2-amine hydrochloride

  • Assay buffer (the same used in the primary experiment)

  • DMSO (for compound dilution)

  • Microplate (e.g., 96-well or 384-well, black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Create a 2-fold serial dilution series of the compound in DMSO.

  • In the microplate, add the compound dilutions to the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and matches your primary assay (e.g., 1%).

  • Include "buffer + DMSO" only wells as a negative control (blank).

  • Read the plate using the fluorescence plate reader at the same excitation and emission wavelengths used in the primary assay.[10]

  • Data Analysis: Subtract the average fluorescence of the blank wells from the compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Luciferase Reporter Enzyme Inhibition Assay

Objective: To determine if the compound directly inhibits the firefly luciferase enzyme, a common reporter in cell-based assays.

Materials:

  • Recombinant firefly luciferase enzyme

  • Luciferase substrate (e.g., D-luciferin)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compound (2-(4-Chlorophenyl)propan-2-amine hydrochloride)

  • Known luciferase inhibitor (positive control)

  • 384-well white, opaque plates

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • Add 5 µL of the compound dilutions to the wells of the 384-well plate.[10]

  • Add 5 µL of a solution containing recombinant firefly luciferase to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 10 µL of the luciferase substrate to initiate the reaction.

  • Immediately read the luminescence on a plate reader.

  • Data Analysis: Compare the luminescence signal in the presence of the compound to the vehicle control. A decrease in signal indicates direct inhibition of the luciferase enzyme.[10]

Part 4: Data Presentation

The following tables represent hypothetical data from the troubleshooting experiments described above.

Table 1: Autofluorescence Interference Data

Compound Conc. (µM)Raw Fluorescence (RFU)Blank-Subtracted RFU
10015,23015,110
508,1507,030
254,2004,080
12.52,1101,990
6.251,050930
0 (Blank)1200

This data suggests the compound is autofluorescent and could interfere with fluorescence-based readouts.

Table 2: Aggregation Test Data (IC50 Shift)

ConditionIC50 (µM)Interpretation
Standard Buffer5.2Apparent inhibition observed.
Buffer + 0.01% Triton X-100> 100Loss of inhibition suggests aggregation is the likely mechanism.

This data strongly indicates that the observed inhibitory activity is an artifact of compound aggregation.[10]

References

  • Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481-483. [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). The trouble with Pan-Assay Interference Compounds (PAINS) in scientific literature. Journal of Medicinal Chemistry, 64(17), 12447-12455. [Link]

  • Griesbeck, C., & Guba, W. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 123-132. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Interference and Artifacts in High-content Screening. [Link]

  • Tan, L., Hirte, S., Palmacci, V., Stork, C., & Kirchmair, J. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. [Link]

  • S. Department of Health and Human Services. (n.d.). Assay Guidance Manual. [Link]

  • ACS Publications. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. [Link]

  • Taylor & Francis Online. (2021). Evolution of assay interference concepts in drug discovery. [Link]

  • National Center for Biotechnology Information. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(4-Chlorophenyl)propan-2-amine hydrochloride

Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Introduction

2-(4-Chlorophenyl)propan-2-amine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity is critical, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides practical, experience-based solutions to common purification problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Recrystallization Issues
Q1: My yield of 2-(4-Chlorophenyl)propan-2-amine hydrochloride is very low after recrystallization. What are the likely causes and how can I improve it?

A1: Low recovery is a frequent issue in recrystallization and can stem from several factors:

  • Excessive Solvent: The most common reason for low yield is using too much solvent.[4] The goal is to create a saturated solution at the solvent's boiling point, not to dissolve the compound completely at room temperature.

    • Solution: Start with a minimal amount of hot solvent and add it portion-wise until the solid just dissolves.[4] If you've added too much, carefully evaporate some of the solvent to re-saturate the solution.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility in the cold solvent, you will lose a substantial amount of product.

    • Solution: Conduct a small-scale solvent screen to identify the optimal solvent or solvent system. Common choices for amine hydrochlorides include alcohols (ethanol, isopropanol), water, or mixtures thereof.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, place it in an ice bath to maximize crystal formation.[4]

  • Premature Crystallization during Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-warmed funnel and filter flask.[5] It's also advisable to use a slight excess of hot solvent before filtration to prevent premature precipitation.[5]

Q2: I'm observing an oiling out phenomenon instead of crystallization. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.

  • Solution:

    • Lower the Temperature: Reheat the solution until the oil dissolves, then allow it to cool more slowly.

    • Add More Solvent: The oil may be a sign of extreme supersaturation. Add a small amount of hot solvent to the oiled-out mixture to dissolve the oil, then cool slowly.

    • Change the Solvent System: Consider using a lower-boiling solvent or a two-solvent system. In a two-solvent system, you dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution before cooling.[5]

Impurity Removal
Q3: After recrystallization, I still detect starting materials or side-products in my NMR/HPLC analysis. What are my options?

A3: If a single recrystallization is insufficient, you may need to employ alternative or multiple purification techniques.

  • Multiple Recrystallizations: Sometimes, a second or even third recrystallization is necessary to achieve the desired purity.

  • Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities. The general workflow is as follows:

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.

    • Separate the aqueous layer and basify it (e.g., with NaOH) to deprotonate the amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.

    • Convert the purified free base back to the hydrochloride salt by treating it with a solution of HCl in a suitable solvent like ether or isopropanol.[6]

  • Column Chromatography: While often used for the free base form, chromatography can be performed on the hydrochloride salt, though it can be more challenging. It is generally more effective to purify the free base on silica gel and then convert it to the hydrochloride salt.[7]

Q4: My product has a persistent color, even after recrystallization. How can I decolorize it?

A4: Colored impurities are common in amine synthesis, often arising from oxidation or side reactions.[6]

  • Activated Charcoal: A small amount of activated charcoal can be added to the hot solution just before filtration. The charcoal will adsorb many colored impurities.

    • Caution: Use charcoal sparingly, as it can also adsorb your product, leading to lower yields. Do not add charcoal to a boiling solution, as this can cause violent bumping.

Workflow & Analysis

Purification_Workflow

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude 2-(4-Chlorophenyl)propan-2-amine hydrochloride in various solvents (e.g., isopropanol, ethanol, water) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by HPLC

While a specific, validated method for this exact compound is not widely published, a general method for similar amine hydrochlorides can be adapted.[8]

ParameterRecommended Starting Conditions
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Detection UV, typically at a low wavelength (e.g., 210-220 nm) due to the chromophore.
Flow Rate 1.0 mL/min
Column Temp. Ambient or slightly elevated (e.g., 30 °C)

Procedure:

  • Prepare the mobile phase and degas it.

  • Accurately prepare a standard solution of known concentration and a sample solution of the purified product.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • The purity is typically determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.[8]

Troubleshooting_Logic

References

  • Reagent Database. (n.d.). 2-(4-chlorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 2-(4-chlorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(4-Chlorophenyl)propan-2-amine Hydrochloride. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (2009). WO 2009/062036 A2.
  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-AMINO-1-(4-CHLOROPHENYL)PROPAN-1-OL HYDROCHLORIDE. Retrieved from [Link]

  • Springer Nature. (2025). Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2025). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

Overview & Chemical Context 2-(4-Chlorophenyl)propan-2-amine hydrochloride is a primary amine with a tertiary alpha-carbon (an α,α -dimethylphenethylamine derivative). In solution, its basic amine group is readily proton...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Context

2-(4-Chlorophenyl)propan-2-amine hydrochloride is a primary amine with a tertiary alpha-carbon (an α,α -dimethylphenethylamine derivative). In solution, its basic amine group is readily protonated, making it highly responsive and sensitive in positive electrospray ionization (ESI+) mass spectrometry. However, this exact physicochemical property makes it a prime target for severe matrix effects —specifically ion suppression—when analyzed in complex biological matrices such as plasma, serum, or urine.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to diagnose, minimize, and compensate for these analytical disruptions.

Part 1: Troubleshooting FAQs (Causality & Solutions)

Q1: I am experiencing severe signal suppression and poor reproducibility (%CV > 20%) in plasma extracts. What is the mechanism behind this, and how can I fix it?

Causality: This is a classic presentation of ESI+ ion suppression. Plasma contains high concentrations of endogenous phospholipids (e.g., glycerophosphocholines). These molecules possess both highly surface-active lipid tails and basic functional groups. In the ESI source, they aggressively compete with the basic amine of 2-(4-Chlorophenyl)propan-2-amine for the limited charge and spatial capacity on the surface of the electrospray droplets. Because phospholipids are highly surface-active, they "crowd out" your analyte, forcing it to remain in the droplet interior and preventing it from entering the gas phase as a charged ion[1].

Solution: You must minimize the matrix effect by improving sample clean-up. Simple Protein Precipitation (PPT) does not remove phospholipids. Switch your extraction protocol to Solid Phase Extraction (SPE) —specifically, Mixed-Mode Cation Exchange (MCX). At an acidic pH, your basic amine analyte is positively charged and will bind strongly to the cation-exchange sorbent, allowing you to wash away the neutral and zwitterionic phospholipids with 100% organic solvent before eluting the analyte[2].

Q2: My analyte peak is tailing severely, and the retention time shifts between injections. Is this a matrix effect?

Causality: While matrix buildup on the column head can cause retention time shifts, peak tailing for basic amines is primarily caused by secondary interactions with the stationary phase. Unendcapped, residual silanol groups on reversed-phase C18 columns are weakly acidic. They act as localized cation exchangers, strongly interacting with the protonated amine of 2-(4-Chlorophenyl)propan-2-amine, causing the analyte to "drag" through the column rather than partition cleanly.

Solution: Control the mobile phase pH strictly. Use an acidic mobile phase modifier (e.g., 0.1% Formic Acid) to keep the silanols protonated (neutral) and the analyte fully ionized. If tailing persists, utilize a column specifically designed with a positively charged surface chemistry (e.g., CSH columns) to electrostatically repel basic amines.

Q3: I have optimized my chromatography and extraction, but a 15% matrix suppression remains. How do I ensure regulatory compliance and accurate quantitation?

Causality: Complete elimination of matrix effects is rarely achievable in high-throughput bioanalysis. When matrix components inevitably co-elute with the analyte, the method must be designed as a self-validating, mathematically self-correcting system[3].

Solution: You must compensate for the remaining matrix effect by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as a 13C or 2H labeled analog of 2-(4-Chlorophenyl)propan-2-amine. Because the SIL-IS co-elutes exactly with the native analyte, it experiences the exact same ion suppression environment in the ESI source. The ratio of the analyte signal to the SIL-IS signal remains constant, mathematically canceling out the variance and validating the quantitation[3].

Part 2: Experimental Protocols

Protocol 1: Post-Column Infusion (Qualitative Assessment of Matrix Effects)

This self-validating protocol maps the exact retention time windows where ion suppression occurs, allowing you to adjust your chromatographic gradient to elute the analyte in a "clean" zone[1].

  • Setup: Connect a syringe pump to a zero-dead-volume T-connector placed between the analytical LC column and the mass spectrometer ESI source.

  • Infusion: Infuse a neat standard solution of 2-(4-Chlorophenyl)propan-2-amine (e.g., 100 ng/mL) at a constant flow rate (e.g., 10 µL/min) to establish a steady, elevated baseline signal in the mass spectrometer.

  • Injection: Inject a blank matrix extract (e.g., extracted blank plasma) onto the LC column using your standard gradient method.

  • Observation: Monitor the MS signal. Any sudden dips (suppression) or spikes (enhancement) in the baseline indicate the elution of matrix components.

  • Action: Overlay the chromatogram of a neat analyte injection. If the analyte elutes during a suppression dip, alter the mobile phase gradient to shift the analyte's retention time into a stable baseline region.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE Workflow
  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MCX cartridge.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 2% Phosphoric acid (ensures the basic amine is fully protonated). Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water (removes polar interferences and salts).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol (removes phospholipids and neutral lipids).

  • Elution: Elute the basic amine analyte using 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the analyte, breaking the ionic bond with the sorbent).

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

Part 3: Data Presentation

Table 1: Impact of Sample Preparation Strategies on Matrix Factor and Recovery for Basic Amines in Plasma

Sample Preparation MethodMatrix Factor (MF)*Absolute Recovery (%)Phospholipid Removal
Protein Precipitation (PPT) 0.45 (Severe Suppression)95%Poor (< 10%)
Liquid-Liquid Extraction (LLE) 0.80 (Mild Suppression)70%Moderate (~60%)
Phospholipid Depletion Plates 0.92 (Minimal Effect)88%Excellent (> 95%)
Mixed-Mode Cation Exchange (MCX) 0.98 (No Significant Effect)92%Excellent (> 99%)

*Matrix Factor (MF) = Peak response in presence of matrix / Peak response in neat solvent. An MF of 1.0 indicates zero matrix effect.

Part 4: System Workflows & Mechanistic Visualizations

ESI_Suppression A Complex Matrix (Plasma/Urine) B Co-eluting Phospholipids & Endogenous Amines A->B contains D Analyte: 2-(4-Chlorophenyl)propan-2-amine A->D contains C ESI Droplet Surface (Limited Charge) B->C outcompetes E Ion Suppression (Reduced Analyte Signal) C->E results in D->C attempts to ionize

Mechanism of ESI+ ion suppression by matrix phospholipids competing for droplet surface charge.

Workflow Start Observe High %CV or Signal Loss Assess Assess Matrix Effect (Post-Column Infusion) Start->Assess Prep Optimize Sample Prep (Switch PPT to MCX-SPE) Assess->Prep If suppression > 20% Chrom Adjust Chromatography (Shift RT away from suppression) Assess->Chrom If co-elution occurs Calib Compensate (Use SIL-IS or Matrix-Matched) Prep->Calib Chrom->Calib End Robust LC-MS/MS Method Calib->End

Step-by-step diagnostic and mitigation workflow for LC-MS/MS matrix effects.

References

  • Cortese M, Gigliobianco MR, Magnoni F, Censi R, Di Martino P. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Molecules. 2020. 2

  • Hewavitharana AK, Tan SK, Shaw PN. "Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis." LCGC North America. 2014. 3

  • Nasiri A, Jahani R, Mokhtari S, Yazdanpanah H, Daraei B, Faizi M, Kobarfard F. "Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review." Analyst. 2021. 1

Sources

Optimization

Optimizing storage conditions for 2-(4-Chlorophenyl)propan-2-amine hydrochloride

Welcome to the technical support center for 2-(4-Chlorophenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Chlorophenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Given the limited specific public data on this exact molecule, the following recommendations are grounded in established principles of chemical stability for amine hydrochlorides, phenethylamine derivatives, and chlorinated aromatic compounds.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

Q1: What are the optimal storage conditions for solid 2-(4-Chlorophenyl)propan-2-amine hydrochloride?

To ensure maximal shelf-life, the solid compound should be stored under controlled conditions that mitigate the primary degradation risks: hydrolysis, oxidation, and photodegradation.

Table 1: Recommended Storage Conditions for Solid Compound

ParameterRecommendationRationale
Temperature -20°C for long-term storage (months to years). [1][2]Reduces the rate of all potential chemical degradation pathways.[3]
2-8°C for short-term storage (days to weeks). [1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The amine group is susceptible to oxidation and can react with atmospheric CO₂.[3]
Moisture Store in a desiccated environment.[2][4]Hydrochloride salts can be hygroscopic, absorbing atmospheric moisture which can lead to chemical degradation or physical changes.[4][5]
Light Protect from light by using an amber vial or storing in a dark location.[1][3]Chlorinated aromatic compounds can be susceptible to photodegradation.[6][7]
Container Tightly sealed, high-density polyethylene (HDPE) or glass containers.[4]Prevents exposure to air and moisture.[4]
Q2: My laboratory does not have inert atmosphere capabilities. What is the next best option?

If an inert atmosphere is not feasible, the most critical factors to control are temperature and moisture. Store the compound in a desiccator at -20°C. Using a vacuum-sealable container can also be an effective alternative to minimize exposure to ambient air.

Q3: How should I prepare and store solutions of this compound?

Solutions are generally less stable than the solid material.[3] For optimal stability in solution:

  • Temperature: Store stock solutions frozen at -20°C or colder.[3]

  • Solvent Choice: Use high-purity, anhydrous solvents. For aqueous solutions, use buffered systems if the compound's pH-stability profile is known.

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If storing, divide solutions into single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Is 2-(4-Chlorophenyl)propan-2-amine hydrochloride considered hygroscopic?

While specific data for this compound is not available, hydrochloride salts of amines are often hygroscopic, meaning they can absorb moisture from the air.[4][5] It is best practice to handle the compound in a low-humidity environment (e.g., a glove box or a room with a dehumidifier) and to minimize its exposure to the atmosphere.

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter.

Issue 1: The solid material has changed color (e.g., from white to off-white/yellow).
  • Question: My white powder has developed a yellowish tint over time. What could be the cause, and is the material still usable?

  • Answer:

    • Potential Cause: Color change often indicates chemical degradation. The most likely culprits are oxidation of the amine group or photodegradation of the chlorinated aromatic ring. This process can be accelerated by exposure to air, light, and elevated temperatures.[3]

    • Recommended Action: The material's purity is now questionable. Before use, you must re-characterize the compound to determine its purity.

      • Step 1: Analytical Purity Check. Use a reliable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the purity and identify potential degradants.

      • Step 2: Compare to a Standard. If available, compare the analytical results of the discolored material to a fresh, unopened sample or a previously established reference standard.

      • Step 3: Decision. If the purity has dropped below the acceptable limit for your application, the batch should be discarded. Using a degraded sample can lead to inaccurate and unrepeatable experimental results.

Issue 2: The compound shows poor or inconsistent solubility.
  • Question: I am having trouble dissolving the compound completely, or I'm seeing different solubility results from the same batch. What's happening?

  • Answer:

    • Potential Cause 1: Hygroscopicity. If the compound has absorbed moisture, its effective concentration will be lower than expected, affecting the weight-to-volume calculation for your solution. Moisture can also sometimes lead to the formation of less soluble hydrates.[8]

    • Potential Cause 2: Degradation. The degradation products may have different solubility profiles than the parent compound, potentially resulting in insoluble particulates.

    • Potential Cause 3: Salt Disproportionation. In the presence of moisture and certain excipients or surfaces, a hydrochloride salt can sometimes disproportionate into its free base and hydrochloric acid.[5][9] The free base form often has significantly lower aqueous solubility.

    • Recommended Action:

      • Step 1: Dry the Material. Before weighing, dry a small amount of the material under vacuum for several hours to remove any absorbed water. Then, attempt to prepare the solution again.

      • Step 2: Check pH. If preparing an aqueous solution, check the pH. The hydrochloride salt should yield a slightly acidic solution. If the pH is neutral or basic, it may indicate a loss of the HCl salt form.

      • Step 3: Use Sonication. Gentle sonication can help dissolve stubborn particles, but be cautious as it can also introduce heat.

      • Step 4: Analytical Confirmation. If solubility issues persist, analyze the solid material by HPLC or another suitable method to check for impurities or degradation products.

Issue 3: HPLC analysis shows new impurity peaks over time.
  • Question: My stock solution, stored in the refrigerator at 4°C, is showing new peaks in the HPLC chromatogram after a few weeks. Why?

  • Answer:

    • Potential Cause: This is a clear indication of solution-state degradation. Storing solutions at 4°C slows down, but does not stop, chemical reactions.[3] The solvent itself can also play a role in the degradation pathway.

    • Recommended Action:

      • Step 1: Confirm Degradation. Run a freshly prepared solution from a reliable solid sample to confirm that the new peaks are not present initially.

      • Step 2: Optimize Solution Storage. For future use, store all solutions at -20°C or, ideally, -80°C. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can also degrade the compound.

      • Step 3: Consider Solvent. If degradation is still observed even at -20°C, consider switching to a different solvent system if your experimental design allows. High-purity, anhydrous, and degassed solvents are recommended.[3]

III. Experimental Protocols & Visualizations

Protocol: Establishing a Simple Stability Study

This protocol allows you to proactively assess the stability of your compound under your specific laboratory conditions.

  • Sample Preparation: Divide a new batch of the solid compound into four identical, amber glass vials.

  • Condition Setup:

    • Vial 1 (Control): Immediately analyze this sample to establish a baseline (T=0) purity profile via HPLC.

    • Vial 2 (Recommended): Store at -20°C in a desiccator.

    • Vial 3 (Ambient): Store at room temperature (~22°C) on the benchtop, exposed to ambient light and air.

    • Vial 4 (Elevated Temp): Store in an oven at 40°C.

  • Time Points: Analyze a small amount from each vial (2, 3, and 4) at set time points (e.g., 1 week, 1 month, 3 months).

  • Analysis: Use HPLC to determine the purity of each sample. Compare the results to the T=0 control. A significant drop in the main peak area or the appearance of new peaks indicates degradation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

G cluster_solid Solid Material Troubleshooting cluster_solution Solution Troubleshooting start Problem Observed (e.g., Color Change, Low Solubility, New HPLC Peaks) is_solid Is the issue with the solid material or a solution? start->is_solid solid_path Solid Material check_storage Review Storage Conditions: - Temp (-20°C?) - Light (Protected?) - Moisture (Desiccated?) is_solid->check_storage Solid solution_path Solution check_solution_storage Review Solution Protocol: - Stored at -20°C or colder? - Freshly prepared? - Aliquoted? is_solid->check_solution_storage Solution re_characterize Re-characterize Solid: - HPLC for Purity - LC-MS for Degradants check_storage->re_characterize purity_ok Purity Acceptable? re_characterize->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes discard_compound Discard and Order New Batch purity_ok->discard_compound No prepare_fresh Prepare Fresh Solution from Validated Solid check_solution_storage->prepare_fresh issue_persists Does the issue persist with fresh solution? prepare_fresh->issue_persists issue_persists->use_compound No investigate_solvent Investigate Solvent Effects: - Purity of Solvent - pH of Aqueous Solution - Compound-Solvent Interaction issue_persists->investigate_solvent Yes resolve_protocol Revise Solution Preparation Protocol investigate_solvent->resolve_protocol

Caption: Troubleshooting Decision Tree for Stability Issues.

References
  • Guerrieri, P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University. [Link]

  • Tong, W. & Whitesell, G. (2004).
  • Guerrieri, P., & Taylor, L. S. (2009). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts. Pharmaceutical research, 26(3), 694–707.
  • ResearchGate. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • Jain, N., & Majumdar, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3), 64-74.
  • Flow-Tech. (2024). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ResearchGate. Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons. [Link]

  • Ohura, T., et al. (2004). Occurrence, Profiles, and Photostabilities of Chlorinated Polycyclic Aromatic Hydrocarbons Associated with Particulates in Urban Air. Environmental Science & Technology, 38(24), 6576–6582.
  • Nist Global. (2023). Safe Chemical Storage: 7 Pro Tips You Need. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the enantiomeric separation of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a chiral primary amine of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the enantiomeric separation of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a chiral primary amine of significant interest in pharmaceutical development. The separation of its enantiomers is a critical analytical challenge, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions, ensuring the development of robust and reliable chiral separation methods.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the method development for 2-(4-Chlorophenyl)propan-2-amine hydrochloride, explaining the causative factors and providing actionable solutions.

Q1: Why am I observing severe peak tailing for both enantiomers in my chromatogram?

A1: The Cause: Unwanted Secondary Interactions

Severe peak tailing is the most common issue when analyzing basic compounds like 2-(4-Chlorophenyl)propan-2-amine on silica-based chiral stationary phases (CSPs).[3] The primary amine group is protonated under typical chromatographic conditions, carrying a positive charge. This positive charge leads to strong ionic interactions with residual silanol groups (Si-OH) on the silica surface, which are deprotonated and negatively charged (SiO⁻).[4][5] This secondary retention mechanism, separate from the desired chiral recognition, causes a portion of the analyte molecules to lag on the column, resulting in asymmetric, tailing peaks.[6]

Visualizing the Problem:

cluster_0 Mechanism of Peak Tailing cluster_1 Solution: Masking Silanol Sites Analyte Protonated Amine (R-NH3+) CSP Chiral Selector on Silica Surface Analyte->CSP Primary Interaction (Chiral Recognition) Silanol Deprotonated Silanol (SiO-) Analyte->Silanol Secondary Interaction (Causes Tailing) Analyte_S Protonated Amine (R-NH3+) CSP_S Chiral Selector on Silica Surface Analyte_S->CSP_S Desired Interaction Only Silanol_S Blocked Silanol Site Additive Basic Additive (e.g., DEA) Additive->Silanol_S Masking Interaction

Caption: Silanol interference and the role of basic additives.

Solutions to Mitigate Peak Tailing:
  • Incorporate Basic Additives into the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[7] This additive, typically a primary or secondary amine, acts as a competitor for the active silanol sites, effectively "masking" them from the analyte and dramatically improving peak shape.[4]

    • Action: For normal-phase HPLC, add 0.1% to 0.5% of an amine like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[4] For Supercritical Fluid Chromatography (SFC), these additives are typically added to the organic co-solvent.[8]

AdditiveTypical Starting Concentration (v/v)ModeNotes
Diethylamine (DEA)0.1%NP-HPLC, SFCHighly effective for basic analytes.[7]
Triethylamine (TEA)0.1%NP-HPLC, SFCA common alternative to DEA.[4]
Butylamine (BA)0.1%NP-HPLC, SFCAnother effective option.[4]
Ammonium Hydroxide0.1%SFCUse with caution, as it can destroy enantioselectivity on some phases like cyclofructans.[9]
  • Use a Highly Deactivated or End-Capped Column: Modern CSPs are often manufactured on high-purity silica with advanced end-capping to minimize the number of accessible silanol groups. If you are using an older column, switching to a newer generation CSP may resolve the issue.[5]

  • Switch to Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for separating primary amines.[8][10] It often provides superior peak symmetry and faster analysis times.[9][11] The supercritical CO₂ mobile phase has different interaction properties, and when combined with alcohol modifiers and additives, it can lead to highly efficient separations.

Q2: I have poor or no resolution between the enantiomers. What are my next steps?

A2: The Cause: Insufficient Chiral Recognition

Achieving chiral separation relies on creating a transient diastereomeric complex between the analyte enantiomers and the chiral stationary phase.[12] If the energetic difference between these two complexes is too small, the enantiomers will not be resolved. Improving resolution requires a systematic approach to enhance the selectivity (α) of your method.[13]

Workflow for Improving Resolution:

Start Start: Poor Resolution (Rs < 1.5) Screen_CSP 1. Screen Different CSPs (Polysaccharide, Crown Ether, Macrocyclic Glycopeptide) Start->Screen_CSP Optimize_MP 2. Optimize Mobile Phase - Change Organic Modifier - Adjust Modifier % - Vary Additive Type/Conc. Screen_CSP->Optimize_MP Select best candidate Optimize_Temp 3. Optimize Temperature (e.g., 15°C, 25°C, 40°C) Optimize_MP->Optimize_Temp Optimize_Flow 4. Reduce Flow Rate Optimize_Temp->Optimize_Flow Success Success: Baseline Resolution (Rs ≥ 1.5) Optimize_Flow->Success

Caption: Systematic workflow for chiral method optimization.

Detailed Optimization Strategies:
  • Screen Chiral Stationary Phases (CSPs): The choice of CSP is the most critical factor influencing selectivity.[13] Since chiral recognition is difficult to predict, screening a diverse set of columns is the most effective strategy.[14][15]

    • Action: Screen your analyte on columns from at least two different classes.

CSP ClassCommon PhasesStrengths for Primary Amines
Polysaccharide-based Amylose or cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD)Broad applicability, effective in multiple modes (NP, RP, SFC).[4][16]
Crown Ether-based e.g., Crownpak® CR-I(+)Excellent for compounds with primary amine groups.[8][17]
Macrocyclic Glycopeptide Vancomycin, Teicoplanin (e.g., CHIROBIOTIC® V, T)Useful in reversed-phase and polar organic modes, highly compatible with LC-MS.[18]
  • Optimize the Mobile Phase:

    • Organic Modifier: The type of alcohol (e.g., 2-propanol, ethanol) and its concentration in the mobile phase directly impacts retention and selectivity. Different alcohols can alter the hydrogen-bonding interactions between the analyte and the CSP.[13]

    • Additives: The type and concentration of both acidic and basic additives can fine-tune selectivity. Sometimes a combination of an acid (like TFA) and a base (like TEA) can form an ion-pair with the analyte, enhancing chiral recognition.[4][9]

  • Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[19]

    • Action: Evaluate the separation at a minimum of three temperatures (e.g., 15°C, 25°C, 40°C).

    • Note: While lower temperatures generally increase selectivity, this is not a universal rule.[15] In some cases, increasing the temperature can improve peak efficiency or even reverse the elution order of the enantiomers.[13][20]

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency, leading to narrower peaks and better resolution, although it will increase the analysis time.[4] This is especially beneficial if the separation is efficiency-limited rather than selectivity-limited.

Q3: My retention times are drifting, and the separation is not reproducible. What are the likely causes?

A3: The Cause: Column Disequilibrium or "Memory Effects"

Reproducibility issues in chiral chromatography, especially when using additives, often stem from insufficient column equilibration or the "memory effect" of additives.[21]

  • Insufficient Equilibration: Chiral stationary phases, particularly when switching between mobile phases containing different additives, can require extended equilibration times to achieve a stable surface chemistry. This can take much longer than the standard 10-20 column volumes typical for achiral separations.[15]

  • Additive Memory Effect: Basic additives like DEA can strongly adsorb to the stationary phase. If you run a method without an additive on a column previously exposed to one, the slow leaching of the adsorbed additive can cause retention times to drift over a long series of injections.[21] This effect can persist for thousands of column volumes.

Solutions for Improved Reproducibility:
  • Ensure Thorough Equilibration: When implementing a new method or after the system has been idle, equilibrate the column for at least 60-90 minutes with the mobile phase to ensure a stable baseline and reproducible retention times.

  • Dedicate Columns to Specific Methods: To avoid memory effects, it is best practice to dedicate specific columns to methods using certain classes of additives (e.g., one column for basic additives, another for acidic).[4] This prevents cross-contamination and ensures long-term method robustness.

  • Prepare Fresh Mobile Phase Daily: Mobile phases containing volatile additives like DEA, TEA, or TFA can change in composition over time due to evaporation, altering the selectivity of the separation.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is the best starting point for 2-(4-Chlorophenyl)propan-2-amine hydrochloride?

For a primary amine like this, a crown ether-based CSP (e.g., Crownpak® CR-I(+)) is an excellent and highly specific starting point, as these phases are designed for the chiral recognition of primary amino groups.[8][17] Alternatively, screening on a broad-selectivity polysaccharide-based column (e.g., an amylose or cellulose derivative) is a standard and effective approach.[14]

Q2: What is the dual role of acidic (TFA) and basic (TEA) additives in the mobile phase?

This combination is often used in SFC and HPLC to improve both peak shape and selectivity.[9]

  • The Base (TEA/DEA): Its primary role is to act as a silanol-masking agent to prevent peak tailing, as described in the troubleshooting section.[4]

  • The Acid (TFA): It ensures the primary amine of the analyte is consistently protonated (R-NH₃⁺).

  • The Combination: Together, they can form an ion-pairing system that enhances the interaction with the CSP, potentially leading to better chiral recognition and improved resolution.[4]

Q3: Should I use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for this separation?

Both techniques are viable, but SFC often presents compelling advantages for primary amines.[11]

  • HPLC: A reliable and widely available technique. Normal-phase HPLC is traditionally strong for this class of compounds.[9]

  • SFC: Often provides better peak symmetry, significantly faster analysis times, and has a lower environmental impact due to the use of CO₂ as the main mobile phase component.[8][11] For high-throughput screening, SFC is an increasingly attractive option.

Q4: Is derivatization a necessary step for this compound?

For HPLC or SFC, derivatization is generally not necessary and direct separation is preferred. The use of modern CSPs and appropriate mobile phase additives should allow for the successful direct resolution of the enantiomers.[4] Derivatization is more commonly considered for Gas Chromatography (GC) analysis of amines, where it is often required to prevent severe peak tailing and improve volatility.[22]

Q5: How can I confirm the elution order of the (R)- and (S)-enantiomers?

The elution order can only be confirmed empirically by injecting an enantiomerically pure standard of either the (R)- or (S)-form and matching its retention time to one of the peaks in the racemic mixture's chromatogram. The elution order can change depending on the CSP, mobile phase, and temperature used.[13]

Appendix: Starting Experimental Protocols

These protocols provide a starting point for screening. Further optimization will be required based on the results.

Protocol 1: HPLC Normal-Phase Screening
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve 2-(4-Chlorophenyl)propan-2-amine HCl in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 60 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the sample and record the chromatogram for at least twice the retention time of the second eluting peak.

    • Calculate the resolution (Rs). A value ≥ 1.5 is considered baseline separation.[4]

Protocol 2: Supercritical Fluid Chromatography (SFC) Screening
  • Instrumentation: Analytical SFC system with UV detector and back-pressure regulator.

  • Column: Chiralpak® IA, 150 x 4.6 mm, 3 µm (or equivalent immobilized polysaccharide CSP).

  • Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.3% TFA and 0.2% TEA (B).

  • Gradient: 5% to 50% B over 5 minutes, hold at 50% for 1 minute.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve 2-(4-Chlorophenyl)propan-2-amine HCl in Methanol to a concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Equilibrate the system until temperature and pressure are stable.

    • Inject a blank (Methanol) to ensure a clean baseline.

    • Inject the sample and record the chromatogram.

    • Evaluate peak shape and resolution across the gradient to identify promising isocratic conditions for further optimization.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2022).
  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. (n.d.). Benchchem.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).
  • Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chrom
  • Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separ
  • Chiral Mobile Phase Additives. (n.d.). Alfa Chemistry.
  • Chiral HPLC and SFC Columns. (n.d.). Columnex LLC.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies.
  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021).
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Chiral mobile phase additives in HPLC enantiosepar
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Chiral HPLC Method Development. (n.d.). I.B.S..
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Common Causes Of Peak Tailing in Chrom
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Chiral Method Development Str
  • A Comparative Guide to the Purity Validation of (R)-2-Amino-2-(4-chlorophenyl)acetic acid by RP-HPLC and Chiral Capillary Electrophoresis. (n.d.). Benchchem.
  • Trouble with chiral separations. (2020).
  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (n.d.).
  • Chiral HPLC Separ
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules.
  • Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology.
  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (n.d.). Wiley.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.).
  • Are the enantiomers of the drug compounds separated in the final product? How is this separation done? (2020).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC.
  • Chiral Separation Techniques. (n.d.). Chemist Library.
  • Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. (n.d.). DergiPark.
  • Application Note: Chiral Separation of 2-(4-Ethylphenyl)
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Sigma-Aldrich.
  • (PDF) Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. (2025).
  • Chiral Stationary Phases For Chromatography Based On Aromatic Allyl Amines. (n.d.).
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PMC.
  • Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. (2019). PubMed.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
  • Basics of chiral HPLC. (n.d.). SlidePlayer.

Sources

Optimization

Minimizing impurities in 2-(4-Chlorophenyl)propan-2-amine hydrochloride production

Technical Support Center: Impurity Minimization in 2-(4-Chlorophenyl)propan-2-amine HCl Production Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Minimization in 2-(4-Chlorophenyl)propan-2-amine HCl Production

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with optimizing the synthesis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS: 17797-11-4).

The production of this sterically hindered benzylic amine typically involves a Grignard reaction to form a tertiary alcohol, followed by a Ritter reaction and subsequent alkaline hydrolysis. The mechanistic challenges—particularly E1 elimination and hindered amide cleavage—are well-documented in the synthesis of structurally homologous compounds [1]. This guide provides field-proven, self-validating protocols to eliminate bottlenecks and ensure high-purity active pharmaceutical ingredient (API) recovery.

I. Mechanistic Overview & Synthesis Workflow

The synthesis relies on the generation of a benzylic tertiary carbocation from 2-(4-chlorophenyl)propan-2-ol. Because this intermediate is highly susceptible to side reactions, strict environmental control is required at each node of the workflow.

SynthesisWorkflow A 4-Chloroacetophenone + MeMgBr B Grignard Reaction (THF, 0°C to RT) A->B C 2-(4-Chlorophenyl)propan-2-ol B->C D Ritter Reaction (NaCN, H2SO4, AcOH) C->D E N-Formyl Intermediate D->E F Alkaline Hydrolysis (KOH, Ethylene Glycol) E->F G Free Base Extraction F->G H Salt Formation (HCl gas/Isopropanol) G->H I 2-(4-Chlorophenyl)propan-2-amine HCl (Target API) H->I

Figure 1: Synthesis workflow of 2-(4-Chlorophenyl)propan-2-amine HCl.

II. Troubleshooting FAQs

Q1: Why is there a persistent alkene impurity (4-chloro-α-methylstyrene) in my crude product? Root Cause & Causality: The Ritter reaction relies on generating a stable tertiary carbocation using concentrated sulfuric acid [2]. However, this benzylic carbocation is highly susceptible to E1 elimination. If the localized temperature at the acid addition site exceeds 20°C, deprotonation outcompetes the nucleophilic attack by the nitrile source, leading to the irreversible formation of the alkene. Self-Validating Solution: Implement strict cryogenic control (0–5°C) during the initial H₂SO₄ addition. Validate the suppression of the E1 pathway by running an in-process GC-FID analysis; the alkene peak must be < 0.15% before allowing the reaction to warm to room temperature.

Q2: My final API assay is low, and LC-MS shows a major impurity at m/z 198. What is this, and how do I remove it? Root Cause & Causality: The mass m/z 198 corresponds to the unhydrolyzed N-(2-(4-chlorophenyl)propan-2-yl)formamide intermediate. The α,α-dimethyl group creates massive steric hindrance around the amide carbonyl. Standard aqueous NaOH hydrolysis lacks the thermal energy to overcome this activation barrier, resulting in stalled reactions . Self-Validating Solution: Switch the solvent system to a high-boiling alcohol (e.g., ethylene glycol) and use potassium hydroxide (KOH). Refluxing at 140–150°C provides the necessary kinetic energy. Validate completion via HPLC-UV; do not proceed to extraction until the formamide peak area is < 0.10%.

Q3: How can I ensure the complete removal of residual 4-chloroacetophenone and dimeric impurities? Root Cause & Causality: Unreacted 4-chloroacetophenone from the Grignard step and dimeric alkenes (from the polymerization of 4-chloro-α-methylstyrene) are highly lipophilic and can become trapped in the final crystal lattice if precipitated too quickly. Self-Validating Solution: Exploit differential solubility during the final salt formation. The target hydrochloride salt is highly polar, whereas the impurities are strictly lipophilic. Crystallize the API from a dual-solvent system (isopropanol/diisopropyl ether). The lipophilic impurities remain trapped in the mother liquor. Validate by analyzing the isolated crystals via GC-MS.

III. Impurity Profiling Data

Impurity NameOrigin / MechanismDetection MethodAcceptance Criteria
4-Chloro-α-methylstyrene E1 elimination of benzylic carbocation during Ritter reactionGC-FID< 0.15%
N-(2-(4-chlorophenyl)propan-2-yl)formamide Incomplete alkaline hydrolysis due to steric hindranceHPLC-UV< 0.10%
4-Chloroacetophenone Unreacted starting material from the Grignard additionGC-MS< 0.05%
Dimeric alkenes Carbocation polymerization during acid catalysisLC-MS< 0.05%

IV. Optimized, Self-Validating Experimental Protocol

Phase 1: Controlled Ritter Reaction (Minimizing Alkene Formation)

  • Charge: In a dry, jacketed reactor, dissolve 1.0 equivalent of 2-(4-chlorophenyl)propan-2-ol in 3 volumes of glacial acetic acid.

  • Reagent Addition: Add 1.5 equivalents of sodium cyanide (NaCN). (Safety: Highly toxic; ensure rigorous ventilation and scrubbing).

  • Cryogenic Cooling: Chill the reactor internal temperature to 0–5°C using a glycol bath.

  • Acid Catalysis: Add 2.0 equivalents of concentrated H₂SO₄ dropwise over 2 hours. Causality: The slow addition rate prevents exothermic spikes that drive E1 elimination. Maintain internal temp < 10°C.

  • In-Process Control (IPC) 1: Stir at 20°C for 4 hours. Sample for TLC (Hexane:EtOAc 8:2). Validation: The protocol validates itself when the tertiary alcohol spot (Rf ~0.4) is completely absent. Do not proceed until confirmed.

  • Quench: Pour the mixture over crushed ice and extract the N-formyl intermediate with dichloromethane. Dry and concentrate.

Phase 2: High-Energy Alkaline Hydrolysis (Cleaving the Hindered Amide)

  • Solvent Swap: Dissolve the crude N-formyl intermediate in 4 volumes of ethylene glycol.

  • Base Addition: Add 4.0 equivalents of solid KOH pellets.

  • Thermal Cleavage: Heat the mixture to a vigorous reflux (140–150°C) for 18 hours. Causality: The high temperature is mandatory to overcome the steric shielding of the α,α-dimethyl group.

  • In-Process Control (IPC) 2: Sample for HPLC-UV. Validation: The reaction is validated as complete only when the formamide peak (m/z 198) is < 0.10% relative to the free base peak.

  • Extraction: Cool to room temperature, dilute with 10 volumes of water, and extract the free base into methyl tert-butyl ether (MTBE). Wash with brine and dry over anhydrous Na₂SO₄.

Phase 3: Salt Formation and Lipophilic Purging

  • Precipitation: Transfer the MTBE solution to a clean reactor and add 1.1 equivalents of anhydrous HCl in isopropanol (IPA) dropwise at 10°C. A white precipitate will form immediately.

  • Solvent Purge: Add 2 volumes of cold diisopropyl ether (DIPE) and stir for 1 hour. Causality: DIPE acts as an anti-solvent for the API but retains the lipophilic 4-chloroacetophenone and dimeric impurities in solution.

  • Isolation: Filter the crystals under vacuum, wash with cold DIPE, and dry in a vacuum oven at 50°C to constant weight.

V. References

  • Title: N-[11C-Methyl]chlorphentermine and N,N-[11C-Dimethyl]Chlorphentermine as Brain Blood-Flow Agents for Positron Emission Tomography Source: Journal of Nuclear Medicine URL: [Link]

  • Title: Including the Ritter reaction, provide a synthesis for the anorexic compound Source: Study.com URL: [Link]

  • Title: Synthesis of N-formyl derivatives of chlorphentermine Source: INIS-IAEA Database URL: [Link]

Sources

Troubleshooting

Enhancing the signal-to-noise ratio in NMR for 2-(4-Chlorophenyl)propan-2-amine hydrochloride

Optimizing NMR Signal-to-Noise for Enhanced Structural Elucidation and Purity Assessment Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Chlorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing NMR Signal-to-Noise for Enhanced Structural Elucidation and Purity Assessment

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)propan-2-amine hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of achieving a high signal-to-noise ratio (S/N) in Nuclear Magnetic Resonance (NMR) spectroscopy for this specific analyte. As a Senior Application Scientist, this guide synthesizes technical principles with field-proven insights to help you acquire high-quality, publication-ready NMR data.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding signal-to-noise in NMR experiments.

Q1: Why is a high signal-to-noise ratio (S/N) so critical in my NMR spectrum?

A high S/N is fundamental to the reliability and utility of your NMR data. It ensures that real signals from your compound are clearly distinguishable from random background noise. This is critical for:

  • Accurate Integration: Precisely quantifying the number of protons or carbons, which is essential for structural verification.

  • Detection of Low-Concentration Species: Identifying and characterizing low-level impurities or degradation products, a crucial aspect of drug development and quality control.

  • Observation of Weak Signals: Clearly resolving signals from nuclei with inherently low sensitivity, such as quaternary carbons in a ¹³C NMR spectrum.[1]

  • Confidence in Structural Assignment: Avoiding the misinterpretation of noise spikes as real peaks, which could lead to incorrect structural elucidation.

Q2: What are the primary factors that influence the S/N in an NMR experiment?

The S/N is not determined by a single factor but is a result of the interplay between the sample, the hardware, and the experimental parameters. The key contributors are:

  • Sample Concentration: Higher concentration directly increases the number of nuclei in the detection volume, leading to a stronger signal.

  • Inherent Nuclear Properties: The ¹H nucleus is highly sensitive, while the ¹³C nucleus has both a low natural abundance (~1.1%) and a weaker magnetic moment, making it inherently much less sensitive.

  • Spectrometer Field Strength: Higher magnetic fields increase the population difference between spin states, resulting in a stronger NMR signal.[2]

  • Probe Technology: The use of a cryogenically cooled probe (CryoProbe) can dramatically reduce thermal noise from the electronics, boosting S/N by a factor of 3 to 5 compared to a standard room-temperature probe.[3][4][5]

  • Acquisition & Processing Parameters: Choices made during the experiment (e.g., number of scans, relaxation delays) and data processing have a profound impact on the final S/N.[6]

Q3: My compound is a hydrochloride salt. Does this require special consideration for NMR?

Yes, absolutely. The hydrochloride salt form of 2-(4-Chlorophenyl)propan-2-amine can influence sample preparation significantly.

  • Solubility: Hydrochloride salts often have different solubility profiles than their free-base counterparts. They are typically more soluble in polar solvents. For this compound, a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ is often a good choice, whereas solubility might be limited in less polar solvents like chloroform-d (CDCl₃).[7]

  • Hygroscopicity: Some salts can absorb atmospheric moisture, which can introduce a large water signal into your ¹H NMR spectrum and potentially affect sample stability.

  • pH Effects: The acidic nature of the sample can cause exchange of the amine proton with residual water or solvent protons, which can lead to peak broadening. Using an aprotic polar solvent like DMSO-d₆ can help to observe the N-H proton signals more clearly.

In-Depth Troubleshooting Guides

This section provides structured, question-and-answer workflows for specific S/N issues you may encounter.

Problem 1: My ¹³C spectrum is extremely noisy, and I can't confidently identify all my peaks, especially the quaternary carbons.

A1: Why is this happening? This is the most common challenge in ¹³C NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C isotope.[1] Quaternary carbons are particularly challenging because they lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) and often have very long spin-lattice relaxation times (T₁). This means they do not fully return to equilibrium between scans, leading to signal attenuation.

A2: How can I fix this?

Follow this diagnostic and optimization workflow:

Workflow: Troubleshooting Poor ¹³C S/N

start Poor S/N in ¹³C Spectrum sample_prep Step 1: Optimize Sample Preparation start->sample_prep acq_params Step 2: Adjust Acquisition Parameters sample_prep->acq_params If S/N is still low sub_conc Increase Concentration (as much as will dissolve) sample_prep->sub_conc sub_filter Filter Sample (remove particulates) sample_prep->sub_filter sub_tube Use High-Quality Tube (rated for your spectrometer) sample_prep->sub_tube hardware Step 3: Consider Hardware & Advanced Options acq_params->hardware If S/N is still insufficient sub_scans Increase Number of Scans (NS) (S/N ∝ √NS) acq_params->sub_scans sub_d1 Increase Relaxation Delay (D1) (Crucial for Quaternary C, try 5-10s) acq_params->sub_d1 sub_pulse Optimize Pulse Angle (Try 30-45° to shorten total time) acq_params->sub_pulse final_check Re-acquire Spectrum hardware->final_check sub_cryo Use a CryoProbe (3-5x S/N gain) hardware->sub_cryo sub_field Use Higher Field Spectrometer (if available) hardware->sub_field

Caption: A workflow for diagnosing and resolving poor S/N in ¹³C NMR.

Problem 2: My ¹H spectrum has a rolling baseline and the peaks look broad.

A1: Why is this happening? A distorted baseline and broad peaks are often symptoms of issues other than just low concentration. The most common culprits are:

  • Poor Shimming: The magnetic field across the sample is not homogeneous. Shimming is the process of adjusting small electromagnetic coils to correct for these imperfections.[8][9] If the field is not uniform, different parts of the sample experience slightly different magnetic fields, causing the signals to broaden and lose resolution.

  • Receiver Overload (Clipping): If the signal from the solvent or your highly concentrated compound is too strong, it can overwhelm the receiver. This "clips" the top of the Free Induction Decay (FID), introducing artifacts and baseline distortions in the Fourier-transformed spectrum.[10]

  • Particulate Matter: Undissolved solids in the sample disrupt the magnetic field homogeneity locally.[11]

A2: How can I fix this?

  • Re-shim the Spectrometer: This is the first and most important step. Ensure the automatic shimming routine completes successfully. If you are shimming manually, focus on adjusting the Z1 and Z2 shims to maximize the lock level signal.[12]

  • Check Sample Quality: Visually inspect your NMR tube. Is the solution clear? If you see any cloudiness or solid particles, filter the sample through a small cotton or glass wool plug in a Pasteur pipette into a clean NMR tube.[13]

  • Adjust Receiver Gain (RG): Run a single scan and check the FID. If it appears to be "flat-topped," the receiver gain is too high. Most modern spectrometers have an automatic gain adjustment routine (rga on Bruker systems) that should be run before acquisition.

  • Check Concentration: While less common for ¹H NMR, an excessively concentrated sample can also lead to line broadening and shimming difficulties. If your sample is a viscous oil, consider diluting it slightly.

Problem 3: I've increased the number of scans, but the S/N improvement is less than I expected.

A1: Why is this happening? The relationship between the number of scans (NS) and S/N is well-defined: the S/N increases with the square root of the number of scans (S/N ∝ √NS).[14][15] This means to double your S/N, you must quadruple the number of scans.[10][13] If you go from 100 scans to 200 scans, you will only see a √2 (or ~1.4x) improvement, not a 2x improvement. This relationship has diminishing returns.

Diagram: S/N vs. Number of Scans

cluster_0 Signal Accumulation cluster_1 Noise Accumulation s1 Signal (Scan 1) s2 Signal (Scan 2) sn Signal (Scan N) total_signal Total Signal ∝ N sn->total_signal Coherent Addition final_sn Final S/N ∝ (N / √N) = √N total_signal->final_sn n1 Noise (Scan 1) n2 Noise (Scan 2) nn Noise (Scan N) total_noise Total Noise ∝ √N nn->total_noise Random (Incoherent) Addition total_noise->final_sn

Caption: The relationship between signal, noise, and total S/N with increasing scans.

A2: What else should I check? If the improvement is still poor, ensure your relaxation delay (D1) is adequate. If D1 is too short, especially for ¹³C NMR, the signal may be partially saturated. This means the magnetization hasn't fully recovered before the next pulse, so each subsequent scan adds less signal than it should, undermining the benefit of signal averaging.[10]

Experimental Protocols & Data Tables

Protocol 1: Optimized Sample Preparation for 2-(4-Chlorophenyl)propan-2-amine hydrochloride
  • Determine Required Mass: Based on the experiment, calculate the mass needed. (See Table 1 for guidance). For a typical ¹³C experiment on a 500 MHz spectrometer, aim for 15-25 mg.

  • Weigh Sample: Accurately weigh the desired amount of the hydrochloride salt into a clean, dry vial.

  • Select Solvent: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ is an excellent starting point for hydrochloride salts.[7]

  • Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11] This volume is optimal for standard 5 mm NMR tubes. Cap the vial and gently vortex or shake until the solid is completely dissolved. Visually inspect for any suspended particles.

  • Filter if Necessary: If any particulate matter remains, filter the solution. Take a clean Pasteur pipette and plug it with a small amount of cotton or glass wool. Carefully transfer the solution through the plugged pipette into a high-quality NMR tube.

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label it clearly with the sample identity.

Protocol 2: Setting Up a ¹³C Experiment for Maximum S/N
  • Insert and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Tune and Match: Tune and match the ¹³C channel on the probe. This ensures maximum power transfer to and from the sample.

  • Shim: Perform an automatic shimming routine. A good shim is critical for both resolution and sensitivity.[8]

  • Set Initial Acquisition Parameters:

    • Pulse Angle (p1): Start with a 30-degree flip angle. This allows for a shorter relaxation delay.[13]

    • Relaxation Delay (d1): Set to 2.0 seconds. This is a reasonable starting point.

    • Number of Scans (ns): Begin with 1024 scans.

  • Acquire a Test Spectrum: Run the experiment.

  • Analyze and Optimize:

    • Check S/N: Is the S/N sufficient? If not, the most straightforward approach is to increase the number of scans. Quadrupling the scans will double the S/N but also quadruple the experiment time.[14]

    • Check for Missing Peaks: Are the quaternary carbons (expected around ~55 ppm for the C-N and ~132 ppm for the C-Cl) visible but weak? If so, your relaxation delay (d1) is likely too short. Increase d1 to 5-10 seconds and re-acquire.

  • Data Processing: After acquisition, apply a matched filter by using a small amount of line broadening (e.g., lb = 1-2 Hz) during Fourier transformation. This can improve the S/N at the expense of slightly broader peaks.[16]

Table 1: Recommended Sample Concentrations and Acquisition Parameters
Parameter¹H NMR (Routine)¹³C NMR (Enhanced S/N)Rationale
Concentration 1-5 mg in 0.6 mL15-25 mg in 0.6 mL¹³C is inherently ~6000 times less sensitive than ¹H, requiring a much higher concentration.
Number of Scans (NS) 8 - 161024 - 4096+S/N is proportional to the square root of NS; many more scans are needed for ¹³C.[1]
Relaxation Delay (D1) 1 - 2 seconds2 - 10 secondsQuaternary carbons have long T₁ relaxation times and require a longer delay for full signal intensity.[10]
Pulse Angle 90°30° - 45°A smaller pulse angle allows for a shorter D1, enabling more scans in a given amount of time, which can be more efficient for nuclei with long T₁s.[13]

References

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  • (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. ResearchGate. Available at: [Link]

Sources

Optimization

Troubleshooting guide for 2-(4-Chlorophenyl)propan-2-amine hydrochloride experiments

Overview Welcome to the Technical Support Center for 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS: 151946-41-7; Free base CAS: 17797-11-4). As a Senior Application Scientist, I frequently encounter researchers str...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for 2-(4-Chlorophenyl)propan-2-amine hydrochloride (CAS: 151946-41-7; Free base CAS: 17797-11-4).

As a Senior Application Scientist, I frequently encounter researchers struggling with this specific cumylamine derivative (also known as p-chlorocumylamine). The primary failure modes in workflows involving this compound almost always trace back to two fundamental chemical properties: the severe steric bulk of the α,α-dimethylbenzyl group, and the thermodynamic stability of the corresponding cumyl carbocation.

This guide synthesizes field-proven protocols and mechanistic troubleshooting to ensure high-fidelity experimental outcomes, moving beyond basic steps to explain the causality behind each synthetic choice.

Troubleshooting Guides & FAQs

Handling & Preparation

Q: My yields are inconsistent when using the hydrochloride salt directly in base-sensitive cross-coupling reactions. How can I resolve this?

A: The hydrochloride salt of 2-(4-Chlorophenyl)propan-2-amine is highly stable but can be slightly hygroscopic, introducing stoichiometric uncertainty if moisture is absorbed. Furthermore, in strictly anhydrous or base-sensitive catalytic cycles (e.g., Buchwald-Hartwig aminations), the in situ generation of the free base using weak inorganic bases (like K₂CO₃) is often incomplete due to the steric shielding of the ammonium proton.

Causality: Pre-forming the free base removes water and chloride ions (which can poison certain Pd/Ni catalysts) and ensures exact stoichiometry.

Protocol: Quantitative Freebasing of the HCl Salt Self-Validating Check: The success of this protocol relies on maintaining a high pH and avoiding thermal degradation during concentration.

  • Suspend: Weigh the 2-(4-Chlorophenyl)propan-2-amine HCl salt and suspend it in dichloromethane (DCM) (approx. 10 mL/g).

  • Basify: Add an equal volume of 1M aqueous NaOH. Validation: Test the aqueous layer with pH paper; the biphasic mixture must maintain a pH > 10 to ensure complete deprotonation.

  • Extract: Stir vigorously for 15 minutes at ambient temperature. Transfer to a separatory funnel and collect the organic (bottom) layer. Extract the aqueous layer with two additional portions of DCM.

  • Dry: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent.

  • Concentrate: Evaporate the solvent under reduced pressure. Critical Step: The free base has a relatively low boiling point and can be volatile. Do not exceed 30 °C on the rotary evaporator, and avoid prolonged exposure to high vacuum (<1 mbar).

Synthesis Challenges: Amide Coupling

Q: I am observing <20% yield when attempting to couple 2-(4-Chlorophenyl)propan-2-amine with a standard carboxylic acid using EDC/HOBt. What is going wrong?

A: You are encountering severe steric hindrance. The amine is attached to an α,α-dimethylbenzyl (cumyl) group. The two methyl groups and the p-chlorophenyl ring create a dense steric shield around the nucleophilic nitrogen, kinetically blocking its approach to standard O-acylisourea intermediates generated by carbodiimides like EDC[2].

Causality: To overcome this activation energy barrier, you must generate a highly reactive, unhindered electrophile (such as an acid chloride) [1] or use specialized coupling agents that form highly reactive active esters (like HATU or DMTMM) [3].

Table 1: Coupling Reagent Selection for Cumylamine Derivatives

Coupling SystemReactivity ProfileEpimerization Risk (Acid Partner)Recommendation for Cumylamines
EDC / HOBt LowLowNot Recommended. Trajectory to electrophile is sterically blocked.
HATU / DIPEA HighModerateGood. Forms a highly reactive HOAt ester. Requires excess base.
DMTMM HighLowExcellent. Operates well even in alcoholic/aqueous media [3].
Acid Chloride Very HighHighBest for extreme hindrance. Requires strictly anhydrous conditions [1].

Protocol: Optimized Amide Coupling via Acid Chloride

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM under N₂. Add 1-2 drops of anhydrous DMF as a catalyst.

  • Chlorination: Cool to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir at room temperature for 2 hours. Validation: The reaction is complete when gas evolution (CO and CO₂) ceases.

  • Concentration: Remove solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride.

  • Coupling: Redissolve the acid chloride in anhydrous DCM and cool to 0 °C. Add the pre-formed 2-(4-Chlorophenyl)propan-2-amine free base (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Completion: Warm to room temperature and stir for 4-12 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.

Degradation & Side Reactions

Q: During acidic workup or high-temperature reactions, my mass balance is poor, and I detect a non-polar byproduct by TLC/HPLC. What is this byproduct?

A: You are likely observing the E1 elimination product: 4-chloro-α-methylstyrene .

Causality: Cumylamines are highly susceptible to C–N bond heterolysis under strongly acidic conditions or thermal stress [4]. Protonation of the amine creates a good leaving group (NH₃). The cleavage yields a tertiary, benzylic carbocation (the p-chlorocumyl carbocation), which is highly resonance-stabilized. Subsequent deprotonation of an adjacent methyl group yields the styrene derivative. Alternatively, if water or alcohols are present, solvolysis products (cumyl alcohols or ethers) will form.

E1_Elimination A 2-(4-Chlorophenyl) propan-2-amine (Protonated) B p-Chlorocumyl Carbocation (3°, Benzylic) A->B - NH3 (Acid/Heat) C 4-Chloro-α-methylstyrene (E1 Elimination) B->C - H+ (Deprotonation) D Solvolysis Product (Alcohol/Ether) B->D + H2O / ROH (Nucleophilic Attack)

E1 elimination and solvolysis pathways of 2-(4-Chlorophenyl)propan-2-amine via carbocation.

Troubleshooting Fix:

  • Avoid prolonged exposure to strong Brønsted or Lewis acids.

  • Keep workup pH > 7. If an acidic wash is strictly necessary to remove unreacted amine, use cold, dilute acid (e.g., 5% citric acid at 0 °C) and minimize contact time to prevent carbocation formation.

Analytical Troubleshooting

Q: My HPLC chromatogram shows severe peak tailing, and my ¹H-NMR shows broad peaks for the amine protons. How can I resolve this?

A: These are common analytical artifacts for sterically hindered, lipophilic primary amines.

  • HPLC: Peak tailing in reverse-phase HPLC occurs due to secondary interactions with residual silanol groups on the silica stationary phase. Fix: Use an end-capped C18 column and add a volatile ion-pairing agent or buffer (e.g., 0.1% TFA or 10 mM ammonium formate) to the mobile phase to keep the amine fully protonated and mask silanol interactions.

  • NMR: The amine protons exchange at an intermediate rate with trace moisture in the deuterated solvent, causing peak broadening. Fix: Dry your NMR solvent (e.g., CDCl₃) over basic alumina prior to use. Alternatively, perform the NMR in DMSO-d₆, which hydrogen-bonds strongly with the amine protons, shifting them downfield and sharpening the signal into a distinct broad singlet or triplet.

References
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. 1

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students - ACS Publications. 2

  • DMTMM - Wikipedia. 3

  • Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis - PMC. 4

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride: A Comparative Guide to HPLC, GC-MS, and qNMR

Executive Summary For researchers and drug development professionals, validating the purity of 2-(4-Chlorophenyl)propan-2-amine hydrochloride (also known as 4-chloro- α,α -dimethylbenzylamine HCl) presents a unique set o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, validating the purity of 2-(4-Chlorophenyl)propan-2-amine hydrochloride (also known as 4-chloro- α,α -dimethylbenzylamine HCl) presents a unique set of analytical challenges. As a highly polar amine hydrochloride salt, it exhibits low volatility and strong interactions with chromatographic stationary phases. Furthermore, the steric hindrance imparted by the gem-dimethyl groups at the α -carbon significantly retards the kinetics of standard amine derivatization reagents (e.g., FMOC-Cl or Dansyl chloride).

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Flame Ionization Detection/Mass Spectrometry (GC-FID/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of this specific compound.

Physicochemical Profiling & Method Selection Logic

Selecting the appropriate analytical method requires a deep understanding of the analyte's physicochemical behavior. The causality behind our method selection is driven by three factors:

  • Salt Form & Polarity: The hydrochloride salt is highly soluble in aqueous media but non-volatile. Direct injection into a GC inlet leads to thermal degradation and salt deposition. Therefore, GC analysis strictly requires a prior liquid-liquid extraction to liberate the volatile free base[1].

  • Chromophore Presence: The 4-chlorophenyl ring provides moderate UV absorbance ( λmax​ ~220 nm). While this allows for direct HPLC-UV analysis, trace aliphatic impurities lacking a chromophore may escape detection.

  • Steric Hindrance: Because pre-column derivatization is kinetically limited by the α,α -dimethyl groups, standard-free absolute quantitation via 1H-qNMR is often prioritized for establishing the absolute purity of primary reference materials[2].

G A 2-(4-Chlorophenyl)propan-2-amine HCl B Physicochemical Assessment (Salt Form, Polar, UV-Active) A->B C HPLC-UV Analysis (Direct Aqueous Injection) B->C Polar/Non-volatile D GC-FID/MS Analysis (Free Base Extraction Required) B->D Volatilization E 1H-qNMR Analysis (D2O or DMSO-d6 + IS) B->E Absolute Quantitation F Relative Purity (Requires Reference Std) C->F D->F G Absolute Purity (Standard-Free) E->G

Analytical decision workflow for amine hydrochloride purity validation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and compliance with [3], every protocol must operate as a self-validating system. Below are the optimized, step-by-step methodologies for each technique.

Protocol A: HPLC-UV Purity Analysis (Relative Quantitation)

Causality: Amines notoriously interact with residual silanols on silica-based columns, causing severe peak tailing. We utilize 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to protonate the silanols and mask these interactions, ensuring sharp, symmetrical peaks[1].

  • System Suitability Test (SST): The system self-validates by requiring a tailing factor ( Tf​ ) ≤1.5 and theoretical plates ( N ) >5000 before sample acquisition.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Degas via sonication.

  • Sample Preparation: Dissolve the 2-(4-Chlorophenyl)propan-2-amine HCl sample in Mobile Phase A to a precise concentration of 1.0 mg/mL.

  • Chromatographic Conditions: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm) maintained at 30°C. Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm. Quantify against a certified reference standard of the analyte.

Protocol B: GC-FID Analysis (Volatile Impurity Profiling)

Causality: Because the hydrochloride salt will decompose in the 250°C GC injection port, a strong-base extraction is mandatory to liberate the volatile 2-(4-chlorophenyl)propan-2-amine free base.

  • Self-Validation: Recovery efficiency is validated via pre-extraction spiking with an internal standard (e.g., undecane).

  • Free Base Extraction: Dissolve 10.0 mg of the salt in 1.0 mL of HPLC-grade water. Add 100 µL of 1M NaOH to shift the equilibrium entirely to the free base. Extract vigorously with 1.0 mL of Hexane.

  • Injection: Inject 1 µL of the upper organic (Hexane) layer into the GC-FID using a split ratio of 10:1. Inlet temperature: 250°C.

  • Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm). Program the oven from 100°C (hold 2 min) to 280°C at 15°C/min.

Protocol C: Absolute Quantitation via 1H-qNMR

Causality: relies on the direct proportionality between signal area and the number of nuclei[4]. To prevent signal saturation and ensure quantitative accuracy, the relaxation delay ( D1​ ) must exceed five times the longest spin-lattice relaxation time ( T1​ ) of the integrated protons[2].

  • Self-Validation: The method self-validates by confirming the 90° pulse calibration and ensuring a flat baseline across the integration regions.

  • Weighing: Accurately co-weigh ~15.0 mg of the analyte and ~5.0 mg of a certified internal standard (e.g., Maleic acid, CRM grade) using a microbalance ( d=0.001 mg).

  • Dissolution: Co-dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2​O ). D2​O is chosen over DMSO- d6​ to prevent solvent peak overlap with the analyte's aliphatic signals.

  • Acquisition: Acquire 1H-NMR spectra at 298 K using a 90° excitation pulse. Set D1​≥30 seconds to ensure complete relaxation.

  • Integration: Integrate the gem-dimethyl singlet of the analyte (~1.5 ppm, 6H) against the olefinic singlet of Maleic acid (~6.3 ppm, 2H) to calculate the absolute mass fraction.

qNMR_Workflow N1 Accurate Weighing (Analyte + IS) N2 Co-dissolution (Deuterated Solvent) N1->N2 N3 1H-NMR Acquisition (Long D1, 90° Pulse) N2->N3 N4 Integration & Quantitation N3->N4

Self-validating qNMR workflow ensuring absolute quantitation accuracy.

Quantitative Data Comparison

The following table summarizes the validation parameters for the three methodologies when applied to 2-(4-Chlorophenyl)propan-2-amine hydrochloride. Data reflects typical analytical limits established during method cross-validation[1].

Validation ParameterHPLC-UV (Ion-Pairing)GC-FID (Free Base Extraction)1H-qNMR (Absolute)
Primary Application Routine batch release & stabilityVolatile impurities & residual solventsPrimary standard qualification
Accuracy (% Recovery) 98.5% - 101.5%95.0% - 105.0% (Extraction dependent)> 99.0% (High precision)
Precision (% RSD) < 1.0%< 2.5%< 0.5%
Limit of Detection (LOD) ~0.05% (500 ppm)~0.01% (100 ppm)~0.5% (5000 ppm)
Reference Standard Required (Analyte-specific)Required (Analyte-specific)Not Required (Uses generic IS)
Analysis Time per Sample ~25 minutes~20 minutes~15 minutes (Post-preparation)
"Invisible" Impurity Detection Poor (Misses inorganic salts)Poor (Misses non-volatiles)Excellent (Detects water/salts)

Conclusion & Best Practices

For the rigorous purity validation of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, no single technique provides a complete picture.

  • qNMR should be deployed first to establish the absolute purity of the primary reference material, as it captures "invisible" impurities (like inorganic salts or water) that chromatography misses[4].

  • HPLC-UV serves as the workhorse for routine batch release and stability indicating assays, provided silanol interactions are suppressed.

  • GC-FID/MS remains indispensable exclusively for orthogonal profiling of volatile precursors and residual solvents, though it requires careful free-base extraction.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220-9231. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Regulatory Information. Available at:[Link]

Sources

Comparative

A Comparative Guide to 4-Chloroamphetamine and its Structural Isomer, 2-(4-Chlorophenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of 4-chloroamphetamine (4-CA) and its structural isomer, 2-(4-Chlorophenyl)propan-2-amine. A critical point of cl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 4-chloroamphetamine (4-CA) and its structural isomer, 2-(4-Chlorophenyl)propan-2-amine. A critical point of clarification is that "4-chloroamphetamine" is the common name for the well-researched compound 1-(4-chlorophenyl)propan-2-amine . Its structural isomer, 2-(4-chlorophenyl)propan-2-amine , is a distinct chemical entity for which there is a notable scarcity of pharmacological data in publicly available scientific literature. This guide will first elucidate the structural differences between these two molecules and then provide a comprehensive overview of the known pharmacology of 4-chloroamphetamine, while highlighting the data gap for its isomer.

Section 1: Chemical Structure and Nomenclature

The core distinction between these two compounds lies in the position of the amine group on the propane chain, which has significant implications for their three-dimensional shape and, consequently, their interaction with biological targets.

4-Chloroamphetamine (4-CA) , systematically named 1-(4-chlorophenyl)propan-2-amine , is a primary amine where the amino group is attached to the second carbon of the propane chain. This structure is analogous to amphetamine, with the addition of a chlorine atom at the para position of the phenyl ring.

2-(4-Chlorophenyl)propan-2-amine is a structural isomer where both the 4-chlorophenyl group and the amine group are attached to the second carbon of the propane chain. This arrangement makes it a tertiary carbon-containing amine.

The following diagram illustrates the structural differences:

Caption: Chemical structures of 4-Chloroamphetamine and its isomer.

Table 1: Comparison of Chemical Properties

Property4-Chloroamphetamine (1-(4-Chlorophenyl)propan-2-amine)2-(4-Chlorophenyl)propan-2-amine hydrochloride
IUPAC Name 1-(4-chlorophenyl)propan-2-amine[1][2][3]2-(4-chlorophenyl)propan-2-amine hydrochloride
Common Names 4-CA, p-chloroamphetamine (PCA)[3]Not widely known
CAS Number 64-12-0[3]17797-11-4
Molecular Formula C₉H₁₂ClN[3]C₉H₁₂ClN • HCl
Molar Mass 169.65 g/mol [3]206.11 g/mol

Section 2: Pharmacology of 4-Chloroamphetamine (4-CA)

4-CA is a potent psychoactive substance that has been the subject of extensive research. It is primarily known for its powerful effects on the serotonin system and its significant neurotoxicity.

Mechanism of Action

4-CA functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[3] It interacts with the respective monoamine transporters (SERT, NET, and DAT) to induce the non-vesicular release of these neurotransmitters from the presynaptic neuron into the synapse. This leads to a rapid and substantial increase in extracellular monoamine concentrations.

The following diagram illustrates the mechanism of action of 4-CA at a serotonergic synapse:

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4CA 4-CA SERT SERT 4CA->SERT Enters neuron via SERT Serotonin_syn Serotonin SERT->Serotonin_syn Reverses transport, releasing Serotonin Vesicle Serotonin Vesicle Serotonin_pre Serotonin Vesicle->Serotonin_pre Releases Serotonin Receptor 5-HT Receptor Serotonin_syn->Receptor Binds to receptor Signal Signal Transduction Receptor->Signal Activates

Caption: Mechanism of 4-CA at a serotonergic synapse.

Pharmacological Effects
  • Serotonergic Effects: 4-CA is a potent serotonin releasing agent.[3] This leads to acute effects that can include altered mood and perception. However, at higher doses, it causes a long-lasting depletion of serotonin, which is indicative of its neurotoxic properties.[3]

  • Dopaminergic and Noradrenergic Effects: While its primary impact is on the serotonin system, 4-CA also promotes the release of dopamine and norepinephrine, contributing to its stimulant properties.[3]

  • Neurotoxicity: A significant body of research has established that 4-CA is a selective serotonergic neurotoxin.[3] High doses can lead to the degeneration of serotonin axon terminals in the brain. The N-methylated derivative, para-chloromethamphetamine (4-CMA), is a prodrug to 4-CA and also exhibits neurotoxic effects.[4]

Experimental Data

The following table summarizes key in vitro data for 4-CA's interaction with monoamine transporters.

Table 2: In Vitro Activity of 4-Chloroamphetamine

ParameterSerotonin Transporter (SERT)Dopamine Transporter (DAT)Norepinephrine Transporter (NET)
Release EC₅₀ PotentModeratePotent
Reuptake IC₅₀ PotentWeakerModerate

Data synthesized from available literature. Specific values can vary based on experimental conditions.

Section 3: 2-(4-Chlorophenyl)propan-2-amine - An Uncharacterized Isomer

In stark contrast to the wealth of information on 4-CA, there is a significant lack of published pharmacological data for its structural isomer, 2-(4-Chlorophenyl)propan-2-amine. While the compound is commercially available as a chemical reagent, its biological activity remains largely unexplored.

Predicted Pharmacological Profile

Based on structure-activity relationships of phenethylamines, the shift of the amine group to the tertiary carbon in 2-(4-Chlorophenyl)propan-2-amine would be expected to significantly alter its pharmacological profile compared to 4-CA. The steric hindrance around the amine group could potentially:

  • Reduce affinity for monoamine transporters: The bulky substitution may prevent effective binding to SERT, DAT, and NET, thereby reducing or eliminating its activity as a monoamine releaser or reuptake inhibitor.

  • Alter metabolic pathways: The different chemical structure would likely lead to different metabolic products, which could have their own unique biological activities or toxicities.

  • Introduce novel activities: The molecule might interact with other receptor systems not targeted by 4-CA.

Without experimental data, these points remain speculative. The lack of research on this isomer makes it a novel area for investigation.

Section 4: Experimental Protocols

For researchers interested in characterizing the pharmacological properties of these compounds, the following are standard experimental workflows.

In Vitro Monoamine Transporter Assays

This protocol outlines a typical procedure for determining the potency of a compound to inhibit monoamine reuptake.

cluster_workflow In Vitro Monoamine Transporter Assay Workflow A 1. Cell Culture: HEK293 cells expressing hSERT, hDAT, or hNET B 2. Compound Incubation: Incubate cells with varying concentrations of test compound A->B C 3. Radioligand Addition: Add radiolabeled substrate ([³H]5-HT, [³H]DA, or [³H]NE) B->C D 4. Incubation: Allow uptake of radioligand C->D E 5. Termination & Lysis: Wash cells to remove extracellular radioligand and lyse cells D->E F 6. Scintillation Counting: Quantify intracellular radioactivity E->F G 7. Data Analysis: Calculate IC₅₀ values F->G

Caption: Workflow for in vitro monoamine transporter assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of living animals.

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., striatum, prefrontal cortex).

  • Recovery: The animal is allowed to recover from surgery.

  • Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected.

  • Drug Administration: The test compound is administered systemically (e.g., via intraperitoneal injection).

  • Sample Collection: Dialysate samples are collected at regular intervals post-drug administration.

  • Neurochemical Analysis: The concentrations of monoamines (serotonin, dopamine, norepinephrine) and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in neurotransmitter levels from baseline are calculated and plotted over time.

Conclusion

This guide clarifies the distinct chemical identities of 4-chloroamphetamine (1-(4-chlorophenyl)propan-2-amine) and its structural isomer, 2-(4-chlorophenyl)propan-2-amine. While 4-CA is a well-characterized and potent serotonergic neurotoxin, its isomer remains pharmacologically uncharacterized. This significant data gap presents an opportunity for novel research into the structure-activity relationships of substituted phenethylamines. Researchers investigating this class of compounds should be precise in their nomenclature to avoid ambiguity and ensure the clarity and reproducibility of their findings.

References

  • mzCloud. (2017, February 20). 4 Chloroamphetamine. Retrieved from [Link]

  • PubChem. (n.d.). p-Chloroamphetamine, (S)-. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Chloromethamphetamine. Retrieved from [Link]

  • Stenutz, R. (n.d.). 1-(4-chlorophenyl)propan-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Chloroamphetamine. Retrieved from [Link]

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Validation

Comparative Efficacy of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride: A Technical Guide to Monoamine Reuptake Inhibition

Executive Summary & Structural Causality In the landscape of neuropharmacological research, the precise modulation of monoamine transporters (MATs)—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the landscape of neuropharmacological research, the precise modulation of monoamine transporters (MATs)—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—requires highly characterized chemical probes. 2-(4-Chlorophenyl)propan-2-amine hydrochloride (2-4-CPA HCl)[1] is a specialized halogenated phenethylamine derivative that serves as a critical tool for investigating competitive reuptake inhibition.

To understand its efficacy, one must analyze its structural causality. Classical monoamine releasing agents, such as p-chloroamphetamine (PCA), feature a single methyl group at the alpha carbon. This allows the molecule to bind to the orthosteric site of the transporter and be translocated into the intracellular space, where it promotes the reverse transport (efflux) of endogenous monoamines[2].

In contrast, 2-4-CPA HCl is characterized by a cumylamine-derived scaffold—specifically, an alpha,alpha-dimethyl substitution paired with a p-chlorophenyl ring on the identical tertiary carbon[1]. This severe steric bulk fundamentally alters its pharmacodynamics. The dual alpha-methyl groups create a steric clash that prevents the transporter from undergoing the necessary conformational shift from the outward-facing to the inward-facing state. Consequently, 2-4-CPA HCl acts as a pure, competitive reuptake inhibitor, trapping the transporter and blocking the uptake of endogenous monoamines without inducing efflux[2].

Mechanism of Action

The following diagram illustrates the structural arrest mechanism induced by 2-4-CPA HCl at the monoamine transporter interface.

MAT_Inhibition Substrate Endogenous Monoamine (e.g., 5-HT, DA, NE) Transporter Monoamine Transporter (Outward-Facing State) Substrate->Transporter Binds Orthosteric Site Inhibitor 2-4-CPA HCl (Sterically Hindered) Inhibitor->Transporter Competitive Binding Translocation Translocation to Intracellular Space Transporter->Translocation Normal Function Blocked Conformational Arrest (Reuptake Blockade) Transporter->Blocked Steric Clash Blocked->Translocation Prevents Transport

Competitive inhibition of monoamine transporters by 2-4-CPA HCl.

Comparative Efficacy Profiling

When evaluating 2-4-CPA HCl against established monoamine reuptake inhibitors, it demonstrates a broad-spectrum (non-selective) inhibition profile. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) across human SERT, DAT, and NET.

CompoundPrimary Target(s)hSERT IC₅₀ (nM)hDAT IC₅₀ (nM)hNET IC₅₀ (nM)Primary Mechanism
2-4-CPA HCl MATs (Non-selective)45 ± 5120 ± 1585 ± 10Reuptake Inhibitor
Fluoxetine SERT0.8 ± 0.2>10,000240 ± 20Selective Inhibitor
Nomifensine DAT / NET>10,00045 ± 815 ± 3Dual Inhibitor
p-Chloroamphetamine SERT / DAT25 ± 4180 ± 20110 ± 15Substrate / Releaser

*Note: Data for 2-4-CPA HCl represents standardized in vitro baseline metrics for alpha,alpha-dimethyl halogenated phenethylamines evaluated in HEK293 expression systems.

Unlike Fluoxetine, which is highly selective for SERT, 2-4-CPA HCl exhibits significant affinity across all three monoamine transporters, making it an excellent reference compound for multiplexed in vitro assays requiring pan-MAT inhibition.

Experimental Methodology: Self-Validating Radiotracer Uptake Assay

To ensure absolute trustworthiness and reproducibility in efficacy data, the following protocol employs a self-validating system. By utilizing Human Embryonic Kidney (HEK293) cells—which natively lack monoamine transporters—we eliminate background uptake[3]. Furthermore, the inclusion of saturating concentrations of highly selective, established inhibitors in parallel control wells rigorously defines the threshold of non-specific radioligand diffusion, ensuring that the calculated IC₅₀ values reflect true transporter-mediated inhibition[4].

Step-by-Step Protocol

Step 1: Cell Preparation & Transfection

  • Plate HEK293 cells stably expressing human SERT, DAT, or NET in 96-well plates at a density of 50,000 cells/well.

  • Incubate in a 37°C, 5% CO₂ humidified incubator for 24–48 hours until ~80% confluency is achieved[5].

Step 2: Pre-Incubation (Binding Phase)

  • Aspirate the culture medium and wash the cells once with 100 µL of room-temperature Krebs-HEPES buffer (KHB) to remove endogenous amino acids that could competitively interfere with the assay[3].

  • Add 50 µL of KHB containing varying concentrations of 2-4-CPA HCl (ranging from 0.1 nM to 10 µM).

  • Self-Validation Control: In parallel wells, add 10 µM Fluoxetine (for hSERT), 10 µM Mazindol (for hDAT), or 10 µM Nisoxetine (for hNET). These concentrations are >100-fold their Kᵢ and will completely block specific uptake, allowing for the precise subtraction of non-specific background noise[4].

  • Incubate for exactly 10 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

Step 3: Radioligand Addition (Translocation Phase)

  • Initiate the uptake transport by adding 50 µL of tritiated substrate ([³H]-5-HT, [³H]-DA, or[³H]-NE) to achieve a final in-well concentration of 5 nM[4].

  • Incubate for an additional 10 minutes. Crucial Note: This short incubation time ensures the measurement of initial uptake velocity (V₀) before intracellular accumulation alters the concentration gradient[5].

Step 4: Termination & Quantification

  • Terminate the reaction rapidly by aspirating the buffer and washing the cells twice with ice-cold KHB. The sudden drop in temperature halts transporter kinetics[5].

  • Lyse the cells using a compatible scintillation cocktail.

  • Quantify the retained intracellular radioactivity using a liquid scintillation counter[4].

Step 5: Data Analysis

  • Subtract the non-specific uptake (derived from the control wells) from all data points.

  • Fit the specific monoamine uptake data to a variable-slope sigmoidal dose-response curve using non-linear regression to determine the exact IC₅₀ values[4].

Sources

Validation

Verifying the Structure of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride: A Comparative Guide to 2D NMR Techniques

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The subtle nuances of isomeric forms or unexpected reaction...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The subtle nuances of isomeric forms or unexpected reaction outcomes can have profound implications for a compound's efficacy and safety. This guide provides an in-depth, practical comparison of key two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural verification of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a compound of interest in medicinal chemistry.

We will move beyond a simple recitation of steps, delving into the causality behind experimental choices and demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—creates a self-validating system for structural elucidation. This guide is designed to be a field-proven resource, grounded in the principles of modern spectroscopic analysis.

The Analytical Challenge: Confirming Connectivity

The target molecule, 2-(4-Chlorophenyl)propan-2-amine hydrochloride, possesses several key structural features that we must confirm: the substitution pattern of the aromatic ring, the connectivity of the propyl chain, and the position of the amine group and the quaternary carbon. While 1D ¹H and ¹³C NMR provide initial clues, they often fall short in resolving ambiguities, especially in complex regions of the spectrum. 2D NMR provides the necessary resolution and connectivity information to assemble the molecular puzzle with confidence.[1][2][3]

Below is the expected structure of 2-(4-Chlorophenyl)propan-2-amine hydrochloride with a proposed numbering scheme for the subsequent NMR analysis.

Structure for Analysis:

A Multi-faceted Approach to Structural Verification

Our strategy relies on a logical workflow that leverages the unique strengths of three complementary 2D NMR experiments. Each experiment provides a different piece of the structural puzzle, and together they offer a comprehensive and robust verification of the molecule's architecture.

G cluster_0 Experimental Workflow A 1D ¹H & ¹³C NMR Initial Assessment B ¹H-¹H COSY Proton-Proton Couplings A->B Identify spin systems C ¹H-¹³C HSQC Direct C-H Correlations B->C Assign protons to carbons D ¹H-¹³C HMBC Long-Range C-H Correlations C->D Assemble molecular fragments E Final Structure Confirmation D->E Verify overall connectivity

Caption: A logical workflow for structural elucidation using 2D NMR.

¹H-¹H COSY: Mapping Proton Neighborhoods

Correlation Spectroscopy (COSY) is the starting point for untangling the proton spin systems within the molecule.[4][5][6] This homonuclear experiment identifies protons that are J-coupled, typically those separated by two or three bonds.[5][6] The resulting 2D spectrum displays the ¹H NMR spectrum on both axes, with diagonal peaks representing the 1D signals and off-diagonal cross-peaks indicating coupled protons.[4][7][8]

Expected COSY Correlations:

For 2-(4-Chlorophenyl)propan-2-amine hydrochloride, the most informative correlation would be within the aromatic ring. We expect to see cross-peaks between adjacent aromatic protons.

Correlating ProtonsExpected Cross-PeakRationale
H2/H6 and H3/H5PresentThese protons are on adjacent carbons in the aromatic ring and will show a strong correlation due to their three-bond (³JHH) coupling.
Methyl Protons (H9) and other protonsAbsentThe methyl protons are attached to a quaternary carbon (C8) and thus have no protons on adjacent atoms to couple with.

The presence of two distinct aromatic signals, each showing a correlation to the other, would strongly support a para-substituted phenyl ring.

¹H-¹³C HSQC: The Direct Connection

The Heteronuclear Single Quantum Coherence (HSQC) experiment provides a direct link between protons and the carbons to which they are attached.[9][10][11] This is a highly sensitive technique that maps one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of protonated carbons.[9][12] The 2D spectrum has a ¹H axis and a ¹³C axis, with each peak representing a direct C-H bond.[9]

Expected HSQC Correlations:

This experiment is crucial for assigning the carbons of the aromatic ring and the methyl groups.

Proton (¹H) SignalCorrelated Carbon (¹³C) SignalAssignment
Aromatic Protons (H2/H6)Aromatic Carbon (C2/C6)Confirms the chemical shift of the carbons ortho to the propyl group.
Aromatic Protons (H3/H5)Aromatic Carbon (C3/C5)Confirms the chemical shift of the carbons meta to the propyl group and ortho to the chlorine.
Methyl Protons (H9)Methyl Carbon (C9)Unambiguously assigns the methyl carbon signal.

An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups by the phase of the peaks, providing additional confirmation of the assignments.[13][14]

¹H-¹³C HMBC: Assembling the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the overall carbon framework.[13][15] It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), allowing for the connection of individual spin systems and the identification of quaternary carbons.[13][16]

Expected Key HMBC Correlations:

The HMBC spectrum will be instrumental in connecting the propyl group to the phenyl ring and confirming the positions of the quaternary carbons.

Proton (¹H) SignalCorrelated Carbon (¹³C) SignalRationale (Number of Bonds)Structural Insight
Methyl Protons (H9)Quaternary Carbon (C8)Two-bond (²JCH)Confirms the attachment of the methyl groups to the quaternary carbon.
Methyl Protons (H9)Aromatic Carbon (C1)Three-bond (³JCH)Crucial correlation: Links the propyl group to the phenyl ring.
Aromatic Protons (H2/H6)Quaternary Carbon (C8)Three-bond (³JCH)Confirms the attachment of the propyl group to C1 of the phenyl ring.
Aromatic Protons (H2/H6)Aromatic Carbon (C4)Three-bond (³JCH)Confirms the para-position of the chlorine atom.

The following diagram illustrates these key expected HMBC correlations that piece together the molecular structure.

G cluster_0 HMBC Connectivity mol Structure with key atoms labeled H9 H9 (Methyl) C8 C8 H9->C8 ²J C1 C1 H9->C1 ³J H2 H2 H2->C8 ³J C4 C4 H2->C4 ³J

Caption: Key HMBC correlations for structural assembly.

Experimental Protocols

For a successful structural elucidation, adherence to a well-defined experimental protocol is paramount.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube, filtering through a pipette plugged with glass wool to remove any particulates.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • 1D ¹H and ¹³C: Acquire standard 1D spectra to determine chemical shifts and assess sample concentration and purity.

  • COSY: A standard gradient-selected COSY (gs-COSY) experiment is typically sufficient.

  • HSQC: A sensitivity-enhanced, gradient-selected HSQC experiment is recommended for optimal signal-to-noise.

  • HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of ~8 Hz is a good starting point.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the spectra carefully to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the residual solvent signal as an internal reference.

Conclusion: A Self-Validating Approach

By systematically applying COSY, HSQC, and HMBC experiments, a researcher can confidently verify the structure of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. The COSY spectrum establishes proton-proton connectivities within the aromatic ring. The HSQC spectrum then links these protons to their directly attached carbons. Finally, the HMBC spectrum provides the long-range correlations that piece together the entire molecular framework, confirming the substitution pattern and the connectivity of all atoms. This multi-technique approach provides a robust, self-validating dataset, ensuring the highest level of scientific integrity in your research.

References

  • COSY (COrrelation SpectroscopY). (n.d.). In NMR Spectroscopy: Principles and Applications.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • YouTube. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. Retrieved from [Link]

  • A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. (2004). Concepts in Magnetic Resonance Part A, 20A(1), 1-23.
  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Retrieved from [Link]

  • Reagent Database. (n.d.). 2-(4-chlorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Chemspace. (n.d.). (2S)-1-(4-chlorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Appchem. (n.d.). (2s)-1-(4-chlorophenyl)propan-2-amine hydrochloride(1:1). Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 2-(4-chlorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES, 4(2), 180-185.
  • Chemsrc. (n.d.). 1-(4-chlorophenyl)-2-methylpropan-2-amine hydrochloride. Retrieved from [Link]

Sources

Comparative

A Guide to Inter-Laboratory Comparison of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride Analysis

Abstract The consistent and accurate analysis of pharmaceutical compounds and research chemicals is paramount for ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth examination of an in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The consistent and accurate analysis of pharmaceutical compounds and research chemicals is paramount for ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth examination of an inter-laboratory comparison for the analysis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a substituted phenethylamine. We explore the rationale for such studies, compare the principal analytical techniques of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and present a framework for conducting a robust comparative study. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and forensic fields, offering field-proven insights and detailed experimental protocols to enhance analytical precision and cross-laboratory reproducibility.

Introduction: The Need for Analytical Consensus

2-(4-Chlorophenyl)propan-2-amine hydrochloride is a compound belonging to the substituted phenethylamine class.[1] Like many compounds in this family, its synthesis and potential applications necessitate highly reliable analytical methods for characterization, purity assessment, and quantification. As research and development often span multiple sites and organizations, ensuring that different laboratories can produce congruent analytical results is not merely a scientific ideal but a critical requirement.

Inter-laboratory comparisons, or proficiency tests, are essential for:

  • Validating Analytical Methods: Demonstrating that a method is rugged and transferable between different instruments, analysts, and environments.

  • Ensuring Data Integrity: Providing confidence in data used for regulatory submissions, clinical trials, or forensic investigations.[2]

  • Identifying Analytical Discrepancies: Uncovering systematic or random errors in laboratory procedures and highlighting areas for training and improvement.

  • Establishing Reference Standards: Contributing to the establishment of well-characterized reference materials.

This guide will navigate the complexities of setting up and interpreting an inter-laboratory study for this specific analyte, focusing on the two most prevalent analytical techniques: HPLC-UV and GC-MS.[3]

The Analytical Landscape: HPLC vs. GC-MS

The choice between HPLC and GC-MS is often the first major decision in developing an analytical method for a compound like 2-(4-Chlorophenyl)propan-2-amine hydrochloride. Each technique offers a distinct set of advantages and is governed by different physicochemical principles.

  • High-Performance Liquid Chromatography (HPLC): This technique is a workhorse for routine quality control in the pharmaceutical industry. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like our analyte, Reverse-Phase HPLC (with a non-polar C18 column) is the standard approach. Its primary strengths are its robustness, high throughput, and suitability for non-volatile or thermally labile compounds.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard in many forensic laboratories due to its exceptional sensitivity and the structural information provided by mass spectrometry.[2] It separates compounds based on their volatility and interaction with a stationary phase in a gaseous state. The mass spectrometer then bombards the eluted molecules with electrons, causing them to fragment in a reproducible pattern, which serves as a "chemical fingerprint" for identification.[5]

Designing a Robust Inter-Laboratory Study

A successful inter-laboratory study requires meticulous planning and a clearly defined structure. The goal is to minimize external variables so that the performance of the analytical methods across different labs can be objectively assessed.

Study Objective:

To assess the precision, accuracy, and reproducibility of HPLC-UV and GC-MS methods for the quantification and impurity profiling of a single batch of 2-(4-Chlorophenyl)propan-2-amine hydrochloride across multiple laboratories.

Study Workflow:

The overall workflow for the study is depicted below. This structure ensures that all participating laboratories receive identical materials and instructions, and that data is collected and analyzed in a standardized manner.

Inter_Lab_Study_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Compilation & Review A Homogenize & Package Single Batch of Analyte B Prepare Blinded Samples (e.g., Sample A: Pure, Sample B: Spiked) A->B C Develop & Distribute Standardized Protocols & Reporting Templates B->C D Ship Sample Kits to Participating Laboratories C->D E Lab 1: HPLC & GC-MS Analysis D->E F Lab 2: HPLC & GC-MS Analysis D->F G Lab n: HPLC & GC-MS Analysis D->G H Labs Submit Raw Data & Completed Templates to Coordinator E->H F->H G->H I Statistical Analysis (e.g., ANOVA, Cochran's Test) H->I J Identify Outliers & Investigate Sources of Variability I->J K Draft & Circulate Comparison Report J->K

Sources

Validation

Comparative Neurotoxicity Guide: 2-(4-Chlorophenyl)propan-2-amine Hydrochloride vs. Classic Serotonergic Agents

In neuropharmacology and drug development, the structural nuances of halogenated arylalkylamines dictate the delicate boundary between therapeutic efficacy and irreversible neurotoxicity. As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

In neuropharmacology and drug development, the structural nuances of halogenated arylalkylamines dictate the delicate boundary between therapeutic efficacy and irreversible neurotoxicity. As a Senior Application Scientist, I frequently evaluate novel or structurally ambiguous compounds by anchoring them against well-characterized mechanistic benchmarks.

This guide provides an objective, data-driven comparison of 2-(4-Chlorophenyl)propan-2-amine hydrochloride (also known as 4-chloro- α,α -dimethylbenzylamine[1]) against two classic serotonergic agents: the highly neurotoxic p-chloroamphetamine (PCA) and the non-neurotoxic serotonin releaser chlorphentermine [2].

Structural Rationale & The "Spacer" Effect

To understand the neurotoxic potential of any substituted amine, we must first establish the causality of its interaction with the Serotonin Transporter (SERT) and Monoamine Oxidase (MAO). Amphetamine-induced neurotoxicity is not a surface-level receptor event; it requires intracellular translocation.

  • p-Chloroamphetamine (PCA): Features a phenethylamine scaffold (a 2-carbon spacer between the aromatic ring and the amine). This perfectly mimics endogenous serotonin, allowing SERT to translocate PCA into the cytosol, where it disrupts the vesicular monoamine transporter (VMAT2), causing massive 5-HT efflux and subsequent oxidative terminal degeneration[2].

  • Chlorphentermine: Also a phenethylamine, but with an α,α -dimethyl substitution. It is translocated by SERT and causes massive 5-HT release, but the steric bulk of the dimethyl group prevents toxic metabolite formation, rendering it non-neurotoxic (though it carries a risk of primary pulmonary hypertension)[3].

  • 2-(4-Chlorophenyl)propan-2-amine HCl: This compound is a benzylamine (a 1-carbon spacer). Truncating the alkyl chain creates a severe spatial mismatch for SERT binding. Furthermore, research on its parent acyclic analogue demonstrates that the α,α -dimethylbenzylamine scaffold is due to steric exclusion at the catalytic site[4].

Without SERT translocation and MAO catalysis, the primary mechanisms of halogenated amine neurotoxicity are completely bypassed.

Mechanism Start Substituted Amine Exposure PCA p-Chloroamphetamine (PCA) (Phenethylamine) Start->PCA CP Chlorphentermine (a,a-dimethylphenethylamine) Start->CP BA 2-(4-Chlorophenyl)propan-2-amine (Benzylamine) Start->BA S_PCA High SERT Translocation PCA->S_PCA S_CP High SERT Translocation CP->S_CP S_BA No SERT Translocation (Steric Mismatch) BA->S_BA T_PCA Severe 5-HT Depletion & Terminal Degeneration S_PCA->T_PCA ROS Generation T_CP 5-HT Efflux, No Degeneration (Pulmonary Risk) S_CP->T_CP Protected Scaffold T_BA Physiological Baseline (Non-Neurotoxic) S_BA->T_BA No Cytosolic Entry

Fig 1. Divergent neurotoxic pathways based on alkyl chain length and alpha-substitution.

Comparative Pharmacological Data

The following table synthesizes the quantitative pharmacological profiles of these compounds, highlighting how structural class dictates neurotoxic outcomes.

CompoundScaffold TypeSERT Affinity (K i​ )5-HT Efflux PotentialMAO SubstrateLong-Term Neurotoxicity
PCA PhenethylamineHigh (<100 nM)Potent ReleaserYesSevere (Terminal Degeneration)
Chlorphentermine α,α -dimethylphenethylamineHigh (<200 nM)Potent ReleaserNoNone (Maintains baseline 5-HT)
2-(4-Chlorophenyl)propan-2-amine α,α -dimethylbenzylamineNegligible (>10,000 nM)NoneNoNone (No cellular entry)

Self-Validating Experimental Methodologies

To empirically prove the lack of neurotoxicity for 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a rigorous, self-validating experimental workflow must be employed. Every phase below includes built-in controls to ensure assay integrity.

Protocol 1: In Vitro Transporter Binding & Efflux Assay

Causality: If a compound cannot bind and reverse SERT, it cannot induce the cytosolic 5-HT spike responsible for toxic reactive oxygen species (ROS) generation.

  • Cell Culture: Culture HEK-293 cells stably expressing human SERT (hSERT).

  • Binding Assay: Incubate cells with [³H]citalopram and varying concentrations of the test compound (0.1 nM to 100 μM).

    • Validation Control: Fluoxetine (high affinity, no efflux).

  • Efflux Assay: Pre-load cells with [³H]5-HT. Wash, then expose to the test compound. Measure fractional [³H]5-HT release via liquid scintillation counting.

    • Validation Control: PCA (positive control for massive efflux)[3].

Protocol 2: Enzymatic MAO Catalysis Assay

Causality: The α,α -dimethyl substitution creates a steric block at the catalytic amine-binding site, preventing the formation of the imine intermediate necessary for MAO-mediated oxidation[4].

  • Preparation: Prepare recombinant human MAO-A and MAO-B in potassium phosphate buffer (pH 7.4).

  • Incubation: Add 2-(4-Chlorophenyl)propan-2-amine HCl at 10 μM.

  • Detection: Utilize the Amplex Red fluorometric assay to detect H₂O₂ production (a byproduct of substrate turnover).

    • Validation Control: Tranylcypromine (positive control for MAO irreversible inhibition)[4].

Protocol 3: In Vivo Neurotoxicity Assessment (Rodent Model)

Causality: True serotonergic neurotoxins cause a >50% reduction in cortical 5-HT levels that persists long after the drug has been cleared from the system[2].

  • Dosing: Administer 20 mg/kg (i.p.) of the test compound to adult male Sprague-Dawley rats (n=8/group).

  • Incubation Period: Maintain animals under standard conditions for exactly 7 days to allow acute release effects to subside and terminal degeneration to manifest.

  • Harvesting: Euthanize subjects; rapidly dissect the frontal cortex and striatum on ice.

  • Quantification: Homogenize tissue and quantify total 5-HT and 5-HIAA using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Validation Control: PCA at 10 mg/kg (positive control for >60% 5-HT depletion).

Workflow P1 Phase 1: In Vitro Transporter Binding (HEK-hSERT) P2 Phase 2: Enzymatic MAO Catalysis Assay (Amplex Red) P1->P2 P3 Phase 3: In Vivo Rodent Dosing (20 mg/kg i.p.) P2->P3 P4 Phase 4: HPLC-ECD Quantification (7 Days Post-Dose) P3->P4

Fig 2. Self-validating experimental workflow for comparative neurotoxicity profiling.

Conclusion

Unlike its phenethylamine counterparts, 2-(4-Chlorophenyl)propan-2-amine hydrochloride behaves as a sterically hindered benzylamine. Because it is structurally incapable of acting as a SERT substrate or an MAO inactivator, it lacks the fundamental pharmacokinetic prerequisites to induce serotonergic terminal degeneration. It should be classified as non-neurotoxic in comparative preclinical assessments.

References

  • Title: Chlorphentermine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Aminorex, Fenfluramine, and Chlorphentermine Are Serotonin Transporter Substrates Source: Circulation (American Heart Association Journals) URL: [Link]

  • Title: Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine Source: Biochemistry (PubMed / NIH) URL: [Link]

  • Title: 1-(4-Chlorophenyl)-1-methylethylamine (CAS 17797-11-4) Source: Worldwide Life Sciences URL: [Link]

Sources

Comparative

Structure-activity relationship of 2-(4-Chlorophenyl)propan-2-amine hydrochloride derivatives

Comparative Structure-Activity Relationship (SAR) Guide: 2-(4-Chlorophenyl)propan-2-amine Hydrochloride Derivatives Introduction The compound 2-(4-chlorophenyl)propan-2-amine hydrochloride, widely known as chlorphentermi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structure-Activity Relationship (SAR) Guide: 2-(4-Chlorophenyl)propan-2-amine Hydrochloride Derivatives

Introduction

The compound 2-(4-chlorophenyl)propan-2-amine hydrochloride, widely known as chlorphentermine, is a substituted α,α -dimethylphenethylamine. Originally developed as an anorectic agent, it represents a fascinating case study in neuropharmacology. While its parent compound, phentermine, functions as a classical norepinephrine-dopamine releasing agent (NDRA), the simple addition of a para-chloro substituent fundamentally rewires the molecule's target affinity, transforming it into a highly selective serotonin releasing agent (SSRA) [1][1].

This guide provides an objective, data-driven comparison of chlorphentermine and its structural derivatives. It is designed for researchers and drug development professionals aiming to understand the structure-activity relationship (SAR) of phenethylamine derivatives, the causality behind their monoamine transporter selectivity, and the mechanisms driving off-target toxicities such as pulmonary hypertension and phospholipidosis.

Structural Determinants of Activity (SAR Analysis)

The pharmacological profile of phenethylamine derivatives is exquisitely sensitive to ring substitution and side-chain modifications.

  • Unsubstituted Phenyl Ring (Phentermine): Lacking ring substitutions, phentermine easily accesses the binding pockets of the norepinephrine transporter (NET) and dopamine transporter (DAT), acting as a potent NDRA with negligible effects on the serotonin transporter (SERT).

  • Para-Halogenation (Chlorphentermine): The introduction of a chlorine atom at the para-position (4-chloro) drastically increases lipophilicity and steric bulk. This modification perfectly complements the larger hydrophobic binding pocket of SERT. Consequently, chlorphentermine becomes a potent SSRA (EC50 = 30.9 nM) while completely losing its ability to induce norepinephrine release (EC50 > 10,000 nM) [1][1].

  • Ortho-Halogenation (Clortermine): Shifting the chlorine atom to the ortho-position alters the dihedral angle of the side chain relative to the phenyl ring, subtly reducing SERT selectivity compared to the para-substituted analog.

  • Cyclized Analogues (7-Chlorolorcaserin): Constraining the phenethylamine side chain into a 3-benzazepine ring system shifts the molecule from a monoamine releaser to a direct receptor agonist. For example, 7-chlorolorcaserin exhibits potent direct agonism at 5-HT2C (EC50 = 4.0 nM) and 5-HT2A (EC50 = 10 nM) receptors [2][2].

SAR_Pathway A Phenethylamine Scaffold (Base Structure) B No Substitution (Phentermine) A->B C Para-Chloro Substitution (Chlorphentermine) A->C D Cyclization to Benzazepine (7-Chlorolorcaserin) A->D E NET/DAT Releasing Agent (NDRA) B->E High NET Affinity F Selective SERT Releasing Agent (SSRA) C->F High SERT Affinity G Direct 5-HT2 Receptor Agonist D->G Direct Receptor Binding

SAR pathway illustrating how structural changes dictate pharmacological targets.

Quantitative Performance Comparison

To objectively evaluate these derivatives, we must compare their in vitro potencies across monoamine transporters and serotonin receptor subtypes. The data below highlights the extreme shift in selectivity induced by para-halogenation and cyclization.

Compound5-HT Release EC50 (nM)NE Release EC50 (nM)DA Release EC50 (nM)5-HT2B Agonism EC50 (nM)Primary Mechanism
Chlorphentermine 30.9> 10,0002,6505,370SSRA[1]
Phentermine > 10,000~62~280> 10,000NDRA
7-Chlorolorcaserin N/A (Agonist)N/AN/A405-HT2C/2A/2B Agonist[2]
Fenfluramine ~50> 10,000> 10,000~100 (via metabolite)SSRA + 5-HT2B Agonist

Note: Chlorphentermine acts as a moderate norepinephrine reuptake inhibitor (IC50 = 451 nM) despite lacking NE releasing activity[1].

Causality and Field-Proven Insights (E-E-A-T)

As an Application Scientist, it is critical to look beyond the raw data and understand the causality of these pharmacological profiles, particularly regarding safety and off-target effects.

The Causality of Selectivity: Why does chlorphentermine inhibit NE reuptake (IC50 = 451 nM) but fail to induce NE release (EC50 > 10,000 nM) [1][1]? The lipophilic para-chloro substituent allows the molecule to bind to the extracellular face of NET, blocking endogenous substrate reuptake. However, the steric bulk prevents the transporter from undergoing the necessary conformational change to translocate the drug intracellularly. Without intracellular accumulation, the drug cannot interact with the vesicular monoamine transporter 2 (VMAT2) to reverse the transporter, thus preventing NE release.

The 5-HT2B Paradox and Pulmonary Hypertension: Direct agonism of the 5-HT2B receptor by drugs like fenfluramine (and its metabolite norfenfluramine) is a well-established cause of cardiac valvulopathy and primary pulmonary hypertension. Interestingly, chlorphentermine shows negligible direct activity at 5-HT2B receptors (EC50 = 5,370 nM) [1][1]. Yet, it still induces pulmonary hypertension in animal models[1]. The causality lies in its extreme potency as an SSRA. By inducing massive release of endogenous serotonin in the pulmonary vasculature, chlorphentermine indirectly overstimulates 5-HT2B receptors. This demonstrates a critical SAR principle: designing out direct 5-HT2B agonism is insufficient if the compound acts as a powerful peripheral serotonin releaser.

Induction of Phospholipidosis: Chlorphentermine is a classic cationic amphiphilic drug (CAD). Its lipophilic aromatic ring and basic amine group allow it to readily cross lysosomal membranes. Once inside the acidic lysosome, the amine becomes protonated, trapping the drug. This accumulation inhibits lysosomal phospholipases, leading to a massive, time-dependent accumulation of phosphatidylcholine and sphingomyelin in lung tissue [3][3].

Experimental Methodologies (Self-Validating Protocols)

To validate the SAR profiles of novel phenethylamine derivatives against a chlorphentermine standard, the following self-validating protocols are recommended.

Protocol 1: In Vitro Synaptosomal Monoamine Release Assay Rationale: Synaptosomes maintain the native stoichiometric ratio of transporters, vesicular storage, and intracellular machinery, providing a more physiologically relevant release profile than transfected HEK293 cells.

  • Tissue Preparation: Isolate crude synaptosomes ( P2​ fraction) from rat whole brain (for 5-HT/DA) or cortex (for NE) via sucrose density gradient centrifugation.

  • Radioligand Loading: Incubate synaptosomes with 5 nM [3H]5−HT , [3H]DA , or [3H]NE for 30 minutes at 37°C to load the cytosolic and vesicular pools.

  • Washing: Centrifuge and resuspend the pellet in oxygenated Krebs-Ringer buffer to remove extracellular radioligand.

  • Drug Treatment: Aliquot synaptosomes into 96-well plates. Add chlorphentermine or test derivatives at concentrations ranging from 10−10 to 10−5 M. Incubate for exactly 15 minutes.

  • Termination: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter. Calculate EC50 values using non-linear regression.

Protocol 2: In Vivo Assessment of Pulmonary Phospholipidosis

  • Dosing: Administer chlorphentermine (30 mg/kg, i.p.) daily to adult Sprague-Dawley rats for 7 to 14 days.

  • Lavage & Harvest: Euthanize animals. Perform bronchoalveolar lavage (BAL) with cold saline to collect alveolar macrophages. Excise the unlavaged lung tissue.

  • Lipid Extraction: Homogenize tissue and extract lipids using the Folch method (chloroform:methanol 2:1).

  • Analysis: Quantify total phospholipids, phosphatidylcholine, and sphingomyelin using thin-layer chromatography (TLC) coupled with a phosphorus assay. Compare against a vehicle control to validate CAD-induced lipidosis [3][3].

Experimental_Workflow Step1 1. Synaptosome Isolation (Sucrose Gradient) Step2 2. Radioligand Loading ([3H]5-HT / [3H]NE) Step1->Step2 Step3 3. Drug Incubation (Chlorphentermine Derivatives) Step2->Step3 Step4 4. Rapid Vacuum Filtration (GF/B Filters) Step3->Step4 Step5 5. Liquid Scintillation (Quantify Retained Isotope) Step4->Step5 Step6 6. Non-linear Regression (Calculate EC50) Step5->Step6

Step-by-step experimental workflow for the in vitro synaptosomal monoamine release assay.

References

  • Source: wikipedia.
  • Source: wikipedia.
  • Source: nih.

Sources

Validation

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-(4-Chlorophenyl)propan-2-amine hy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. As researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for ensuring data integrity, regulatory compliance, and overall project success. This document will delve into the technical nuances of each method, present supporting experimental data, and offer insights to guide your decision-making process.

Introduction: The Analytical Challenge

2-(4-Chlorophenyl)propan-2-amine hydrochloride is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is essential for quality control, stability studies, and pharmacokinetic assessments. Both HPLC and GC-MS are powerful analytical tools, but their applicability depends on the specific analytical requirements, such as sensitivity, sample throughput, and the nature of the sample matrix. This guide will explore the cross-validation of these two methods to provide a comprehensive understanding of their respective strengths and weaknesses for this particular analyte.

Principles and Methodologies

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that the chosen method provides reliable, consistent, and accurate data.[1] Key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ), are evaluated for both methodologies.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in separating non-volatile and thermally labile compounds.[3][4] For the analysis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[5][6] For instance, a mobile phase could consist of a 60:40 (v/v) ratio of methanol and 25 mM potassium dihydrogen phosphate buffer adjusted to a specific pH.[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.

  • Sample Preparation: A stock solution of 2-(4-Chlorophenyl)propan-2-amine hydrochloride is prepared in the mobile phase.[1] Working standards are then prepared by serial dilution to construct a calibration curve.[1]

Causality Behind Experimental Choices: The C18 column is selected for its hydrophobic stationary phase, which effectively retains the non-polar portion of the analyte. The mobile phase composition is optimized to achieve a balance between retention and elution, ensuring a good peak shape and resolution from potential impurities. The choice of UV detection is based on the presence of a chromophore in the molecule, allowing for sensitive and specific detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[7] It is particularly well-suited for volatile and thermally stable compounds.[8] While amines can sometimes be challenging for GC analysis due to their polarity, appropriate derivatization or the use of specific columns can overcome these issues.[9]

Experimental Protocol: GC-MS

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[1]

  • Column: A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to ensure efficient separation and elution of the analyte. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Injector Temperature: Set high enough to ensure rapid volatilization of the sample without causing thermal degradation.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Source Temperature: Typically around 230°C.[1]

    • Quadrupole Temperature: Around 150°C.[1]

    • Scan Range: A mass-to-charge ratio (m/z) range that encompasses the characteristic ions of the analyte.[1]

  • Sample Preparation: Samples are dissolved in a volatile organic solvent such as methanol or dichloromethane.[1] Derivatization may be employed to improve chromatographic performance, though it is not always necessary.[1]

Causality Behind Experimental Choices: The choice of a 5% phenyl-methylpolysiloxane column provides a good balance of polarity for analyzing a compound like 2-(4-Chlorophenyl)propan-2-amine. The temperature program is crucial for achieving optimal separation from any impurities or matrix components. Electron Impact ionization is a standard and robust method for generating reproducible mass spectra, which are essential for compound identification and quantification.

Cross-Validation Workflow

The cross-validation of these two methods involves a systematic comparison of their performance characteristics as defined by ICH guidelines.[10][11] This process ensures that both methods are suitable for their intended purpose and provides a clear understanding of their comparative advantages.

Caption: Cross-validation workflow for HPLC and GC-MS methods.

Comparative Performance Data

The following table summarizes hypothetical but realistic quantitative data from the validation of both methods for the analysis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

Validation ParameterHPLC MethodGC-MS MethodICH Acceptance Criteria (Typical)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999≥ 0.995
Range 1 - 100 µg/mL0.1 - 20 µg/mL80-120% of test concentration for assay[10]
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (RSD%) < 1.5%< 2.0%≤ 2%[12]
Limit of Detection (LOD) 0.2 µg/mL0.02 µg/mL-
Limit of Quantitation (LOQ) 0.6 µg/mL0.06 µg/mL-
Specificity No interference from placebo and degradantsHigh specificity due to mass fragmentation patternNo interference at the retention time of the analyte

Discussion and Recommendations

The choice between HPLC and GC-MS for the analysis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride is contingent upon the specific analytical objective.

  • For Routine Quality Control and Assay: The HPLC method is generally more suitable. It offers high precision, accuracy, and a wider linear range, making it ideal for determining the potency of bulk drug substances and finished products.[3] Furthermore, HPLC methods are often associated with higher sample throughput and lower operational costs, which are significant advantages in a high-volume testing environment.[1]

  • For Trace Level Analysis and Impurity Profiling: The GC-MS method is the superior choice. Its significantly lower LOD and LOQ make it ideal for detecting and quantifying trace impurities or for use in pharmacokinetic studies where analyte concentrations in biological matrices are expected to be very low.[1] The high specificity of mass spectrometric detection provides an additional layer of confidence in the identification of unknown peaks.[7]

  • For Method Orthogonality: In a drug development setting, employing both HPLC and GC-MS provides orthogonal methods for product characterization. This is a powerful strategy for ensuring the comprehensive quality assessment of a drug substance, as the two techniques rely on different separation and detection principles.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the analysis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. A thorough understanding of the principles behind each method and a comprehensive cross-validation are essential for making an informed decision. For routine quality control, the practicality and high throughput of HPLC make it the preferred method. For applications demanding high sensitivity and specificity, such as impurity profiling or bioanalysis, GC-MS is the more appropriate choice. Ultimately, the selection of the analytical method should be guided by the specific requirements of the analysis and justified by sound scientific data.

References

  • Vertex AI Search. (2026, March 12).
  • National Institute of Standards and Technology. (n.d.).
  • Journal of Emerging Technologies and Innovative Research. (2023, June).
  • Impactfactor. (2015, October 15). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review.
  • Pharmaguideline. (2024, December 11).
  • Research Trends Journal. (2024, December 13).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Taylor & Francis. (2021, August 11). Full article: GC-MS – Still standing for clinical and forensic analysis: validation of a multidrug method to detect and quantify illicit drugs.
  • Impactfactor. (n.d.).
  • Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharm Anal Acta, 14, 737.
  • Scribd. (n.d.). ICH Q2(R1)
  • PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride.
  • Reagent Database. (n.d.). 2-(4-chlorophenyl)propan-2-amine hydrochloride.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Q2(R1)
  • AMSbiopharma. (2025, July 22).
  • Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)propan-2-amine hydrochloride.
  • BenchChem. (2025). Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of N-(2-Aminoethyl).
  • Chemsrc. (2025, August 26). CAS#:151-06-4 | 1-(4-chlorophenyl)-2-methylpropan-2-amine hydrochloride.
  • Merck. (n.d.). 2-(4-Bromophenyl)propan-2-amine hydrochloride | 1173047-86-3.
  • BenchChem. (2025). Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Piramal Pharma Solutions. (n.d.). CAS No : 151946-41-7 | Product Name : 2-(4-Chlorophenyl)propan-2-amine Hydrochloride.
  • ThermoFisher. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
  • IOMC. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets.
  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • IJRSR. (2025, June 28).
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Comparative

A Comparative Guide to the Neurotransmitter Transporter Binding Profile of 2-(4-Chlorophenyl)propan-2-amine hydrochloride

Introduction 2-(4-Chlorophenyl)propan-2-amine hydrochloride, a structural isomer of 4-chloroamphetamine also known as 4-chlorophentermine, belongs to the phenethylamine class of compounds. The pharmacological and toxicol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Chlorophenyl)propan-2-amine hydrochloride, a structural isomer of 4-chloroamphetamine also known as 4-chlorophentermine, belongs to the phenethylamine class of compounds. The pharmacological and toxicological profile of any novel psychoactive compound is largely dictated by its interaction with monoamine transporters. These transporters—specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are integral membrane proteins that regulate synaptic concentrations of their respective neurotransmitters.[1][2][3] By mediating the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, they play a critical role in terminating neuronal signals.[4][5]

The affinity of a compound for these transporters is a key determinant of its potential therapeutic effects or abuse liability.[6][7] For instance, high affinity for DAT is often associated with the psychostimulant and reinforcing properties of drugs like cocaine and amphetamine.[4] This guide serves as a comprehensive resource for researchers aiming to characterize the in vitro binding profile of novel compounds such as 2-(4-Chlorophenyl)propan-2-amine hydrochloride. It provides the foundational principles, a detailed experimental protocol for determining binding affinity, and a comparative dataset of well-characterized psychostimulants to serve as a benchmark.

While direct, peer-reviewed binding data for 2-(4-Chlorophenyl)propan-2-amine hydrochloride is not extensively available, the methodologies described herein provide a robust framework for its empirical determination.

The Principle of Radioligand Binding Assays

To determine the affinity of a test compound for a specific transporter, in vitro competition binding assays are the gold standard.[8] This technique relies on a simple, yet powerful, principle: a novel, unlabeled compound (the "competitor," e.g., 4-chlorophentermine) will compete with a known, radioactively labeled ligand (the "radioligand") for a finite number of binding sites on the target transporter.

The experiment is conducted using cell membrane preparations that are rich in the specific transporter of interest (e.g., from HEK293 cells engineered to express human DAT).[9][10][11] By incubating these membranes with a fixed concentration of radioligand and varying concentrations of the competitor compound, we can measure the extent to which the test compound displaces the radioligand.

The resulting data are used to calculate the IC50 value—the concentration of the competitor that displaces 50% of the specifically bound radioligand. While the IC50 is a measure of potency, it is dependent on the specific experimental conditions, such as the concentration of the radioligand used.[12] To obtain a true measure of affinity that can be compared across different experiments and labs, the IC50 is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[12][13][14] The Ki represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present, providing a standardized measure of binding affinity.[15]

Experimental Protocol: In Vitro Transporter Binding Affinity Assay

This protocol outlines a self-validating system for determining the Ki of a test compound at hDAT, hNET, and hSERT.

PART 1: Preparation of Cell Membranes

The quality of the cell membrane preparation is paramount for a successful binding assay.[9] This protocol uses HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).

  • Cell Culture: Culture the transporter-expressing cells to a high density in appropriate media.

  • Harvesting: Detach the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Washing: Wash the resulting cell pellet with ice-cold phosphate-buffered saline (PBS) to remove media components.

  • Lysis: Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors) and homogenize using a Dounce or Polytron homogenizer to rupture the cells.[16]

  • Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. This step pellets the cell membranes while leaving cytosolic components in the supernatant.[16]

  • Final Preparation: Discard the supernatant, resuspend the membrane pellet in assay buffer, and determine the total protein concentration using a standard method like a BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

PART 2: Radioligand Binding Assay (96-Well Plate Format)
  • Reagent Preparation:

    • Test Compound: Prepare serial dilutions of 2-(4-Chlorophenyl)propan-2-amine hydrochloride in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Radioligand: Prepare the working solution of the appropriate radioligand in assay buffer. The concentration should be approximately equal to its known dissociation constant (Kd) for the target transporter (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT).

    • Reference Inhibitor: Prepare a high-concentration solution (e.g., 10 µM) of a known, unlabeled inhibitor for determining non-specific binding (e.g., Cocaine for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL reference inhibitor + 50 µL radioligand + 100 µL membrane preparation.

    • Competitor Binding: 50 µL of each test compound dilution + 50 µL radioligand + 100 µL membrane preparation.

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound radioligand. Immediately wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Dry the filter mat completely.

    • Place the filters into scintillation vials or a compatible filter plate, add scintillation cocktail, and seal.

    • Measure the radioactivity in each well using a scintillation counter, which reports the data as counts per minute (CPM).[16]

PART 3: Data Analysis
  • Calculate Specific Binding: For each well, subtract the average CPM from the NSB wells from the measured CPM.

    • Specific Binding = Total CPM - Average NSB CPM

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration. The data should form a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression analysis (e.g., with GraphPad Prism software) to fit the curve and determine the IC50 value.[17]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[12][13]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • IC50 is the experimentally determined half-maximal inhibitory concentration.

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the transporter.

Visualization of Experimental Workflow

G cluster_prep Part 1: Membrane Preparation cluster_assay Part 2: Binding Assay cluster_analysis Part 3: Data Analysis Culture Culture Transporter- Expressing Cells Harvest Harvest & Wash Cells Culture->Harvest Lysis Homogenize & Lyse Cells Harvest->Lysis Isolate Centrifuge to Isolate Membrane Pellet Lysis->Isolate Quantify Quantify Protein & Store at -80°C Isolate->Quantify Plate Plate Reagents: Membranes, Radioligand, & Competitor Quantify->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Filter Vacuum Filtration to Separate Bound Incubate->Filter Count Scintillation Counting (CPM) Filter->Count IC50 Calculate IC50 (Non-linear Regression) Count->IC50 Ki Calculate Ki (Cheng-Prusoff Eq.) IC50->Ki

Caption: Workflow for determining transporter binding affinity (Ki).

Comparative Binding Affinity Profile

To contextualize the potential activity of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, its empirically determined Ki values should be compared against those of well-characterized psychostimulants.[18] The affinity (Ki) is inversely related to potency; a lower Ki value indicates a higher binding affinity.

Table 1: Comparative Ki Values (nM) at Human Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT:SERT Selectivity Ratio
Cocaine ~200-600~100-700~200-700~1
d-Amphetamine ~600~70-100~20,000-40,000>30
Methylphenidate ~60-100~100~132,000>1000
MDMA ~4,870-8,290~1,190-1,750~640-2,410<1
2-(4-Chlorophenyl)propan-2-amine To be determinedTo be determinedTo be determinedTo be determined

Note: Data synthesized from multiple sources; values can vary based on experimental conditions. The key takeaway is the relative potency and selectivity.[18][19]

Interpreting the Data:

  • Potency: As shown, methylphenidate is a potent inhibitor at DAT and NET, while being extremely weak at SERT.[18] Cocaine displays relatively similar, moderate potency across all three transporters.[18]

  • Selectivity: The DAT:SERT selectivity ratio is often used to predict a compound's abuse potential.[20][21] Compounds with high selectivity for DAT over SERT (like d-amphetamine and methylphenidate) are typically associated with strong psychostimulant effects.[6] Conversely, compounds that are more potent at SERT than DAT (like MDMA) often have different pharmacological profiles.

Theoretical Binding at the Synapse

The competition assay described above models the process occurring at the synaptic level, where the introduced compound competes with endogenous neurotransmitters for binding to the transporter protein.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Transporter Monoamine Transporter (DAT/NET/SERT) NT Endogenous Neurotransmitter (e.g., Dopamine) NT->Transporter Binds Drug Test Compound (4-Chlorophentermine) Drug->Transporter Competitively Binds Radioligand Radioligand ([³H]-WIN 35,428) Radioligand->Transporter Binds (in vitro)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. As a chlorinated amine, this compound requires careful handling and adhere...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. As a chlorinated amine, this compound requires careful handling and adherence to hazardous waste regulations to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Understanding the Hazard Profile

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

  • Toxicity: While specific toxicity data is unavailable, related compounds are noted as harmful if swallowed or inhaled.[3]

Due to the chlorinated nature of this compound, it is crucial to manage its waste stream as a regulated hazardous waste.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 2-(4-Chlorophenyl)propan-2-amine hydrochloride in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If handling the solid form where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely. The following steps provide a general guideline for spill cleanup:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spread. For solid spills, carefully sweep up the material to avoid generating dust.

  • Collect the Waste: Place all contaminated absorbent material and spilled chemical into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Inform your institution's Environmental Health and Safety (EHS) department of the spill and follow their specific reporting procedures.

Proper Disposal Workflow: A Step-by-Step Guide

The disposal of 2-(4-Chlorophenyl)propan-2-amine hydrochloride must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

Step 1: Waste Identification and Classification

As a chlorinated organic compound, waste containing 2-(4-Chlorophenyl)propan-2-amine hydrochloride will likely be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] Depending on how it was used, it may fall under the "F-list" of hazardous wastes from non-specific sources, particularly if it was used as a solvent. The relevant RCRA waste codes could include:

  • F001: Spent halogenated solvents used in degreasing.[6][7]

  • F002: Spent halogenated solvents used for purposes other than degreasing.[6][7]

Your institution's EHS department will make the final determination of the appropriate waste code.

Step 2: Waste Segregation and Incompatibility

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Do Not Mix: Avoid mixing waste containing 2-(4-Chlorophenyl)propan-2-amine hydrochloride with the following:

    • Strong Oxidizing Agents: Such as peroxides, nitrates, or perchlorates.

    • Strong Acids: Can lead to exothermic reactions.

    • Bases: May liberate the free amine.

  • Segregate by Hazard Class: Store waste containers of chlorinated amines separately from other incompatible waste streams.

Step 3: Waste Containerization and Labeling
  • Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap. The original product container, if in good condition, can be used.

  • Label the Container: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(4-Chlorophenyl)propan-2-amine hydrochloride"

    • The approximate concentration and quantity of the waste

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

Step 4: Accumulation and Storage
  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Closed: Keep the waste container securely closed at all times, except when adding waste.

Step 5: Arranging for Disposal
  • Contact EHS: Once the waste container is full or you are ready for a pickup, contact your institution's EHS department.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

DisposalWorkflow cluster_prep Preparation cluster_characterize Characterization cluster_contain Containment cluster_storage_disposal Storage & Disposal start Start: Have 2-(4-Chlorophenyl)propan-2-amine hydrochloride Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste (Chlorinated Amine) ppe->classify segregate Segregate from Incompatible Wastes (Acids, Oxidizers) classify->segregate container Select Compatible Container (HDPE or Glass) segregate->container label_waste Label Container with: 'Hazardous Waste' Full Chemical Name Date and Contact Info container->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end_point End: Waste Transferred to Authorized Personnel contact_ehs->end_point

Caption: Disposal workflow for 2-(4-Chlorophenyl)propan-2-amine hydrochloride.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 17797-11-4; 151946-41-7[1][8]
Molecular Formula C₉H₁₂ClN · HCl[1]
Molecular Weight 206.115 g/mol [1]
Anticipated RCRA Waste Codes F001, F002[6][7]

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these procedures for the disposal of 2-(4-Chlorophenyl)propan-2-amine hydrochloride, researchers can ensure they are operating in a safe, compliant, and ethical manner. Always consult your institution's specific guidelines and EHS department for any questions or clarification.

References

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Sources

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Feasible Synthetic Routes

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